L-Cystine-34S2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O4S2 |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2 |
InChI Key |
LEVWYRKDKASIDU-RWTAFAFMSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Cystine-34S2: A Technical Guide to its Role in Advancing Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, the ability to trace and quantify the flux of molecules through various biochemical pathways is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, and L-Cystine-34S2, a non-radioactive, stable isotope-labeled form of the amino acid L-Cystine, has become an invaluable tracer for elucidating the complexities of sulfur metabolism. This technical guide provides an in-depth overview of this compound, its properties, and its critical role in metabolic research, with a focus on its applications in metabolic flux analysis and quantitative proteomics.
L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues. It plays a crucial role in protein structure through the formation of disulfide bonds, in antioxidant defense as a precursor to glutathione, and in various cell signaling pathways.[1] this compound is chemically identical to its naturally occurring counterpart, with the exception that the two sulfur atoms (³²S) are replaced with the heavier, stable isotope ³⁴S.[2] This subtle mass difference allows for its detection and quantification by mass spectrometry, enabling researchers to track its metabolic fate without perturbing the biological system.
Core Properties of this compound
The utility of this compound as a metabolic tracer is rooted in its distinct physicochemical properties, which are summarized in the table below.
| Property | L-Cystine (Natural Abundance) | This compound | Reference |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄³⁴S₂ | |
| Average Molecular Weight | ~240.3 g/mol | ~244.3 g/mol | |
| Isotopic Enrichment | Not Applicable | >92% | [2] |
| Biological Activity | Native | Unaltered | [2] |
Role in Metabolic Research
This compound serves as a powerful tool for investigating several key areas of metabolism:
-
Sulfur Metabolism: Tracing the incorporation of ³⁴S from this compound into downstream metabolites provides a quantitative measure of the flux through various sulfur-containing pathways.
-
Glutathione (GSH) Synthesis: As a direct precursor to cysteine, this compound is instrumental in studying the dynamics of glutathione biosynthesis, a critical pathway for cellular antioxidant defense.
-
Protein Synthesis and Turnover: The incorporation of ³⁴S-labeled cysteine into newly synthesized proteins allows for the quantification of protein synthesis and degradation rates.
-
Metabolic Flux Analysis (MFA): this compound is a key tracer in MFA studies to determine the rates of metabolic reactions in a biological system at steady state.
-
Quantitative Proteomics (SULAQ): A specialized application of stable isotope labeling, Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) utilizes this compound to accurately quantify changes in protein abundance.[2]
Key Experimental Applications and Protocols
Metabolic Flux Analysis (MFA)
MFA is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a stable isotope-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, researchers can deduce the metabolic fluxes.
Experimental Workflow for this compound based MFA:
Detailed Protocol for this compound Metabolic Tracing:
-
Cell Culture: Culture cells of interest in standard growth medium to the desired confluence.
-
Isotope Labeling: Replace the standard medium with a custom-formulated medium containing a known concentration of this compound and lacking unlabeled L-Cystine.
-
Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the stable isotope and to reach an isotopic steady state. This duration is cell-type dependent and should be determined empirically.
-
Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the isotopologues of target metabolites.
-
Data Analysis: Process the raw mass spectrometry data to determine the mass isotopologue distributions (MIDs) for key metabolites in the sulfur-containing pathways.
-
Flux Calculation: Utilize computational software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the metabolic fluxes.
Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ)
SULAQ is a quantitative proteomics technique that utilizes this compound to determine the relative abundance of proteins between different experimental conditions.
SULAQ Experimental Workflow:
Detailed Protocol for SULAQ:
-
Cell Culture and Labeling: Grow two populations of cells. One population (control) is cultured in a medium containing natural L-Cystine ('light'), while the other population (experimental) is cultured in a medium containing this compound ('heavy').
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the 'heavy' labeled cells.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein extracts in a 1:1 ratio based on total protein concentration.
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptide pairs that are chemically identical but differ in mass due to the presence of ³²S or ³⁴S. The ratio of the peak intensities of the 'heavy' and 'light' peptides reflects the relative abundance of the protein in the two samples.
Signaling and Metabolic Pathways
Glutathione Synthesis Pathway
L-Cystine is a key precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The pathway involves the uptake of L-Cystine, its reduction to cysteine, and subsequent enzymatic reactions.
Transsulfuration Pathway
The transsulfuration pathway is a metabolic route for the synthesis of cysteine from the essential amino acid methionine. This compound can be used to trace the reverse of this pathway and other related metabolic transformations.
Quantitative Data from Metabolic Research
The following table summarizes representative quantitative data obtained from studies utilizing this compound.
| Parameter Measured | Organism/Cell Line | Result | Significance | Reference |
| Isotopic Enrichment of this compound | in vitro synthesis | > 92% | High purity of the tracer ensures accurate metabolic labeling. | |
| Sulfur Source for Fe-S Clusters | Methanococcus maripaludis | 87% from ³⁴S-labeled sulfide | Revealed direct sulfide assimilation pathway, challenging previous assumptions about sulfur metabolic routing. | |
| Cysteine Contribution to Glutathione | Cultured mammalian cells | Varies by cell type and condition | Quantifies the flux of extracellular cystine towards antioxidant defense. | |
| Protein Synthesis Rate | Various | Dependent on experimental setup | Allows for precise measurement of protein dynamics in response to stimuli. |
Conclusion
This compound has proven to be an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of sulfur metabolism. Its ability to act as a non-invasive tracer in metabolic flux analysis and quantitative proteomics has provided unprecedented insights into cellular physiology and disease states. The detailed protocols and pathway diagrams presented in this guide offer a framework for designing and implementing robust experiments that leverage the power of stable isotope labeling. As analytical technologies continue to advance, the applications of this compound are poised to expand, further illuminating the intricate and vital roles of sulfur-containing molecules in biological systems.
References
The Biological Significance of Sulfur Stable Isotopes: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sulfur is an essential element for all known life, playing a critical role in the structure and function of proteins, enzymes, and cofactors. It possesses four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S, with ³²S being the most abundant. The subtle differences in the masses of these isotopes lead to their differential partitioning in biological and chemical reactions, a phenomenon known as isotopic fractionation. The analysis of these variations in sulfur stable isotope ratios (e.g., ³⁴S/³²S) provides a powerful tool for tracing metabolic pathways, understanding disease states, and aiding in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of sulfur stable isotopes, detailing analytical methodologies and their applications for researchers, scientists, and drug development professionals.
Natural Abundance and Isotopic Fractionation of Sulfur
The natural abundance of sulfur's stable isotopes varies, with ³²S comprising approximately 95% of all sulfur atoms.[1] Biological processes, particularly those involving enzymatic reactions, can lead to significant fractionation of these isotopes. Lighter isotopes, such as ³²S, tend to react more readily, leading to their enrichment in metabolic products, while the heavier isotopes, like ³⁴S, become concentrated in the residual substrate pool.[1] The extent of this fractionation provides a unique signature of specific metabolic pathways.
Data Presentation: Natural Abundance of Sulfur Stable Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ³²S | 31.97207070 | 94.93 - 95.02 |
| ³³S | 32.97145843 | 0.75 - 0.76 |
| ³⁴S | 33.96786665 | 4.21 - 4.29 |
| ³⁶S | 35.96708062 | 0.01 - 0.02 |
Table 1: Natural abundance of the four stable isotopes of sulfur. Data sourced from various studies.[1][2]
Key Metabolic Pathways and Signaling
The metabolism of sulfur-containing amino acids, cysteine and methionine, is a central hub of sulfur biochemistry in mammals and a key area where isotopic fractionation occurs.[3] These pathways are critical for protein synthesis, detoxification, and the production of essential biomolecules.
Cysteine and Methionine Metabolism
The transsulfuration pathway, which converts methionine to cysteine, is a major site of sulfur isotope fractionation. Studies have shown that the δ³⁴S values of cysteine and methionine can differ by up to 4‰, reflecting the enzymatic steps involved in their synthesis and interconversion. This isotopic difference can be a sensitive indicator of metabolic shifts in various physiological and pathological states.
Diagram: Human Sulfur Metabolism Pathway
Caption: Simplified diagram of the human sulfur metabolism pathway.
Data Presentation: Sulfur Isotope Fractionation in Amino Acids
| Organism/Tissue | Cysteine (δ³⁴S ‰) | Methionine (δ³⁴S ‰) | Δ³⁴S (Cys-Met) ‰ | Reference |
| E. coli | 5.1 | 1.9 | +3.2 | |
| P. fluorescens | 1.3 | 4.8 | -3.5 | |
| Sockeye Salmon (O. nerka) | 17.5 | 19.3 | -1.8 | |
| Yellowfin Tuna (T. albacares) | 17.0 | 18.2 | -1.2 |
Table 2: Comparison of δ³⁴S values in cysteine and methionine from various biological samples, demonstrating significant metabolic fractionation.
Applications in Drug Development
The use of stable isotopes as tracers is a well-established practice in drug development, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. While carbon-13 and deuterium are more commonly used, sulfur's unique isotopic signatures offer specific advantages for sulfur-containing drugs and for understanding the metabolic fate of drugs that interact with sulfur-rich biomolecules.
Pharmacokinetic and Metabolism Studies
By incorporating a heavy sulfur isotope (e.g., ³⁴S) into a drug molecule, its metabolic journey can be traced with high precision using mass spectrometry. This allows for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological matrices like blood, urine, and tissues. This approach is invaluable for determining pharmacokinetic profiles, identifying metabolic pathways, and assessing potential drug-drug interactions.
Diagram: Workflow for a Stable Isotope-Labeled Drug Study
Caption: General workflow for a drug metabolism study using a stable isotope tracer.
Target Engagement and Mechanism of Action
Sulfur isotopes can also be employed to study drug-protein interactions. For instance, if a drug targets a cysteine-rich protein, changes in the isotopic composition of sulfur in that protein upon drug binding could provide insights into the mechanism of action and target engagement. The "Sulfur Isotope Labeling of Amino Acids for Quantification" (SULAQ) technique allows for the quantitative analysis of proteomic changes in response to various stimuli, including drug treatment.
Experimental Protocols
Accurate and precise measurement of sulfur isotope ratios in biological samples requires meticulous sample preparation and sophisticated analytical instrumentation. The two most common techniques are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Preparation for Sulfur Isotope Analysis
-
Sample Collection and Storage: Collect tissue, blood, or other biological samples and store them frozen at -80°C to prevent degradation.
-
Lyophilization and Homogenization: Freeze-dry the samples to remove water and then homogenize them into a fine powder using a ball mill or mortar and pestle.
-
Lipid Extraction (Optional): For samples with high lipid content, perform a lipid extraction using a 2:1 chloroform:methanol solution to avoid interference during analysis.
-
Weighing and Encapsulation (for EA-IRMS): Accurately weigh the powdered sample into tin or silver capsules. The amount of sample will depend on its sulfur concentration.
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is a robust method for bulk sulfur isotope analysis.
-
Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically >1000°C) where it is combusted in the presence of oxygen. All sulfur in the sample is converted to sulfur dioxide (SO₂).
-
Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the SO₂ from other combustion products like CO₂ and N₂.
-
Isotope Ratio Mass Spectrometry: The purified SO₂ is then introduced into the ion source of the mass spectrometer. The instrument measures the relative abundance of the different isotopologues of SO₂ (e.g., ³²S¹⁶O₂ and ³⁴S¹⁶O₂), from which the ³⁴S/³²S ratio is calculated.
Diagram: Experimental Workflow for EA-IRMS
Caption: Experimental workflow for sulfur isotope analysis using EA-IRMS.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers higher precision and sensitivity than EA-IRMS, making it suitable for samples with low sulfur concentrations.
-
Sample Digestion: The biological sample is digested using strong acids (e.g., nitric acid and hydrogen peroxide) to bring the sulfur into solution as sulfate.
-
Chromatographic Purification: The sulfate is then purified from the sample matrix using anion-exchange chromatography to remove interfering elements.
-
Nebulization and Ionization: The purified sulfate solution is introduced into the ICP-MS via a nebulizer, where it is converted into a fine aerosol and then ionized in a high-temperature argon plasma.
-
Mass Analysis: The ions are then passed into the mass spectrometer, where the different sulfur isotopes are separated by a magnetic field and detected simultaneously by multiple collectors.
Conclusion
The analysis of sulfur stable isotopes offers a powerful and versatile toolkit for researchers and drug development professionals. By tracing the subtle variations in isotopic ratios, it is possible to gain deep insights into metabolic pathways, elucidate disease mechanisms, and accelerate the development of safer and more effective drugs. As analytical techniques continue to improve in sensitivity and accessibility, the application of sulfur stable isotope analysis is poised to become an increasingly integral part of biological and pharmaceutical research.
References
An In-depth Technical Guide to L-Cystine-34S2: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Cystine-34S2, a stable isotope-labeled form of the amino acid L-cystine. This document details its fundamental properties, applications in metabolic research, relevant experimental protocols, and its role in significant signaling pathways.
Core Properties of this compound
This compound is a non-radioactive, stable isotope-labeled version of L-cystine where both sulfur atoms are replaced with the heavy isotope, sulfur-34 (³⁴S). This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling researchers to follow the uptake, distribution, and metabolic fate of cystine and its derivatives without the complications of radioactivity.
| Property | Value | Reference |
| CAS Number | 113512-08-6 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂O₄³⁴S₂ | [1][4] |
| Molecular Weight | Approximately 244.11 g/mol | |
| Appearance | White to off-white solid powder |
Experimental Applications and Protocols
This compound is a valuable tool in various research applications, particularly in quantitative proteomics and metabolomics for tracing the metabolic pathways of sulfur-containing compounds. Its primary use is as an internal standard or tracer in mass spectrometry-based analyses.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While typically associated with labeled arginine and lysine, the principles can be extended to sulfur-containing amino acids like cystine to study specific metabolic processes.
Objective: To quantify differences in protein abundance between different cell populations by metabolically incorporating stable isotope-labeled amino acids.
Experimental Protocol for this compound Labeling in Cell Culture:
-
Medium Preparation: Prepare a custom cell culture medium that lacks endogenous L-cystine. Supplement this medium with a known concentration of this compound. For control experiments, a parallel culture should be grown in a medium containing the unlabeled L-cystine (³²S).
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the standard medium with the prepared this compound containing medium.
-
Culture the cells for a sufficient duration to allow for the incorporation of the labeled cystine into newly synthesized proteins. This typically requires several cell divisions.
-
-
Cell Harvesting and Lysis:
-
After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Extraction and Digestion:
-
Quantify the protein concentration in the cell lysates.
-
Combine equal amounts of protein from the labeled and unlabeled cell populations.
-
Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass difference between peptides containing this compound and those with natural L-cystine allows for the relative quantification of proteins.
-
LC-MS/MS-Based Metabolic Tracing
This compound can be used to trace the metabolic fate of cystine in various biological systems, including plasma and cell cultures. This allows for the investigation of pathways such as glutathione synthesis and taurine production.
Objective: To quantify the incorporation of ³⁴S from this compound into downstream metabolites.
Experimental Protocol for LC-MS/MS Analysis of this compound and its Metabolites in Plasma:
-
Sample Collection and Preparation:
-
Collect blood samples into tubes containing an anticoagulant.
-
To prevent the auto-oxidation of cysteine to cystine, immediately add a thiol-alkylating agent such as N-Ethylmaleimide (NEM).
-
Centrifuge the blood to separate the plasma.
-
-
Internal Standard Spiking:
-
Add a known amount of an appropriate internal standard to the plasma sample. For quantitative analysis of this compound, an unlabeled L-cystine standard could be used, or a different isotopically labeled standard if available.
-
-
Protein Precipitation:
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Extraction and Derivatization (if necessary):
-
Carefully collect the supernatant containing the metabolites.
-
Depending on the analytical method, the sample may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may be employed to improve chromatographic separation or ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate L-cystine and its expected metabolites.
-
Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of this compound and its potential ³⁴S-containing metabolites. Multiple Reaction Monitoring (MRM) is often used for targeted quantification.
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standard.
-
Signaling Pathways and Biological Roles
L-cystine, and its reduced form L-cysteine, play critical roles in cellular physiology, including antioxidant defense and the regulation of key signaling pathways.
L-Cysteine and the NF-κB and Nrf2 Signaling Pathways
L-cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Through its influence on the cellular redox state, L-cysteine metabolism can modulate the activity of redox-sensitive signaling pathways such as the NF-κB and Nrf2 pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a key regulator of the inflammatory response. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. By supporting GSH synthesis, L-cysteine can help to mitigate oxidative stress and thereby suppress inappropriate NF-κB activation.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes.
Caption: L-Cysteine's role in NF-κB and Nrf2 signaling.
Experimental Workflow for Tracing this compound Metabolism
The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound in a cell culture model.
Caption: Workflow for this compound metabolic tracing.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolic research. Its application in stable isotope tracing studies provides invaluable insights into the complex roles of cystine and cysteine in cellular metabolism and signaling. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and implementation of robust and informative experiments utilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based measurement of cystine uptake through xCT shows requirement for ROS detoxification in activated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Different Systems Participate in l-Cystine Uptake in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
natural abundance of sulfur-34 isotope
An In-depth Technical Guide to the Natural Abundance of Sulfur-34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the sulfur-34 isotope, methods for its measurement, and the key processes influencing its distribution. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopic analysis in their work.
Sulfur (S) has four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S.[1][2][3] The most common is ³²S, accounting for approximately 95% of all sulfur on Earth.[2][4] The sulfur-34 isotope (³⁴S) is the second most abundant. The natural abundance of these isotopes can vary slightly due to fractionation caused by biological and inorganic processes.
The accepted atomic abundances and masses for the stable isotopes of sulfur are summarized in the table below.
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |
| ³²S | 31.9720711735(14) | 94.85% - 95.02% | 0 |
| ³³S | 32.971458910(9) | 0.75% - 0.76% | 3/2 |
| ³⁴S | 33.9678670(3) | 4.21% - 4.37% | 0 |
| ³⁶S | 35.96708069(20) | 0.015% - 0.02% | 0 |
Isotope Ratio Measurement: The Delta (δ³⁴S) Notation
Due to the small variations in isotopic abundances, measurements are typically reported as the ratio of ³⁴S to ³²S. These ratios are expressed in "delta" (δ) notation in parts per thousand (per mil, ‰) relative to an international standard.
The standard for sulfur isotopes is Vienna Canyon Diablo Troilite (VCDT), a sulfide mineral from the Canyon Diablo meteorite. The δ³⁴S value of a sample is calculated using the following equation:
δ³⁴S (‰) = [ ( (³⁴S/³²S)sample / (³⁴S/³²S)standard ) - 1 ] * 1000
The VCDT standard is chosen because meteoritic sulfide is believed to represent the primordial sulfur isotopic composition of the Earth. Therefore, variations in the isotopic composition of terrestrial materials relative to VCDT reflect differentiation since the Earth's formation. The general terrestrial range for δ³⁴S is from -50‰ to +50‰, though more extreme values can occur.
Experimental Protocols for δ³⁴S Determination
The determination of sulfur isotopic composition is most commonly performed using an Isotope Ratio Mass Spectrometer (IRMS). Several methods exist for sample introduction and analysis, including Elemental Analysis-IRMS (EA-IRMS), Dual Inlet-IRMS (DI-IRMS), and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
A prevalent technique is Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) coupled with an elemental analyzer (EA).
Key Experimental Steps (EA-IRMS Method):
-
Sample Preparation : Solid samples are weighed into tin capsules. The required sample size depends on the sulfur concentration, but typically a minimum of 40 micrograms of sulfur is needed for routine analysis. For samples with low sulfur content, ashing may be performed to reduce the bulk.
-
Combustion : The sample is dropped into a high-temperature (around 1000°C) combustion furnace within the elemental analyzer. In the presence of oxygen, the total sulfur in the sample is quantitatively converted into sulfur dioxide (SO₂) gas. This combustion must be quantitative to avoid isotopic fractionation.
-
Purification : The resulting gases are passed through various traps and a gas chromatography (GC) column to separate the SO₂ from other combustion products (e.g., H₂O, CO₂, N₂).
-
Introduction to IRMS : The purified SO₂ gas is introduced into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.
-
Ionization and Mass Analysis : In the ion source, SO₂ molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. For SO₂, the mass spectrometer measures the ion beams corresponding to masses 64 (³²S¹⁶O₂) and 66 (³⁴S¹⁶O₂).
-
Data Acquisition and Calibration : The detector measures the intensity of each ion beam to determine the ³⁴S/³²S ratio. The results are calibrated against international reference materials, such as IAEA-S-1 (a silver sulfide with a δ³⁴S value of -0.30‰ VCDT), which are analyzed alongside the unknown samples.
Natural Isotope Fractionation
Variations in δ³⁴S values in natural materials are caused by isotope fractionation, where processes preferentially partition one isotope over another. These variations provide valuable insights into geological and biological systems.
Two primary types of processes drive sulfur isotope fractionation:
-
Microbial (Kinetic) Fractionation : This is a dominant process at low temperatures. For example, anaerobic sulfate-reducing bacteria preferentially metabolize the lighter ³²S isotope in sulfate (SO₄²⁻) to produce hydrogen sulfide (H₂S). This leaves the remaining sulfate enriched in the heavier ³⁴S isotope, while the resulting sulfide is depleted in ³⁴S (negative δ³⁴S values).
-
Equilibrium (Thermodynamic) Fractionation : At higher temperatures, such as in hydrothermal and igneous systems, isotopic exchange reactions occur between different sulfur-bearing compounds until they reach thermodynamic equilibrium. In these cases, the ³⁴S isotope tends to be concentrated in the compound where sulfur is in its highest oxidation state. For instance, in the equilibrium between sulfate and sulfide, ³⁴S is enriched in the sulfate.
Applications in Research and Development
The study of sulfur isotope abundances has broad applications across various scientific fields:
-
Geochemistry and Ore Deposits : δ³⁴S values help to understand the formation of sulfide ore deposits, distinguishing between those with a sedimentary (often biogenic, negative δ³⁴S) or igneous (mantle-derived, δ³⁴S near 0‰) origin.
-
Environmental Science : Sulfur isotopes are used to trace sources of sulfate pollution in water and the atmosphere, as different sources (e.g., industrial emissions, sea salt, watershed minerals) can have distinct isotopic signatures.
-
Paleoclimatology and Paleobiology : The isotopic composition of sulfur in ancient rocks and minerals provides a record of past microbial activity and the history of oxygen in the Earth's atmosphere and oceans.
-
Drug Development and Metabolism : While less common, stable isotope labeling with ³⁴S can be used as a non-radioactive tracer to study the metabolism and biosynthetic pathways of sulfur-containing drugs and biomolecules. It offers an alternative to using the radioactive ³⁵S isotope.
References
key differences between L-Cystine-34S2 and unlabeled L-Cystine
An In-depth Technical Guide to the Core Differences Between L-Cystine-³⁴S₂ and Unlabeled L-Cystine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope labeling is a powerful technique in biomedical and pharmaceutical research, enabling precise quantification and metabolic tracing of endogenous compounds. L-Cystine-³⁴S₂, a stable isotope-labeled (SIL) form of the naturally occurring amino acid L-Cystine, serves as an indispensable tool in mass spectrometry-based analytical methods. While chemically identical to its unlabeled counterpart, its increased mass allows it to be distinguished and used as a "heavy" internal standard. This guide elucidates the fundamental differences between L-Cystine-³⁴S₂ and unlabeled L-Cystine, detailing their physicochemical properties, analytical applications, and the metabolic pathways they trace. A comprehensive experimental protocol for a typical stable isotope dilution (SID) assay is provided, alongside visualizations of key concepts and workflows.
The Core Distinction: Isotopic Composition
The fundamental difference between L-Cystine-³⁴S₂ and unlabeled L-Cystine lies in the isotopic composition of their sulfur atoms. Unlabeled L-Cystine, as found in nature, is composed of sulfur isotopes at their natural abundance. In contrast, L-Cystine-³⁴S₂ is synthetically enriched with the heavier, stable ³⁴S isotope.
-
Unlabeled L-Cystine: Contains sulfur atoms with the natural isotopic distribution, which is predominantly ³²S (~95.0%).[1][2]
-
L-Cystine-³⁴S₂: Both sulfur atoms in the disulfide bond are replaced with the ³⁴S isotope, resulting in a molecule that is heavier by approximately 4 Daltons.[3]
This mass difference is the cornerstone of its utility. Because the chemical and physical properties are virtually identical, L-Cystine-³⁴S₂ behaves the same as its unlabeled form during sample extraction, chromatographic separation, and ionization. However, it is easily differentiated by a mass spectrometer, making it the gold standard internal standard for quantification.[4]
Caption: Isotopic composition of unlabeled vs. ³⁴S-labeled L-Cystine.
Data Presentation: Physicochemical and Analytical Properties
The quantitative differences between the two forms of L-Cystine are summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | Unlabeled L-Cystine | L-Cystine-³⁴S₂ |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄[³⁴S]₂ |
| Average Molar Mass | ~240.30 g/mol [5] | ~244.11 g/mol |
| Monoisotopic Mass | 239.01598 Da | 243.00796 Da |
| Sulfur Isotopic Composition | Natural Abundance: • ³²S: 95.02% • ³³S: 0.75% • ³⁴S: 4.21% • ³⁶S: 0.02% | Enriched: >98% ³⁴S |
Table 2: Comparison of Analytical Properties (LC-MS/MS)
| Property | Unlabeled L-Cystine | L-Cystine-³⁴S₂ (Internal Standard) |
| Precursor Ion [M+H]⁺ (m/z) | 241.02 | 245.01 |
| Expected Mass Shift | N/A | +4 Da |
| Example Product Ion 1 (m/z) | 152.0 (Loss of C₃H₅NO₂) | 156.0 |
| Example Product Ion 2 (m/z) | 74.0 (C₂H₄NO₂) | 74.0 (Fragment contains no sulfur) |
| Primary Use | Analyte (Endogenous Compound) | Internal Standard for Quantification |
Key Application: Stable Isotope Dilution Analysis
The primary application for L-Cystine-³⁴S₂ is in Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the benchmark method for accurately quantifying molecules in complex biological matrices like plasma, tissue, or cell lysates.
The workflow involves adding a known amount of L-Cystine-³⁴S₂ (the "internal standard") to an unknown sample. The heavy standard and the endogenous, unlabeled analyte are extracted and analyzed together. Any sample loss during preparation affects both compounds equally. The final quantification is based on the ratio of the mass spectrometer signal from the unlabeled analyte to the known amount of the labeled standard.
Caption: Workflow for quantifying L-Cystine using a ³⁴S-labeled standard.
Experimental Protocol: Quantification of L-Cystine in Human Plasma
This section provides a detailed methodology for the quantification of L-Cystine in human plasma using L-Cystine-³⁴S₂ as an internal standard via LC-MS/MS.
Materials and Reagents
-
Analytes: L-Cystine, L-Cystine-³⁴S₂ (>98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Sample Matrix: Human Plasma (K₂EDTA anticoagulant)
-
Equipment: Centrifuge, Vortex Mixer, Analytical Balance, Calibrated Pipettes, LC-MS/MS System (e.g., Agilent 1290 Infinity LC with a 6530 Q-TOF or similar)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve L-Cystine and L-Cystine-³⁴S₂ in 0.1 M HCl to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the L-Cystine stock solution with a 50:50 mixture of water and methanol to prepare a series of calibration standards (e.g., ranging from 0.1 µM to 200 µM).
-
Internal Standard (IS) Working Solution: Dilute the L-Cystine-³⁴S₂ stock solution to a fixed concentration (e.g., 25 µM) in 50:50 water/methanol.
Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS Working Solution (L-Cystine-³⁴S₂) to every tube except for "double blank" samples.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.
LC-MS/MS Conditions
-
LC Column: HILIC Column (e.g., Intrada Amino Acid, 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 100 mM Ammonium Formate in Water
-
Mobile Phase B: 0.3% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 85% B
-
5.0 min: 40% B
-
5.1 min: 85% B
-
8.0 min: 85% B (End Run)
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Analysis: Multiple Reaction Monitoring (MRM)
-
L-Cystine: Precursor m/z 241.0 → Product m/z 152.0
-
L-Cystine-³⁴S₂ (IS): Precursor m/z 245.0 → Product m/z 156.0
-
Data Analysis
-
Integration: Integrate the peak areas for both the L-Cystine and L-Cystine-³⁴S₂ MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (L-Cystine / L-Cystine-³⁴S₂) for all samples.
-
Calibration Curve: Plot the peak area ratio versus the known concentration for the calibration standards. Apply a linear regression model.
-
Quantification: Determine the concentration of L-Cystine in unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Fate and Tracing
L-Cystine is not merely an analyte; it is a critical component of cellular metabolism. Once transported into the cell, it is rapidly reduced to two molecules of L-Cysteine. L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.
Using L-Cystine-³⁴S₂ as a tracer allows researchers to follow the path of the heavy sulfur atoms through this metabolic network, providing dynamic information on the rates of GSH synthesis and turnover under various physiological or pathological conditions.
Caption: Incorporation of ³⁴S from L-Cystine into the glutathione pathway.
Conclusion
L-Cystine-³⁴S₂ is a chemically identical but physically distinguishable analogue of unlabeled L-Cystine. Its increased mass, due to the specific incorporation of two ³⁴S atoms, does not alter its biological or chemical behavior but provides a unique signature for mass spectrometric detection. This property makes it an essential tool for researchers, enabling highly accurate and precise quantification of L-Cystine through stable isotope dilution and facilitating sophisticated metabolic flux studies to probe critical antioxidant pathways. The methodologies and data presented in this guide provide a comprehensive framework for professionals to leverage this key technology in their research and development efforts.
References
- 1. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. Buy L-Cystine-34S2 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Heavy Sulfur: A Historical and Technical Guide to ³⁴S-Labeled Amino Acids in Scientific Research
A comprehensive overview of the evolution of ³⁴S-labeled amino acids, from their conceptual beginnings in the shadow of radioactive tracers to their current indispensable role in quantitative proteomics and metabolic research. This guide details the key milestones, experimental methodologies, and the transformative impact of this stable isotope labeling technique.
The ability to trace the metabolic fate of molecules has been a cornerstone of biological research for nearly a century. While the earliest tracer studies in the 1930s utilized stable isotopes of hydrogen (²H) and nitrogen (¹⁵N), the study of sulfur-containing amino acids, cysteine and methionine, took a different initial trajectory. For decades, the radioactive isotope sulfur-35 (³⁵S) was the tracer of choice for elucidating the roles of these crucial amino acids in protein synthesis, modification, and degradation. However, the inherent risks and limitations of radioactivity spurred the development of stable isotope alternatives. This guide chronicles the historical development of ³⁴S-labeled amino acids, a powerful and safe tool for researchers, scientists, and drug development professionals.
From Radioactive Precursors to Stable Tracers: A Paradigm Shift
The mid-20th century saw the widespread adoption of ³⁵S-labeled methionine and cysteine in "pulse-chase" experiments to monitor the lifecycle of proteins. This technique involves briefly exposing cells to the radiolabeled amino acids (the "pulse") and then replacing the labeling medium with one containing unlabeled amino acids (the "chase"). By tracking the radioactive signal over time, researchers could determine rates of protein synthesis, transport, and turnover.
While instrumental in advancing our understanding of protein dynamics, the use of ³⁵S had significant drawbacks. The beta-emission from ³⁵S decay could induce cellular stress, leading to cell cycle arrest, apoptosis, and altered gene expression, potentially confounding experimental results.[1] Furthermore, the handling and disposal of radioactive materials required specialized facilities and safety protocols. These limitations created a demand for a non-radioactive alternative, paving the way for the adoption of the stable isotope ³⁴S.
The Emergence of ³⁴S-Labeled Amino Acids
The transition to stable isotopes for sulfur amino acid tracing was not immediate and was largely dependent on advancements in mass spectrometry. Early mass spectrometers lacked the resolution and sensitivity to accurately detect the small mass difference between molecules labeled with ³²S and ³⁴S. However, as mass spectrometry technology matured, the use of ³⁴S as a metabolic tracer became increasingly feasible.
Early Synthesis and Applications
While pinpointing the exact first synthesis of a ³⁴S-labeled amino acid is challenging based on currently available literature, early methods for producing isotopically labeled amino acids often involved complex chemical syntheses. One of the seminal approaches for synthesizing L-Methionine-³⁴S involved the alkylation of adenosyl-L-homocysteine with a ³⁴S-labeled methyl halide. This reaction, proceeding via an SN2 mechanism, forms the characteristic thioether bond of methionine.
The enzymatic synthesis of ³⁴S-L-cysteine has also been a significant development. This method utilizes the enzyme CysK to catalyze the reaction between sodium sulfide (Na₂³⁴S) and O-acetyl-L-serine, offering a specific and efficient route to the labeled amino acid.[2]
Initial applications of ³⁴S were not as widespread as those for other stable isotopes like ¹³C and ¹⁵N, primarily due to the lower natural abundance of sulfur-containing amino acids in proteins and the analytical challenges. However, as techniques improved, ³⁴S found its niche in specialized areas of metabolic research.
A New Era in Proteomics: Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ)
The most significant and widespread application of ³⁴S-labeled amino acids to date is in the field of quantitative proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been a gold standard for quantifying protein abundance, but it is often not suitable for microorganisms that can synthesize their own amino acids. This limitation led to the development of Sulfur stable isotope labeling of amino acids for quantification (SULAQ).
The SULAQ technique involves growing one population of cells in a medium containing the natural sulfur isotope (³²S) and another population in a medium enriched with a heavy sulfur isotope, typically ³⁴S or ³⁶S.[3] The proteins from the two cell populations are then combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the ³²S- and ³⁴S-containing peptides allows for the precise relative quantification of protein abundance between the two samples.
One of the key advantages of using ³⁴S over ³⁶S is its lower cost and greater commercial availability as sodium sulfate.[4] This has made the SULAQ technique more accessible to a broader range of researchers.
Experimental Protocols
General Workflow for ³⁴S Metabolic Labeling (SULAQ)
The following provides a generalized workflow for a SULAQ experiment. Specific parameters will vary depending on the organism and experimental goals.
Enzymatic Synthesis of ³⁴S-L-Cysteine
This protocol is adapted from methodologies described in the literature.[2]
Materials:
-
CysK enzyme (O-acetylserine sulfhydrylase)
-
Sodium sulfide-³⁴S (Na₂³⁴S)
-
O-acetyl-L-serine
-
HEPES buffer (100 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing Na₂³⁴S and O-acetyl-L-serine in HEPES buffer.
-
Initiate the reaction by adding CysK enzyme.
-
Incubate the mixture overnight at an optimal temperature for the enzyme (e.g., 50°C for CysK from G. stearothermophilus).
-
Remove the enzyme from the reaction mixture, for example, by passing it through an anion-exchange column (e.g., Q Sepharose).
-
Confirm the conversion of sulfide to cysteine using a colorimetric assay, such as with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting ³⁴S-L-cysteine solution can be used directly in subsequent applications like in vitro protein reconstitution.
Biosynthesis of Sulfur-Containing Amino Acids
Understanding the biosynthetic pathways of cysteine and methionine is crucial for designing and interpreting ³⁴S labeling experiments. In many organisms, the sulfur atom for methionine biosynthesis is derived from cysteine.
Quantitative Data Summary
The following table summarizes key quantitative aspects related to the use of ³⁴S-labeled amino acids.
| Parameter | Value/Range | Significance | Reference |
| Natural Abundance of ³⁴S | ~4.21% | Provides a low natural background for labeling studies. | |
| Mass Shift (³²S vs. ³⁴S) | ~1.996 Da | The mass difference detected by mass spectrometry for quantification. | |
| ³⁴S Enrichment in Labeled Media | >98% | High enrichment is crucial for accurate quantification. | |
| Protein Incorporation Efficiency | Varies by organism | Dictates the duration of labeling required for complete incorporation. |
Future Perspectives
The historical development of ³⁴S-labeled amino acids showcases a continuous drive for more precise, safer, and more powerful tools in biological research. While ³⁵S laid the groundwork for understanding sulfur amino acid metabolism, the advent of ³⁴S and high-resolution mass spectrometry has revolutionized the field, particularly in quantitative proteomics. Future advancements are likely to focus on developing more efficient and cost-effective synthesis methods for a wider range of ³⁴S-labeled compounds. Furthermore, the application of ³⁴S-labeled amino acids is expected to expand beyond proteomics into areas such as metabolomics and flux analysis, providing a more holistic view of sulfur metabolism in health and disease. The journey from a radioactive tracer to a stable isotope workhorse is a testament to the ingenuity and adaptability of the scientific community in its quest to unravel the intricate complexities of life.
References
L-Cystine-³⁴S₂: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for L-Cystine-³⁴S₂, a stable isotope-labeled form of the amino acid L-Cystine. The incorporation of the heavy isotope of sulfur, ³⁴S, makes this compound an invaluable tool in metabolic research, proteomics, and drug development for tracing and quantifying biological processes. While the isotopic label does not impart radioactivity, the chemical properties of the parent molecule, L-Cystine, dictate the necessary safety precautions.
Chemical and Physical Properties
L-Cystine-³⁴S₂ shares its chemical and physical properties with the naturally abundant L-Cystine. The primary difference is the increased molecular weight due to the presence of two ³⁴S atoms.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄³⁴S₂ | [1] |
| Molecular Weight | Approximately 244.3 g/mol | [1] |
| Appearance | White crystalline powder or hexagonal tablets | [2][3] |
| Melting Point | 260-261 °C (decomposes) | [2] |
| Solubility in Water | 0.112 g/L at 25°C | |
| 0.239 g/L at 50°C | ||
| 0.523 g/L at 75°C | ||
| 1.142 g/L at 100°C | ||
| Solubility in Other Solvents | Insoluble in alcohol. Soluble in aqueous solutions below pH 2 and above pH 8. | |
| pKa Values (at 35°C) | pK₁: 1.0, pK₂: 2.1, pK₃: 8.02, pK₄: 8.71 | |
| Vapor Pressure | Not available | |
| Odor | Odorless |
Toxicological Data
The toxicological profile of L-Cystine-³⁴S₂ is considered identical to that of L-Cystine.
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD₅₀) | 25 g/kg | Rat | |
| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | Rat (4-week oral study) |
Human Health Effects:
-
May cause mild skin and eye irritation.
-
High concentrations of dust may be irritating to the respiratory tract.
-
Ingestion of very large doses may cause gastrointestinal upset.
-
Daily intake of up to 750 mg of L-Cystine in food supplements is considered unlikely to cause adverse health effects in adults and adolescents.
Hazard Identification and Safety Precautions
L-Cystine is generally considered non-hazardous under GHS classifications. However, as with all laboratory chemicals, prudent safety practices should be observed.
Primary Hazards:
-
Dust Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
-
Combustion Products: Upon combustion, may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator may be necessary.
Experimental Protocols
General Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid exposure to humidity, direct sunlight, and high temperatures, as moisture can cause oxidation and darkening.
-
Store with other organic acids and anhydrides.
Weighing and Aliquoting:
-
Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.
-
Minimize the generation of dust.
-
After handling, wash hands thoroughly.
Preparation of Stock Solutions
-
Due to its low water solubility, specialized solvents may be required for stock solutions.
-
For a 1 mg/mL stock solution in DMSO, ensure the DMSO is new and free of hygroscopic moisture.
-
For aqueous solutions, solubility is significantly increased at pH below 2 or above 8.
-
Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.
Spill and Emergency Procedures
Spill Response:
-
In case of a spill, avoid breathing dust.
-
For small spills, moisten the material to prevent dust generation, then sweep it up into a sealed container for disposal.
-
Wash the spill site with water after the material has been collected.
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
Skin Contact: Wash off with plenty of water.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. If a large amount is ingested or if you feel unwell, seek medical attention.
Fire Fighting Measures:
-
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.
-
When heated to decomposition, it may emit toxic fumes.
Disposal Guidelines
As L-Cystine-³⁴S₂ is a stable, non-radioactive isotopically labeled compound, its disposal is governed by its chemical properties.
-
Dispose of the material in accordance with all applicable national, state, and local regulations for non-hazardous chemical waste.
-
Do not discharge into sewers or waterways.
-
Contaminated labware (e.g., gloves, pipette tips) should be placed in a sealed bag or container for disposal.
Visualizations
References
A Deep Dive into Stable Isotope Tracing: A Technical Guide for Researchers
November 2025
Abstract
Stable isotope tracing has emerged as an indispensable tool in the life sciences, offering unparalleled insights into the dynamic nature of metabolic networks. By introducing isotopically labeled compounds into biological systems and tracking their transformation into downstream metabolites, researchers can elucidate pathway activities, quantify metabolic fluxes, and understand the intricate biochemical underpinnings of health and disease. This technical guide provides a comprehensive overview of the fundamental principles of stable isotope tracing, detailed experimental protocols for in vitro and in vivo studies, and best practices for data analysis and presentation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to advance their understanding of cellular metabolism and accelerate therapeutic innovation.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful technique used in metabolic research to investigate the pathways and dynamics of biochemical reactions within biological systems.[1][2] The core principle lies in the introduction of a molecule, or "tracer," in which one or more atoms have been replaced by a stable, non-radioactive isotope.[3] These heavier isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in the same biochemical reactions without significantly altering the molecule's fundamental properties.[3]
The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3] By tracking the fate of these labeled atoms through metabolic pathways, researchers can gain insights into various metabolic processes, including nutrient utilization, energy production, and biosynthesis.
Two key measurements are central to stable isotope tracing studies:
-
Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is a direct reflection of the extent to which the tracer has contributed to its synthesis and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of metabolites over time, it is possible to calculate the rates of intracellular metabolic reactions.
The primary advantage of stable isotope tracers is their safety, as they do not emit harmful radiation, making them suitable for use in a wide range of experimental systems, including human studies.
Commonly Used Stable Isotope Tracers and Their Applications
The choice of stable isotope tracer is dictated by the specific metabolic pathway under investigation. Below is a table summarizing some of the most frequently used tracers and their primary applications.
| Stable Isotope Tracer | Primary Application(s) | Key Metabolic Pathways Investigated |
| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Glycolysis, Pentose Phosphate Pathway |
| [¹⁵N]-Amino Acids (e.g., Leucine, Phenylalanine) | Whole-body and muscle protein synthesis and breakdown | Protein Turnover |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | TCA cycle anaplerosis, nitrogen metabolism | TCA Cycle, Amino Acid Metabolism, Nucleotide Synthesis |
| [U-¹³C₁₆]-Palmitate | Fatty acid oxidation and synthesis, lipolysis | Lipid Metabolism, De Novo Lipogenesis |
| Deuterated Water (²H₂O) | De novo lipogenesis, gluconeogenesis, cholesterol synthesis | Fatty Acid Synthesis, Glucose Production |
Experimental Protocols: A Step-by-Step Overview
The successful implementation of stable isotope tracing studies requires meticulous planning and execution. The following sections provide generalized workflows for in vitro cell culture and in vivo animal studies.
In Vitro Stable Isotope Tracing in Cell Culture
This protocol describes a typical workflow for tracing the metabolism of [U-¹³C₆]-glucose in cultured mammalian cells.
Materials:
-
Cells of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates) and allow them to attach and grow to the desired confluency (typically 70-80%) in their regular growth medium.
-
Preparation of Labeling Medium:
-
Prepare the base medium by supplementing glucose-free DMEM with dFBS and other necessary supplements.
-
Prepare a sterile stock solution of [U-¹³C₆]-glucose in water.
-
Add the [U-¹³C₆]-glucose stock solution to the supplemented base medium to achieve the desired final concentration (e.g., 10 mM).
-
-
Isotope Labeling:
-
Aspirate the regular growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The optimal labeling time depends on the metabolic pathway of interest and should be determined empirically.
-
-
Metabolite Extraction:
-
To quench metabolism and extract intracellular metabolites, aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to determine the isotopic enrichment of target metabolites.
In Vivo Stable Isotope Tracing in Animal Models
This protocol provides a general workflow for a primed-continuous infusion of a stable isotope tracer in a rodent model.
Materials:
-
Animal model (e.g., mouse, rat)
-
Stable isotope tracer (e.g., [6,6-²H₂]-glucose)
-
Sterile saline
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
Procedure:
-
Animal Preparation and Catheterization:
-
For studies requiring a metabolic baseline, animals are typically fasted overnight.
-
Surgically implant two catheters: one for the infusion of the tracer (e.g., in the jugular vein) and another for blood sampling (e.g., in the carotid artery). Allow the animal to recover from surgery.
-
-
Primed-Continuous Infusion:
-
To rapidly achieve a steady-state isotopic enrichment in the plasma, a "primed-continuous" infusion protocol is often employed.
-
Priming Bolus: Administer an initial bolus injection of the tracer to quickly fill the metabolic pool.
-
Continuous Infusion: Immediately following the bolus, begin a constant infusion of the tracer at a lower rate to maintain a stable isotopic enrichment in the plasma. The infusion is typically carried out using a syringe pump.
-
-
Blood Sampling:
-
Collect a baseline blood sample before the start of the infusion.
-
Collect subsequent blood samples at predetermined time points during the continuous infusion to monitor the attainment of isotopic steady state.
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis: The isotopic enrichment of metabolites in the plasma is determined using GC-MS or LC-MS.
Analytical Techniques for Measuring Isotopic Enrichment
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques used to measure isotopic enrichment in stable isotope tracing experiments.
-
Mass Spectrometry (MS): MS-based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are widely used due to their high sensitivity and ability to measure the mass-to-charge ratio of ions. Isotopically labeled metabolites have a higher mass than their unlabeled counterparts, allowing for their detection and quantification. Tandem mass spectrometry (MS/MS) can provide further structural information and help to pinpoint the location of the stable isotope within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide detailed information about the position of isotopes within a molecule (isotopomer analysis). This is particularly useful for elucidating complex metabolic pathways. NMR is non-destructive, allowing the sample to be used for further analysis.
Data Presentation: Quantifying Metabolic Fluxes
The primary output of a stable isotope tracing study is quantitative data on isotopic enrichment and metabolic fluxes. This data is often presented in tables to allow for clear comparison between different experimental conditions.
Table 1: Example Data on Isotopic Enrichment of Key Metabolites in Cancer Cells
This table illustrates how the fractional contribution of ¹³C from glucose to various metabolites can be presented.
| Metabolite | Fractional Contribution from [U-¹³C₆]-Glucose (%) |
| Control Cells | |
| Glycolytic Intermediates | |
| Lactate (M+3) | 95 ± 3 |
| Citrate (M+2) | 85 ± 4 |
| TCA Cycle Intermediates | |
| α-Ketoglutarate (M+2) | 80 ± 5 |
| Malate (M+2) | 78 ± 6 |
| Amino Acids | |
| Aspartate (M+2) | 70 ± 5 |
| Glutamate (M+2) | 75 ± 4 |
| *p < 0.05 compared to Control Cells. Data are presented as mean ± SEM. |
Table 2: Example Data on In Vivo Glucose Kinetics in Humans
This table shows how metabolic flux rates can be summarized from an in vivo stable isotope tracer study.
| Parameter | Fasting State | Hyperinsulinemic-Euglycemic Clamp |
| Endogenous Glucose Production (mg/kg/min) | 2.5 ± 0.2 | 0.5 ± 0.1 |
| Glucose Disposal Rate (mg/kg/min) | 2.5 ± 0.2 | 8.0 ± 0.5 |
| Gluconeogenesis (% of EGP) | 60 ± 5 | 85 ± 4 |
| Glycogenolysis (% of EGP) | 40 ± 5 | 15 ± 4 |
| *p < 0.05 compared to Fasting State. Data are presented as mean ± SEM. |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in metabolic research and experimental design.
Conclusion
Stable isotope tracing provides a safe and powerful tool for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. The successful implementation of stable isotope tracing studies hinges on careful experimental design, rigorous execution of protocols, and sophisticated data analysis. This guide provides a foundational understanding of these core principles and methodologies, empowering researchers to effectively utilize this technique to unravel the complexities of metabolism and drive forward innovation in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for L-Cystine-34S2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Cystine-34S2 Metabolic Flux Analysis
This compound is a stable isotope-labeled form of the amino acid cystine, where both sulfur atoms are the heavy isotope ³⁴S. This non-radioactive tracer is a powerful tool for metabolic flux analysis (MFA), enabling researchers to quantitatively track the fate of cysteine and its sulfur atoms through various metabolic pathways. By replacing the naturally abundant ³²S with ³⁴S, this compound allows for the precise measurement of its incorporation into downstream metabolites using mass spectrometry. This provides a dynamic view of cellular metabolism, offering insights into the regulation of key pathways in health and disease.[1]
Cysteine plays a central role in numerous cellular processes, including protein synthesis, redox homeostasis through glutathione (GSH) synthesis, and the production of other essential sulfur-containing compounds like taurine.[2] Dysregulation of cysteine metabolism is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Therefore, tracing the flux of cysteine is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Key Applications in Research and Drug Development
-
Mapping Sulfur Metabolism Pathways: Elucidating the contributions of extracellular cystine uptake versus the transsulfuration pathway for intracellular cysteine synthesis.[3][4]
-
Quantifying Glutathione (GSH) Synthesis and Turnover: Measuring the rate of de novo GSH synthesis is critical for understanding cellular antioxidant capacity and response to oxidative stress.[5]
-
Investigating Cysteine Catabolism: Tracing the conversion of cysteine to pyruvate, taurine, and hydrogen sulfide (H₂S).
-
Drug Discovery and Development: Assessing the impact of drug candidates on sulfur metabolism and redox balance in target cells.
-
Cancer Metabolism Research: Investigating the reliance of cancer cells on exogenous cysteine and the role of cysteine in supporting rapid proliferation and resistance to therapy.
Experimental Workflow Overview
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Caption: A generalized workflow for a stable isotope tracing experiment using this compound.
Detailed Experimental Protocols
This section provides a detailed protocol for a typical this compound labeling experiment in cultured mammalian cells.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.
-
Labeling Medium Preparation: Prepare a custom culture medium that is deficient in L-Cystine. Supplement this medium with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals but is typically in the physiological range.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled cystine into downstream metabolites. Time-course experiments are recommended to determine the time to reach isotopic steady state.
-
II. Metabolite Extraction
-
Quenching Metabolism:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to halt metabolic activity.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the polar metabolites.
-
Store the extracts at -80°C until analysis.
-
III. LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like amino acids and glutathione.
-
Method Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar metabolites.
-
Mass Spectrometry: Operate in full scan mode to detect all isotopologues of the target metabolites. Use a mass resolution of >70,000 to resolve the different isotopologues.
-
-
Data Acquisition: Monitor for the expected mass-to-charge ratios (m/z) of unlabeled and ³⁴S-labeled metabolites. For example:
-
Cysteine (M+H)⁺: m/z 122.03
-
³⁴S-Cysteine (M+H)⁺: m/z 124.03
-
Glutathione (M+H)⁺: m/z 308.09
-
³⁴S-Glutathione (M+H)⁺: m/z 310.09
-
IV. Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis:
-
Extract the ion chromatograms for each isotopologue of the target metabolites.
-
Correct the raw peak areas for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N).
-
Calculate the fractional enrichment of ³⁴S in each metabolite at each time point.
-
-
Metabolic Flux Calculation:
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the labeling data.
-
The software will fit the experimental MID data to a metabolic network model to calculate the relative or absolute flux rates through the relevant pathways.
-
Data Presentation
The following tables present hypothetical but representative quantitative data from an this compound tracing experiment in a cancer cell line known to be highly dependent on exogenous cysteine.
Table 1: Fractional Enrichment of ³⁴S in Key Metabolites Over Time
| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |
| Cysteine | 0.85 | 0.95 | 0.96 | 0.97 |
| Glutathione (GSH) | 0.42 | 0.78 | 0.89 | 0.94 |
| Taurine | 0.15 | 0.45 | 0.65 | 0.85 |
| Cystathionine | 0.02 | 0.05 | 0.06 | 0.07 |
Table 2: Calculated Metabolic Flux Rates (Relative to Cystine Uptake)
| Metabolic Pathway | Flux Rate (Relative to Cystine Uptake = 100) |
| Cystine Uptake | 100 |
| Cysteine → Glutathione Synthesis | 75 |
| Cysteine → Taurine Synthesis | 15 |
| Cysteine → Pyruvate | 8 |
| Transsulfuration (Methionine → Cysteine) | 2 |
Visualization of Metabolic Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key metabolic pathways and the experimental workflow.
Cysteine Metabolism and Glutathione Synthesis
This diagram shows the central role of cysteine in cellular metabolism, highlighting its incorporation into glutathione and the potential for its synthesis via the transsulfuration pathway.
Caption: Key pathways of cysteine metabolism traced by this compound.
Signaling Regulation of Glutathione Synthesis
This diagram illustrates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, including the synthesis of glutathione.
Caption: Nrf2 signaling pathway regulating glutathione synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated transsulfuration metabolically defines a discrete subclass of amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Blood glutathione synthesis rates in healthy adults receiving a sulfur amino acid-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Cystine-³⁴S₂ Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While traditionally employing labeled lysine and arginine, the use of L-Cystine labeled with the heavy isotope ³⁴S (L-Cystine-³⁴S₂) offers unique advantages for specific research applications. Cysteine, a semi-essential amino acid, plays a critical role in protein structure through disulfide bond formation, detoxification as a precursor to glutathione, and redox signaling.[2][3] L-Cystine-³⁴S₂ labeling, therefore, provides a targeted approach to study these processes with high accuracy.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using L-Cystine-³⁴S₂, sample preparation for mass spectrometry-based proteomic analysis, and relevant quantitative data.
Data Presentation
Table 1: Standard L-Cystine Concentrations in Common Cell Culture Media
| Media Formulation | L-Cystine Concentration (mg/L) | L-Cystine Concentration (µM) |
| DMEM (Dulbecco's Modified Eagle Medium) | 48 | 200 |
| RPMI-1640 (Roswell Park Memorial Institute 1640) | 65 (as 2HCl salt) | 200 |
| MEM (Minimum Essential Medium) | 24 | 100 |
| Ham's F-12 | 31.5 | 131 |
Data sourced from various cell culture media formulations.[4][5] It's important to note that physiological L-cystine concentrations in human plasma are significantly lower, around 83 µM.
Table 2: Comparison of L-Cystine-³⁴S₂ Labeling with Other Common Isotopic Labeling Methods
| Feature | L-Cystine-³⁴S₂ Labeling | [¹³C₆, ¹⁵N₂]-Lysine / [¹³C₆, ¹⁵N₄]-Arginine SILAC | [³⁵S]-Methionine Labeling (Radioactive) |
| Principle | Metabolic incorporation of a stable isotope-labeled amino acid. | Metabolic incorporation of stable isotope-labeled amino acids. | Metabolic incorporation of a radioactive isotope-labeled amino acid. |
| Detection Method | Mass Spectrometry | Mass Spectrometry | Autoradiography, Scintillation Counting |
| Quantification | Relative and absolute quantification of proteins and peptides. | Relative and absolute quantification of proteins and peptides. | Primarily for detection and relative quantification. |
| Primary Application | Targeted analysis of cysteine-containing proteins, redox proteomics, disulfide bond analysis. | Global proteome-wide quantification. | Protein synthesis rate measurement, pulse-chase experiments. |
| Advantages | Specific insights into cysteine metabolism and function. Minimal disturbance to cellular metabolism. | High labeling efficiency for most proteins. Well-established protocols. | High sensitivity. |
| Disadvantages | Lower abundance of cysteine in proteins may limit proteome coverage. Cysteine is a non-essential amino acid and can be synthesized by cells. Cysteine is unstable in media. | May not be suitable for studying proteins with low lysine/arginine content. | Use of radioactive material requires special handling and disposal. Provides less specific information for protein identification. |
Experimental Protocols
Protocol 1: L-Cystine-³⁴S₂ Labeling in Mammalian Cell Culture
This protocol outlines the steps for metabolically labeling mammalian cells with L-Cystine-³⁴S₂ for quantitative proteomic analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Custom SILAC DMEM or RPMI-1640 medium deficient in L-Cystine
-
L-Cystine-³⁴S₂ (≥98% isotopic purity)
-
Unlabeled L-Cystine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture reagents and consumables
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least two passages in the custom SILAC medium supplemented with unlabeled L-Cystine at the standard concentration for the chosen medium (e.g., 200 µM for DMEM). This allows the cells to adapt to the custom medium.
-
Ensure to use dialyzed FBS to minimize the concentration of unlabeled amino acids from the serum.
-
-
SILAC Labeling:
-
Prepare two populations of cells: a "heavy" labeled population and a "light" unlabeled control population.
-
For the "heavy" population, culture the cells in SILAC medium supplemented with L-Cystine-³⁴S₂ at the desired final concentration (e.g., 200 µM).
-
For the "light" population, culture the cells in SILAC medium supplemented with an equimolar concentration of unlabeled L-Cystine.
-
Culture the cells for at least 5-6 cell doublings to achieve >95% incorporation of the labeled amino acid. The required duration will depend on the cell line's doubling time.
-
-
Experimental Treatment (Optional):
-
Once sufficient labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment, pathway stimulation).
-
-
Cell Harvest and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the "heavy" and "light" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the mixed protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Mixed protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to the protein mixture to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of detergents and denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Elute the peptides with a solution containing ACN and 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides using a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis
The raw mass spectrometry data can be processed using software such as MaxQuant. The software will identify peptides and quantify the relative abundance of the "heavy" and "light" isotopic pairs based on their signal intensities.
Mandatory Visualization
Caption: Experimental workflow for L-Cystine-³⁴S₂ labeling.
Caption: Cellular uptake and incorporation of L-Cystine-³⁴S₂.
Concluding Remarks
L-Cystine-³⁴S₂ labeling is a valuable tool for researchers investigating the specific roles of cysteine in cellular processes. By following the detailed protocols and considering the information provided, scientists can effectively implement this technique to gain novel insights in their respective fields of study, from basic research to drug development. Careful optimization of labeling conditions for the specific cell line and experimental setup is crucial for achieving reliable and reproducible results.
References
L-Cystine-34S2: A Powerful Tool for Quantitative Proteomics in Redox Biology and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-Cystine-34S2 is a stable, non-radioactive isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics. By incorporating a "heavy" isotope of sulfur (³⁴S) into cysteine residues of proteins, researchers can accurately measure changes in protein abundance and post-translational modifications, particularly those related to redox signaling and oxidative stress. This metabolic labeling approach, often used in a manner analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides a robust platform for drug discovery, biomarker identification, and fundamental research into cellular signaling pathways.
Principle of this compound Labeling
The core principle of quantitative proteomics using this compound lies in the mass difference between the naturally abundant ³²S isotope and the heavier ³⁴S isotope. Cells are cultured in specialized media where natural L-Cystine is replaced with this compound. As cells grow and synthesize proteins, they incorporate this "heavy" cysteine. When this labeled proteome is mixed with an unlabeled ("light") proteome from a control condition, the corresponding cysteine-containing peptides will appear as doublets in a mass spectrometer, separated by a predictable mass shift. The ratio of the intensities of these heavy and light peptide peaks provides a precise measure of the relative protein abundance between the two samples.
This method is particularly advantageous for studying cysteine-rich proteins and the "redoxome," the subset of proteins regulated by redox-sensitive cysteine modifications.[1]
Key Applications
-
Redox Proteomics: Elucidating the roles of cysteine oxidation in cellular signaling and disease.
-
Drug Discovery and Development: Identifying protein targets of drug candidates and understanding their mechanisms of action by quantifying changes in protein expression or cysteine reactivity.
-
Biomarker Discovery: Identifying proteins that are differentially expressed in diseased versus healthy states.
-
Cell Signaling Research: Investigating how cellular signaling pathways are regulated by changes in protein abundance or post-translational modifications of cysteine residues.
Data Presentation: Quantitative Analysis of Proteomic Changes
| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Peroxiredoxin-2 | PRDX2 | P32119 | ADVC LPVGR | 2.5 | 0.001 |
| Thioredoxin | TXN | P10599 | DAFQEALDAAG DKLVVVDFSATWC****G PC KMIKPFFHSLSEK | 0.8 | 0.045 |
| Glutathione S-transferase P | GSTP1 | P09211 | IG NLKTVADHLC WG NK | 3.1 | 0.0005 |
| Catalase | CAT | P04040 | FADRG IPDG MKWPHG DYPLIPWG K | 1.2 | 0.350 |
| Superoxide dismutase [Cu-Zn] | SOD1 | P00441 | HVG DLG NVTAG ED GVANIALSL DK | 0.9 | 0.820 |
Note: The fold change is calculated from the ratio of the heavy (³⁴S-labeled) to light (³²S-unlabeled) peptide intensities. A fold change > 1 indicates upregulation in the treated sample, while a fold change < 1 indicates downregulation.
Experimental Protocols
The following is a detailed protocol for a typical quantitative proteomics experiment using this compound metabolic labeling in mammalian cells. This protocol is adapted from general principles of Cysteine-SILAC.[1]
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest
-
DMEM for SILAC (lacking L-Cystine, L-Lysine, and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cystine (for "light" medium)
-
This compound (for "heavy" medium)
-
L-Lysine and L-Arginine
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate
Procedure:
-
Cell Culture and Adaptation:
-
Prepare "light" and "heavy" SILAC media by supplementing DMEM for SILAC with L-Lysine and L-Arginine to their normal concentrations.
-
For the "light" medium, add natural L-Cystine to the desired final concentration.
-
For the "heavy" medium, add this compound to the same final concentration.
-
Supplement both media with 10% dFBS.
-
Culture the cells in their respective "light" or "heavy" media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once the cells have reached >95% labeling efficiency (can be checked by a preliminary mass spectrometry run), apply the experimental treatment (e.g., drug, growth factor, or stressor) to one set of cells (e.g., the "heavy" labeled cells). The other set of cells (e.g., "light" labeled) will serve as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for each lysate using a BCA assay.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with sequencing-grade modified trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Analyze the desalted peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.
-
The software will identify peptide pairs with the characteristic mass shift of ³⁴S vs ³²S and calculate the intensity ratios for quantification.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for a quantitative proteomics experiment using this compound is depicted in the following diagram.
Signaling Pathway: Oxidative Stress Response
This compound labeling is particularly well-suited for studying signaling pathways involved in oxidative stress. The following diagram illustrates a simplified view of a cellular response to oxidative stress, highlighting key proteins whose expression or modification status can be quantified using this technique.
In this pathway, reactive oxygen species (ROS) lead to the oxidation of cysteine residues in Keap1, causing it to release the transcription factor Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant proteins like SOD, Catalase, Gpx, and Prx. This compound labeling can be used to quantify the changes in the abundance of these proteins in response to oxidative stress.
References
Application Notes and Protocols for LC-MS/MS Detection of ³⁴S-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling combined with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of protein abundance changes between different biological samples. While stable isotope labeling by amino acids in cell culture (SILAC) using ¹³C or ¹⁵N is a widely adopted method, the use of heavy sulfur (³⁴S) isotopes offers a valuable alternative, particularly in organisms where SILAC is not feasible or for specific applications in drug development. This document provides detailed application notes and protocols for the detection of ³⁴S-labeled peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodology, often referred to as SULAQ (Sulfur isotope Labeling for Amino acid Quantification), involves the metabolic incorporation of ³⁴S-containing amino acids (methionine and cysteine) into proteins.[1][2] The small mass shift of approximately 1.996 Da per sulfur atom between the light (³²S) and heavy (³⁴S) isotopic forms allows for the differentiation and relative quantification of peptides from two different sample populations when analyzed by high-resolution mass spectrometry.[3]
Key Applications in Research and Drug Development
The application of ³⁴S labeling in proteomics provides a powerful tool for various stages of research and drug development:
-
Target Identification and Validation: By comparing the proteomes of drug-treated versus untreated cells, researchers can identify proteins whose expression levels are altered, potentially revealing novel drug targets or off-target effects.
-
Mechanism of Action Studies: Understanding how a drug modulates cellular signaling pathways is crucial. ³⁴S labeling can quantify changes in protein expression within these pathways, providing insights into the drug's mechanism of action.
-
Biomarker Discovery: Comparing protein profiles of healthy versus diseased states can lead to the discovery of potential biomarkers for disease diagnosis, prognosis, or response to therapy.[4]
-
Protein Turnover Studies: The rate at which proteins are synthesized and degraded can be monitored using ³⁴S labeling, offering a dynamic view of cellular processes affected by drug candidates.
Experimental Protocols
Protocol 1: ³⁴S Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with ³⁴S-methionine and ³⁴S-cysteine.
Materials:
-
Mammalian cell line of interest
-
DMEM for SILAC (or other appropriate base medium lacking methionine and cysteine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids: L-methionine (³²S) and L-cysteine (³²S)
-
"Heavy" amino acids: L-[³⁴S]methionine and L-[³⁴S]cysteine
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Medium Preparation:
-
Light Medium: Prepare complete growth medium by supplementing the base medium with dFBS, "light" L-methionine, and "light" L-cysteine to their normal physiological concentrations.
-
Heavy Medium: Prepare complete growth medium by supplementing the base medium with dFBS, "heavy" L-[³⁴S]methionine, and "heavy" L-[³⁴S]cysteine to their normal physiological concentrations.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
For the "light" population, culture the cells in the "Light Medium" for at least five to six cell doublings to ensure complete incorporation of the light amino acids.
-
For the "heavy" population, culture the cells in the "Heavy Medium" for the same duration to ensure complete incorporation of the ³⁴S-labeled amino acids.
-
Monitor the cells for any morphological or growth rate changes due to the labeling.
-
-
Experimental Treatment:
-
Once labeling is complete, treat one or both cell populations with the compound of interest or subject them to the desired experimental conditions. For example, treat the "heavy" labeled cells with a drug and the "light" labeled cells with a vehicle control.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
Mix the "light" and "heavy" protein lysates in a 1:1 ratio based on protein concentration. This mixed sample is now ready for protein digestion and subsequent LC-MS/MS analysis.
-
Protocol 2: Protein Digestion and Peptide Preparation
This protocol outlines the in-solution digestion of the combined protein lysate.
Materials:
-
Combined "light" and "heavy" protein lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The dried peptides are ready for resuspension and LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of ³⁴S-labeled peptides. Parameters should be optimized for the specific instrument and column used.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 300 nL/min |
| Gradient | 2-40% B over 90 minutes, then to 80% B over 10 minutes, hold for 5 minutes |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| MS1 Resolution | >60,000 |
| MS1 Scan Range | 350-1500 m/z |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
| TopN | 10-20 most intense precursors |
| Isolation Window | 1.6 m/z |
| Collision Energy | Normalized Collision Energy (NCE) of 27-30% |
| MS2 Resolution | >15,000 |
| Dynamic Exclusion | 30 seconds |
Data Presentation
The following table is a representative example of quantitative data obtained from a ³⁴S-labeling experiment comparing a drug-treated sample ("Heavy") to a vehicle-treated control ("Light").
| Protein Accession | Gene Name | Peptide Sequence | Ratio H/L | log₂(Ratio H/L) | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 0.07 | 0.85 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 0.98 | -0.03 | 0.91 | Unchanged |
| Q06830 | HSP90B1 | IQEIMPNHSIVEYK | 2.54 | 1.34 | 0.002 | Upregulated |
| P11021 | G6PD | ISEYDQHLLK | 0.45 | -1.15 | 0.005 | Downregulated |
| P08670 | VIM | SLPLPNFSSLNLRETNLDSLPLVDTHSK | 1.12 | 0.16 | 0.76 | Unchanged |
Data Analysis Protocol
The analysis of ³⁴S-labeled proteomics data requires specialized software that can accurately identify and quantify the isotopic pairs. MaxQuant is a popular and powerful software package for this purpose.[5]
MaxQuant Configuration for ³⁴S-SULAQ Data:
-
Load Raw Data: Import the raw mass spectrometry data files into MaxQuant.
-
Group-Specific Parameters:
-
Type: Set to 'Standard'.
-
Multiplicity: Set to '2'.
-
Labels:
-
In the 'Light' channel, no label is selected.
-
In the 'Heavy' channel, select 'Met_34S(1)' and 'Cys_34S(1)'. The software will automatically calculate the mass difference.
-
-
-
Global Parameters:
-
Enzyme: Set to 'Trypsin/P'.
-
Variable Modifications: Select 'Oxidation (M)' and 'Acetyl (Protein N-term)'.
-
Fixed Modifications: Select 'Carbamidomethyl (C)'.
-
Instrument: Choose the appropriate instrument settings (e.g., 'Orbitrap').
-
First Search Peptide Tolerance: 20 ppm.
-
Main Search Peptide Tolerance: 4.5 ppm.
-
-
Database Search: Provide a FASTA file containing the protein sequences for the organism of interest.
-
Run Analysis: Start the MaxQuant analysis. The software will perform peptide identification, quantification based on the ³²S/³⁴S peak intensities, and protein-level ratio calculations.
Mandatory Visualizations
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evvail.com [evvail.com]
- 4. The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fraserlab.com [cdn.fraserlab.com]
Application Notes: Tracing Glutathione Biosynthesis with L-Cystine-³⁴S₂
References
- 1. benchchem.com [benchchem.com]
- 2. Research note: Compound-specific isotopic analysis in 34S-labelled chicken tissues using high resolution gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Cystine-¹⁴S₂ in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine-¹⁴S₂, a stable isotope-labeled form of the amino acid L-cystine, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. By incorporating the heavy isotope of sulfur, ³⁴S, this tracer allows for the precise tracking and quantification of metabolic pathways involving cysteine without altering the inherent biochemical properties of the molecule. Its primary applications lie in elucidating the role of cysteine in drug conjugation, particularly through the glutathione (GSH) biosynthesis pathway, and in understanding the impact of drugs on cellular redox homeostasis.
This document provides detailed application notes and experimental protocols for the use of L-Cystine-¹⁴S₂ in drug metabolism research, with a focus on in vitro methodologies.
Core Applications of L-Cystine-¹⁴S₂ in Drug Metabolism
-
Tracing Drug Conjugation Pathways: A primary application of L-Cystine-¹⁴S₂ is to trace the incorporation of cysteine into glutathione (GSH), a tripeptide that plays a critical role in the detoxification of xenobiotics. Many drugs or their reactive metabolites are eliminated from the body after conjugation with GSH. By supplying cells with L-Cystine-¹⁴S₂, researchers can track the formation of ³⁴S-labeled GSH and subsequently, ³⁴S-labeled drug-GSH conjugates using mass spectrometry. This provides definitive evidence of a drug's detoxification via the GSH pathway.
-
Quantitative Metabolic Flux Analysis: Stable isotope tracing with L-Cystine-¹⁴S₂ enables the quantitative analysis of metabolic flux through the cysteine and glutathione synthesis pathways. By measuring the rate of incorporation of ³⁴S into downstream metabolites, researchers can determine how a drug candidate alters the dynamics of these pathways. This information is crucial for identifying potential drug-induced metabolic liabilities, such as the depletion of cellular antioxidant reserves.
-
Investigating Drug-Induced Oxidative Stress: Cysteine is a key component of the cellular antioxidant system. L-Cystine-¹⁴S₂ can be used to study how drugs impact redox signaling and oxidative stress. For instance, it can be used to monitor changes in the synthesis and turnover of GSH in response to a drug that generates reactive oxygen species (ROS). Furthermore, it can be used to investigate the activation of antioxidant response pathways, such as the Nrf2 signaling pathway, which upregulates the expression of enzymes involved in GSH synthesis and utilization.
Key Metabolic & Signaling Pathways
Glutathione (GSH) Biosynthesis and Drug Conjugation
The synthesis of glutathione from L-cystine is a fundamental pathway in cellular detoxification. Extracellular L-cystine is transported into the cell and reduced to two molecules of L-cysteine. Cysteine then serves as the rate-limiting substrate for GSH synthesis. The pathway involves two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The resulting GSH can then be used by glutathione S-transferases (GSTs) to conjugate with and detoxify electrophilic drug metabolites.
Caption: Glutathione biosynthesis and drug conjugation pathway.
Nrf2-Mediated Antioxidant Response
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, which can be induced by certain drugs, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes. These genes encode for proteins involved in GSH synthesis and regeneration, thereby protecting the cell from oxidative damage. L-Cystine-¹⁴S₂ can be used to probe how drug candidates modulate this critical cytoprotective pathway.
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Protocols
Protocol 1: In Vitro Tracing of a Drug-Glutathione Conjugate in Hepatocytes
This protocol describes a general workflow for tracing the formation of a glutathione conjugate of a model drug, such as acetaminophen (APAP), in a hepatocyte cell culture system using L-Cystine-¹⁴S₂.
Caption: Workflow for tracing drug-GSH conjugates.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (cysteine-free DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Cystine-¹⁴S₂
-
Drug of interest (e.g., Acetaminophen)
-
Phosphate Buffered Saline (PBS)
-
80% Methanol (pre-chilled to -80°C)
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in standard DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium and wash the cells twice with warm PBS.
-
Replace the medium with cysteine-free DMEM containing L-Cystine-¹⁴S₂ at a final concentration of 200 µM.
-
Incubate the cells for 24 hours to allow for the labeling of the intracellular cysteine and glutathione pools.
-
-
Drug Treatment:
-
Prepare a stock solution of the drug of interest (e.g., 100 mM Acetaminophen in DMSO).
-
Add the drug to the labeling medium to achieve the desired final concentration (e.g., 5 mM Acetaminophen).
-
Incubate for a specified time course (e.g., 0, 2, 4, 8 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect the masses of unlabeled and ³⁴S-labeled cysteine, glutathione, and the expected drug-glutathione conjugate.
-
Data Analysis:
-
Calculate the isotopic enrichment in the glutathione pool.
-
Quantify the amount of ³⁴S-labeled drug-glutathione conjugate formed over time.
Protocol 2: LC-MS/MS Method for Quantification of Cysteine, Glutathione, and Drug-Cysteine Adducts
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions (Illustrative for Acetaminophen):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cysteine (unlabeled) | 122.0 | 76.0 |
| Cysteine-¹⁴S | 124.0 | 78.0 |
| Glutathione (unlabeled) | 308.1 | 179.1 |
| Glutathione-¹⁴S | 310.1 | 181.1 |
| Acetaminophen-Cysteine (unlabeled) | 271.1 | 140.1 |
| Acetaminophen-Cysteine-¹⁴S | 273.1 | 140.1 |
Data Presentation: Quantitative Analysis of Acetaminophen Metabolism
The following table represents illustrative data that could be obtained from an in vitro study using L-Cystine-¹⁴S₂ to investigate the metabolism of acetaminophen (APAP) in hepatocytes.
| Time Point (hours) | [³⁴S]-GSH Enrichment (%) | [³⁴S]-APAP-Cysteine Adduct (pmol/million cells) | Total APAP-Cysteine Adduct (pmol/million cells) |
| 0 | 95.2 ± 3.1 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 94.8 ± 2.9 | 15.6 ± 1.8 | 16.4 ± 1.9 |
| 4 | 93.5 ± 3.5 | 32.1 ± 2.5 | 34.3 ± 2.7 |
| 8 | 90.1 ± 4.2 | 58.9 ± 4.1 | 65.4 ± 4.5 |
*Data are presented as mean ± standard deviation (n=3). [³⁴S]-GSH enrichment is calculated as the percentage of the total glutathione pool that contains ³⁴S.
Conclusion
L-Cystine-¹⁴S₂ is an indispensable tool for modern drug metabolism research. The protocols and application notes provided herein offer a framework for its use in tracing drug conjugation pathways, quantifying metabolic flux, and investigating drug-induced effects on cellular redox systems. The ability to directly track the fate of cysteine with high specificity and sensitivity provides invaluable insights for drug discovery and development, ultimately contributing to the design of safer and more effective medicines.
Application Notes and Protocols for In Vivo L-Cystine-³⁴S₂ Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo L-Cystine-³⁴S₂ tracing experiments. The protocols outlined below are intended to facilitate the study of cysteine metabolism, glutathione biosynthesis, and related pathways in preclinical research, aiding in the understanding of disease mechanisms and the development of novel therapeutics.
Introduction to L-Cystine-³⁴S₂ Tracing
L-Cystine-³⁴S₂ is a stable isotope-labeled form of the amino acid L-Cystine, where the naturally occurring ³²S atoms are replaced with the heavier ³⁴S isotope. This non-radioactive tracer allows for the in vivo tracking of cysteine's metabolic fate.[1] By administering L-Cystine-³⁴S₂ to animal models, researchers can elucidate the dynamics of key metabolic pathways, including the transsulfuration pathway for cysteine synthesis and the subsequent incorporation of cysteine into glutathione, taurine, and other sulfur-containing metabolites. This technique is a powerful tool for investigating cellular redox homeostasis, amino acid metabolism, and the metabolic reprogramming that occurs in various pathological conditions such as cancer and neurodegenerative diseases.
Key Metabolic Pathways
The metabolism of cysteine is central to several critical cellular processes. Understanding these pathways is essential for interpreting the data from L-Cystine-³⁴S₂ tracing studies.
Cysteine Metabolism and Glutathione Synthesis
Cysteine is a sulfur-containing amino acid that can be obtained from dietary sources or synthesized de novo via the transsulfuration pathway. It serves as a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The synthesis of GSH from cysteine, glutamate, and glycine is a two-step enzymatic process.
Transsulfuration Pathway
The transsulfuration pathway is responsible for the de novo synthesis of cysteine from the essential amino acid methionine. This pathway is particularly important in tissues with high demands for cysteine and glutathione.
Experimental Design and Protocols
A well-designed in vivo tracing experiment is critical for obtaining meaningful and reproducible data. The following sections provide a general framework and detailed protocols for conducting L-Cystine-³⁴S₂ tracing studies in a mouse model.
Experimental Workflow
The overall workflow for an in vivo L-Cystine-³⁴S₂ tracing experiment involves several key steps, from tracer administration to data analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of L-Cystine-³⁴S₂ for Injection
-
Reconstitution: Dissolve L-Cystine-³⁴S₂ powder in a suitable vehicle. For intravenous injection, sterile saline (0.9% NaCl) is recommended. The solubility of L-Cystine is limited in neutral pH, so adjusting the pH to the alkaline or acidic range might be necessary for complete dissolution, followed by neutralization before injection. For example, L-Cystine can be dissolved in a small volume of 0.1 M HCl and then neutralized with 0.1 M NaOH.
-
Concentration: The final concentration should be determined based on the desired dosage and injection volume. A typical concentration for intravenous injection in mice is in the range of 1-5 mg/mL.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: In Vivo Administration of L-Cystine-³⁴S₂
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6) for all experimental groups.
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for a defined period (e.g., 4-6 hours) before tracer administration to reduce variability from food intake. Ensure free access to water.
-
Administration Route: Intravenous (IV) injection via the tail vein is a common and effective method for rapid delivery of the tracer into the circulation. Other routes like intraperitoneal (IP) injection or oral gavage can also be used depending on the experimental question.
-
Dosage: A typical dosage for intravenous injection of amino acid tracers in mice is in the range of 10-50 mg/kg body weight. The exact dose should be optimized based on preliminary studies to achieve sufficient isotopic enrichment in the target tissues without perturbing the endogenous metabolite pools.
Protocol 3: Sample Collection and Processing
-
Time Points: Collect blood and tissues at various time points after tracer administration (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the dynamic changes in metabolite labeling.
-
Blood Collection: Collect blood via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma.
-
Tissue Harvesting: Euthanize mice at the designated time points and rapidly excise the tissues of interest (e.g., liver, kidney, brain, tumor).
-
Quenching: Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem changes in metabolite levels.
-
Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.
Protocol 4: Metabolite Extraction from Tissues
-
Homogenization: Homogenize the frozen tissue samples in a cold extraction solvent. A common solvent mixture is 80% methanol. The tissue should be kept frozen during the initial homogenization step.
-
Extraction: Vortex the homogenate and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
Protocol 5: Mass Spectrometry Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for the analysis of ³⁴S-labeled metabolites.
-
Chromatography: Separate the metabolites using a suitable LC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolites.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Use positive or negative electrospray ionization (ESI) depending on the target metabolites.
-
Scan Mode: Acquire data in full scan mode to detect all isotopologues of the target metabolites. Use targeted MS/MS (or parallel reaction monitoring, PRM) to confirm the identity of the metabolites.
-
Mass Resolution: Set a high mass resolution (e.g., > 60,000) to accurately resolve the ³⁴S-labeled isotopologues from other naturally occurring isotopes.
-
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the measurement of isotopic enrichment in various metabolites. This data can be presented in tables to facilitate comparison between different experimental groups and time points.
Quantitative Data Summary
The following tables provide a template for presenting quantitative data from an in vivo L-Cystine-³⁴S₂ tracing study. The data presented here is hypothetical and should be replaced with actual experimental results.
Table 1: Isotopic Enrichment of ³⁴S in Key Metabolites in Mouse Liver Following L-Cystine-³⁴S₂ Administration
| Time Point | L-Cystine (M+2) Enrichment (%) | L-Cysteine (M+2) Enrichment (%) | Glutathione (M+2) Enrichment (%) | Taurine (M+2) Enrichment (%) |
| 15 min | 45.2 ± 5.1 | 35.8 ± 4.2 | 10.5 ± 1.8 | 5.1 ± 0.9 |
| 30 min | 30.1 ± 3.5 | 42.5 ± 4.9 | 25.3 ± 3.1 | 12.6 ± 1.5 |
| 1 hr | 15.6 ± 2.1 | 30.2 ± 3.8 | 38.7 ± 4.5 | 22.4 ± 2.8 |
| 2 hr | 8.2 ± 1.2 | 18.9 ± 2.5 | 35.1 ± 4.1 | 28.9 ± 3.4 |
| 4 hr | 3.5 ± 0.6 | 9.7 ± 1.5 | 28.4 ± 3.3 | 25.3 ± 3.1 |
Data are presented as mean ± standard deviation (n=5 mice per time point). M+2 represents the isotopologue with two ³⁴S atoms.
Table 2: Comparison of ³⁴S Enrichment in Glutathione Across Different Tissues at 2 Hours Post-Injection
| Tissue | Glutathione (M+2) Enrichment (%) |
| Liver | 35.1 ± 4.1 |
| Kidney | 45.8 ± 5.3 |
| Brain | 12.3 ± 1.9 |
| Tumor | 25.6 ± 3.2 |
| Muscle | 8.9 ± 1.3 |
Data are presented as mean ± standard deviation (n=5 mice).
Data Analysis
-
Peak Integration: Integrate the peak areas of all isotopologues for each metabolite of interest from the mass spectrometry data.
-
Correction for Natural Abundance: Correct the raw peak intensities for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S) to determine the true enrichment from the administered tracer.
-
Calculation of Isotopic Enrichment: Calculate the fractional or percentage enrichment of the ³⁴S label in each metabolite.
-
Metabolic Flux Analysis: For more advanced analysis, the isotopic labeling data can be used as an input for metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.
Conclusion
In vivo L-Cystine-³⁴S₂ tracing is a powerful technique for dissecting the complexities of cysteine metabolism and its role in health and disease. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and implement robust and informative tracing experiments. Careful experimental design, meticulous sample handling, and appropriate data analysis are paramount to obtaining high-quality results that can significantly advance our understanding of metabolic regulation in a physiological context.
References
Application Notes and Protocols for L-Cystine-34S2 in Protein Turnover and Degradation Studies
Introduction: The Role of L-Cystine-34S2 in Quantitative Proteomics
This compound is a stable isotope-labeled form of the amino acid L-Cystine, where the naturally occurring sulfur-32 atoms are replaced by the heavier sulfur-34 isotope (³⁴S).[1] This non-radioactive labeling allows for the precise tracking and quantification of cysteine-containing proteins within complex biological systems. In proteomics research, particularly in the study of protein dynamics, this compound serves as a powerful tool for metabolic labeling.
The core application of this compound is in techniques analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3][4] In a typical SILAC experiment, cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid.[3] As cells grow and synthesize new proteins, they incorporate the supplied amino acid. By mixing protein populations from "light" and "heavy" labeled cells, the relative abundance of each protein can be accurately determined by mass spectrometry, which detects the mass shift caused by the heavy isotope.
While traditional SILAC often employs labeled arginine and lysine, this compound offers a unique advantage for studying a specific subset of the proteome. Cysteine residues are critical for protein structure through disulfide bond formation, enzymatic catalysis, and redox signaling. Therefore, using this compound enables researchers to specifically investigate the turnover and degradation rates of cysteine-containing proteins, providing insights into sulfur metabolism, antioxidant responses, and the regulation of protein function under various conditions.
This document provides detailed protocols for using this compound in pulse-SILAC (pSILAC) experiments to measure protein turnover and degradation rates, targeted at researchers in basic science and drug development.
Key Applications
-
Measuring Protein Synthesis and Degradation Rates: Pulse-chase experiments with this compound allow for the temporal tracking of newly synthesized proteins and the calculation of their degradation kinetics.
-
Studying Drug Mechanism of Action: Assess how therapeutic compounds affect the stability and turnover of specific protein targets or entire pathways.
-
Investigating Cellular Stress Responses: Quantify changes in the turnover of redox-sensitive proteins or components of the antioxidant defense system, such as those involved in glutathione synthesis.
-
Biomarker Discovery: Identify proteins with altered stability in disease models, which may serve as potential biomarkers.
Experimental Workflows and Protocols
The study of protein turnover using this compound typically follows a pulse-chase SILAC workflow. Cells are first grown in "light" medium, then switched to "heavy" medium containing this compound for a defined period (the "pulse"). Subsequently, the cells are returned to the "light" medium (the "chase"). The ratio of heavy to light peptides at different time points during the chase reveals the rate of protein degradation.
Caption: Pulse-SILAC workflow using this compound for protein turnover analysis.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling cells with this compound for a pulse-chase experiment.
Materials:
-
SILAC-grade DMEM or RPMI medium deficient in L-Cystine, L-Lysine, and L-Arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Cystine (standard), L-Lysine, and L-Arginine.
-
"Heavy" this compound (Cambridge Isotope Laboratories, Inc. or similar).
-
Cell line of interest (e.g., HeLa, A549).
-
Standard cell culture reagents and equipment.
Procedure:
-
Prepare Media:
-
Light Medium: Reconstitute the amino acid-deficient medium according to the manufacturer's instructions. Supplement with 10% dFBS, standard ("light") L-Lysine, L-Arginine, and L-Cystine at your cell line's normal required concentration.
-
Heavy Medium: Reconstitute the amino acid-deficient medium. Supplement with 10% dFBS, standard L-Lysine, L-Arginine, and "heavy" this compound. The concentration of this compound should be identical to the "light" L-Cystine concentration.
-
-
Cell Adaptation (Pre-culture):
-
Culture the cells in the "Light Medium" for at least five to six cell doublings. This ensures that the entire cellular proteome is fully incorporated with the "light" amino acids.
-
Monitor cell morphology and doubling time to ensure that the SILAC medium does not negatively impact cell health.
-
-
Pulse Phase (Labeling):
-
Once cells reach approximately 70-80% confluency, remove the "Light Medium".
-
Wash the cells once with sterile PBS to remove any residual light medium.
-
Add the "Heavy Medium" containing this compound to the cells.
-
Incubate for a duration sufficient to label a significant portion of the proteome (e.g., 12-24 hours). This duration should be optimized based on the average protein turnover rate in your cell line.
-
-
Chase Phase (Degradation Tracking):
-
After the pulse period, harvest the first time point (t=0 of the chase).
-
For the remaining plates, remove the "Heavy Medium", wash once with PBS, and add back the "Light Medium".
-
Incubate the cells and harvest subsequent samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) to track the degradation of the heavy-labeled proteins.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT) or TCEP.
-
Iodoacetamide (IAA).
-
Sequencing-grade modified Trypsin.
-
C18 spin columns for desalting.
Procedure:
-
Cell Lysis:
-
For each harvested time point, wash the cell pellet with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the re-formation of disulfide bonds.
-
-
In-Solution or In-Gel Digestion:
-
Dilute the protein sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Data Acquisition and Analysis
Mass Spectrometry
The prepared peptide samples are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap series, Bruker timsTOF) is required to accurately resolve the small mass difference between the ³⁴S and ³²S isotopes.
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used.
Data Analysis Workflow
Caption: Bioinformatic workflow for analyzing this compound SILAC data.
Analysis Steps:
-
Peptide Identification: Use a search engine like MaxQuant to identify peptides from the MS/MS spectra by searching against a protein database.
-
SILAC Quantification: The software will identify peptide pairs that are identical in sequence but differ in mass due to the this compound label. It then calculates the intensity ratio of the "heavy" (³⁴S-containing) to "light" (³²S-containing) peptide at each time point.
-
Turnover Calculation: The degradation rate constant (k_deg_) for each protein is calculated from the decay of the heavy/light (H/L) ratio over the chase time. The half-life (t_1/2_) of the protein can then be determined using the formula: t_1/2_ = ln(2) / k_deg_ .
Data Presentation
Quantitative data from this compound experiments should be presented clearly to facilitate interpretation.
Table 1: Isotopic Mass and Shift for this compound
This table provides the fundamental mass information for the labeled amino acid.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Isotopic Label | Mass Shift per Cystine (Da) |
| L-Cystine (Light) | C₆H₁₂N₂O₄S₂ | 240.0238 | ³²S₂ | 0 |
| This compound (Heavy) | C₆H₁₂N₂O₄³⁴S₂ | 244.0150 | ³⁴S₂ | +3.9912 |
Table 2: Example Data for Protein Turnover Calculation
This table shows representative data for a hypothetical protein (Protein X) tracked over a 24-hour chase period.
| Time Point (Chase) | H/L Ratio (Protein X) | Natural Log of H/L Ratio |
| 0 hours | 1.00 | 0.00 |
| 4 hours | 0.78 | -0.25 |
| 8 hours | 0.61 | -0.50 |
| 12 hours | 0.47 | -0.75 |
| 24 hours | 0.22 | -1.51 |
From this data, a plot of ln(H/L Ratio) vs. Time would yield a slope equal to the negative degradation rate constant (-k_deg_).
Biological Context: Cystine Incorporation and Metabolism
L-Cystine is imported into the cell and reduced to two molecules of L-Cysteine. This L-Cysteine can then be incorporated into newly synthesized proteins by the ribosome or used in other metabolic pathways, most notably the synthesis of the antioxidant glutathione (GSH). Using this compound allows for the tracing of sulfur atoms through these critical cellular pathways.
Caption: Intracellular fate of this compound after cellular uptake.
References
- 1. Buy this compound [smolecule.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy techniques for 34S-labeled proteins
Executive Summary
Direct Nuclear Magnetic Resonance (NMR) spectroscopy of sulfur isotopes in proteins presents significant challenges. It is a common misconception that ³⁴S can be used for such studies; however, ³⁴S is NMR-inactive as it possesses a nuclear spin quantum number (I) of 0 [1]. The only NMR-active isotope of sulfur is ³³S[2][3]. Unfortunately, ³³S NMR of proteins is severely hampered by a combination of factors: low natural abundance (0.76%), a low gyromagnetic ratio, and a large nuclear quadrupole moment, which leads to extremely broad resonance signals and very low sensitivity[3][4]. Consequently, high-resolution ³³S NMR for routine protein structural biology is generally not feasible.
To overcome these limitations, two primary alternative strategies have been developed for probing sulfur environments in proteins:
-
³³S NMR on Small Molecules and Solids: While challenging for large proteins in solution, ³³S NMR can be applied to isotopically enriched small molecules or in solid-state NMR experiments where line broadening effects can be partially overcome. This approach is highly specialized and not suitable for routine structural analysis of proteins in solution.
-
⁷⁷Se as an NMR-Active Surrogate: A more practical and increasingly adopted method is the substitution of sulfur with selenium. Selenium is a close chemical analog of sulfur, and its isotope ⁷⁷Se is a spin-1/2 nucleus, which is ideal for high-resolution NMR. Proteins can be expressed with selenomethionine (SeMet) or selenocysteine (Sec) replacing their sulfur counterparts. The development of sensitive techniques, such as ¹H-detected triple-resonance ⁷⁷Se NMR, has made this a powerful tool for investigating the structure and function of sulfur-containing sites in proteins.
This document provides detailed application notes and protocols focusing on the more viable and practical approach of using ⁷⁷Se-labeled proteins for NMR spectroscopy, while also briefly covering the principles and challenges of ³³S NMR.
Application Note I: ³³S NMR Spectroscopy for Sulfur-Containing Molecules
Introduction
Direct observation of sulfur atoms by NMR spectroscopy requires the use of the ³³S isotope, the sole NMR-active sulfur isotope. Despite its potential to provide direct insight into the electronic environment of sulfur, its practical application, especially for proteins, is severely limited. The primary challenges are its low natural abundance (0.76%), low sensitivity, and its nature as a quadrupolar nucleus (I = 3/2), which results in very broad resonance lines, often several kilohertz wide. For proteins, this line broadening typically renders signals undetectable under standard solution NMR conditions. However, ³³S NMR can be informative for small, symmetrically coordinated sulfur-containing molecules and in solid-state NMR studies, often requiring isotopic enrichment.
Applications
-
Characterization of Inorganic Complexes: Studying the coordination environment of sulfur in inorganic sulfates, sulfites, and metal-sulfur clusters.
-
Analysis of Small Organic Molecules: Investigating the structure of small organosulfur compounds where molecular tumbling is fast, and the electronic environment around the sulfur atom is relatively symmetric.
-
Solid-State Materials Science: Probing the structure of sulfur-containing materials like cements and minerals, where solid-state NMR techniques can mitigate some of the line broadening.
Data Presentation: ³³S NMR Properties and Chemical Shifts
Due to the extreme challenges, a comprehensive database of ³³S chemical shifts in proteins is not available. The data below are for representative small molecules and illustrate the wide chemical shift range.
| Compound Class | Example Compound | Chemical Shift (δ) ppm (relative to (NH₄)₂SO₄) | Linewidth (Hz) | Reference |
| Sulfate | (NH₄)₂SO₄ (in D₂O) | 0 | ~10 | |
| Sulfonate | Taurine (in D₂O) | -6.7 | ~11.5 | |
| Sulfone | Tetramethylene sulfone | +367.5 | Broad | |
| Sulfide | Carbon Disulfide (CS₂) | -333 | >100 | |
| Thioamide | PhNCS | -570 | Very Broad |
Note: Linewidths are highly dependent on molecular size, symmetry, solvent viscosity, and temperature.
Experimental Protocol: General Workflow for ³³S NMR of Small Molecules
This protocol outlines a general approach for acquiring a 1D ³³S NMR spectrum of a small, isotopically enriched molecule.
-
Sample Preparation:
-
Synthesize the small molecule of interest using a ³³S-enriched precursor (e.g., elemental ³³S, Na₂³³SO₄). Isotopic enrichment to >90% is highly recommended.
-
Dissolve the purified, enriched compound in a low-viscosity solvent to a high concentration (typically >50 mM).
-
Use a high-quality NMR tube, such as a 10 mm tube, to maximize the sample volume if using a cryogenic probe.
-
-
Spectrometer Setup:
-
Use the highest field strength spectrometer available to maximize sensitivity and spectral dispersion.
-
Equip the spectrometer with a broadband probe tuned to the ³³S frequency (e.g., 38.35 MHz at 11.74 T). A cryogenic probe can significantly enhance sensitivity.
-
Set the temperature to an elevated value (e.g., 300-320 K) to decrease solvent viscosity and narrow the resonance line.
-
-
Acquisition Parameters (1D ¹H-decoupled spectrum):
-
Pulse Program: A simple pulse-acquire sequence (e.g., 'zg' on Bruker systems) with proton decoupling is typically used.
-
Reference: Use an external reference of saturated (NH₄)₂SO₄ in D₂O, defined as 0 ppm.
-
Spectral Width: Set a wide spectral width (e.g., 1000 ppm) to ensure the signal is captured, given the broad chemical shift range.
-
Acquisition Time (at): Keep the acquisition time short (e.g., 0.05 - 0.1 s) as the signal (FID) will decay rapidly due to fast T₂ relaxation.
-
Relaxation Delay (d1): Use a very short relaxation delay (e.g., 0.05 s), as the T₁ of ³³S is typically very short (10-100 ms).
-
Number of Scans (ns): A very large number of scans will be required (e.g., 40,000 or more) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the broad peak.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Visualization: Conceptual Workflow for ³³S NMR
Caption: Workflow for ³³S NMR of small molecules.
Application Note II: ⁷⁷Se NMR Spectroscopy for Probing Protein Sulfur Sites
Introduction
Given the near-insurmountable challenges of direct sulfur NMR on proteins, substituting sulfur with selenium provides a powerful and practical alternative. Selenium is in the same group as sulfur in the periodic table and shares many physicochemical properties, resulting in minimal structural perturbation upon substitution. The isotope ⁷⁷Se has a nuclear spin of 1/2, a natural abundance of 7.6%, and a large chemical shift dispersion, making it an excellent probe for NMR spectroscopy. By incorporating ⁷⁷Se-labeled selenomethionine (SeMet) or selenocysteine (Sec) into a protein, researchers can gain detailed structural and dynamic information about these specific sites. Recent advancements in ¹H-detected triple-resonance NMR provide dramatic sensitivity enhancements, making this technique accessible for a wide range of biological systems.
Applications
-
Structural Biology: Probing the local conformation and electronic environment of methionine and cysteine residues.
-
Enzyme Catalysis: Monitoring changes in the chemical state (e.g., oxidation state) of active site cysteine or methionine residues during enzymatic reactions.
-
Drug Development: Characterizing ligand binding events near SeMet or Sec residues by observing changes in ⁷⁷Se chemical shifts or relaxation properties.
-
Protein Folding and Dynamics: Using the sensitivity of the ⁷⁷Se chemical shift to report on conformational changes and dynamics at specific sites within a protein.
Data Presentation: ⁷⁷Se NMR Properties and Chemical Shifts in Proteins
| Parameter | Value |
| Nuclear Spin (I) | 1/2 |
| Natural Abundance | 7.63% |
| Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) | 5.125 |
| Relative Sensitivity (vs ¹H) | 6.93 x 10⁻³ |
| Amino Acid | Chemical Environment | Isotropic Chemical Shift (δ) ppm (relative to (CH₃)₂Se) | Reference |
| Selenomethionine (SeMet) | Selenoether in folded proteins | +50 to +122 | |
| Selenomethionine (SeMet) | In calmodulin (9 SeM residues) | +34 to +111 | |
| Selenocysteine (Sec) | Selenylsulfide (-Se-S-) | +412 to +426 | |
| Selenocysteine (Sec) | Diselenide (-Se-Se-) | +185 to +460 | |
| Selenocysteine (Sec) | Reduced Selenol (-Se⁻) | +651 |
Note: The ⁷⁷Se chemical shift is highly sensitive to the local environment, including conformation, oxidation state, and non-covalent interactions.
Experimental Protocol: ¹H-¹³C-⁷⁷Se Triple-Resonance NMR of a ⁷⁷Se-Met Labeled Protein
This protocol describes the expression of a protein with ¹³CH₃-⁷⁷Se-methionine and its analysis using a sensitive ¹H-detected triple-resonance NMR experiment.
-
Sample Preparation: Isotope Labeling
-
Synthesis of Precursor: Synthesize ¹³CH₃-⁷⁷Se-methionine. This dual-labeled amino acid is crucial for the triple-resonance experiment but is not commercially available and requires custom synthesis.
-
Protein Expression: Use an E. coli expression system (e.g., BL21(DE3)) that is auxotrophic for methionine or where methionine biosynthesis is inhibited.
-
Growth Media: Grow the cells in a minimal medium (e.g., M9 medium).
-
Induction and Labeling: Induce protein expression with IPTG and simultaneously supplement the medium with the synthesized ¹³CH₃-⁷⁷Se-methionine. This ensures efficient incorporation of the labeled amino acid into the target protein.
-
Purification: Purify the expressed protein using standard chromatographic techniques (e.g., Ni-NTA, size exclusion). Confirm incorporation and protein integrity via mass spectrometry.
-
NMR Sample: Prepare the final NMR sample by buffer exchanging the protein into a suitable NMR buffer (e.g., 50 mM phosphate, pH 7.0, 10% D₂O) at a concentration of ~300 µM.
-
-
Spectrometer Setup:
-
Use a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.
-
Specialized hardware capable of generating pulses on the ¹H, ¹³C, and ⁷⁷Se channels is required.
-
-
Acquisition Parameters (2D ¹H-⁷⁷Se HCSe experiment):
-
Pulse Program: Utilize a triple-resonance pulse sequence designed for ¹H detection through-bond scalar couplings (e.g., HCSe). This experiment transfers magnetization from ¹H to ¹³C, then from ¹³C to ⁷⁷Se, and back for detection on ¹H.
-
Key Couplings: The experiment relies on the large one-bond scalar couplings: ¹J(¹H, ¹³C) ≈ 130-140 Hz and ¹J(¹³C, ⁷⁷Se) ≈ 60-70 Hz.
-
Acquisition: Acquire a 2D spectrum correlating the ¹H chemical shifts of the methyl group with the ⁷⁷Se chemical shifts of the attached selenium.
-
Experiment Time: For a ~300 µM sample, a high-quality 2D spectrum can often be acquired in 2-3 hours.
-
-
Processing and Analysis:
-
Process the 2D data using standard NMR software (e.g., NMRPipe, TopSpin).
-
The resulting spectrum will show correlations for each unique SeMet residue, with coordinates corresponding to the ¹H chemical shift of the methyl protons and the ⁷⁷Se chemical shift, providing a unique fingerprint of the methionine residues in the protein.
-
Visualization: Experimental Workflow for ⁷⁷Se NMR of Proteins
Caption: Workflow for ⁷⁷Se protein labeling and NMR analysis.
References
Application Note: Sample Preparation for L-Cystine-³⁴S₂ Metabolomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine is a semi-essential, sulfur-containing amino acid that is central to numerous critical cellular processes, including protein synthesis, detoxification as a precursor to glutathione (GSH), and redox signaling.[1] The dysregulation of cysteine metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] Stable isotope tracing using L-Cystine labeled with heavy sulfur (³⁴S₂) is a powerful technique for quantitatively investigating the dynamics of cystine uptake, incorporation into proteins, and its metabolic fate within various pathways.[1][2][3]
This application note provides detailed protocols for the preparation of biological samples for the analysis of L-Cystine-³⁴S₂ enrichment. The success of any metabolomics study hinges on meticulous sample preparation to ensure the preservation of metabolite integrity and the generation of accurate, reproducible data. The protocols described herein cover cell culture labeling, quenching, metabolite extraction from cells and tissues, and considerations for downstream analysis by mass spectrometry (MS).
Principle of L-Cystine-³⁴S₂ Tracing
The workflow begins with the introduction of L-Cystine-³⁴S₂ into the biological system (e.g., cell culture medium). The cells take up the labeled cystine, which is then metabolized. The heavy sulfur atoms act as a tracer, allowing for the differentiation of the exogenously supplied cystine and its downstream metabolites from the endogenous, unlabeled pool. Following a defined labeling period, cellular metabolism is abruptly halted (quenched), and metabolites are extracted. The extracts are then analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to measure the isotopic enrichment in cystine and its related metabolites.
Experimental Workflow Diagram
The overall process from sample preparation to data acquisition is outlined below.
Caption: Workflow for L-Cystine-³⁴S₂ metabolomics analysis.
Detailed Experimental Protocols
Critical Consideration: When working with thiol-containing metabolites like cysteine, it is crucial to prevent their oxidation. This can be achieved by working quickly, keeping samples cold, and using appropriate extraction and derivatization techniques.
Protocol 1: Adherent Cell Culture Labeling and Extraction
This protocol is adapted for cells grown in monolayer culture.
Materials:
-
Culture medium deficient in cysteine and methionine
-
L-Cystine-³⁴S₂
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen (LN₂)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Cell Seeding: Plate cells in culture dishes (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%). Generally, 1-10 million cells are required per sample.
-
Labeling:
-
Aspirate the standard growth medium.
-
Wash cells once with pre-warmed PBS.
-
Replace with cysteine/methionine-free medium supplemented with a known concentration of L-Cystine-³⁴S₂. The concentration and labeling time should be optimized based on the specific experimental goals and cell type.
-
-
Metabolism Quenching:
-
At the end of the labeling period, aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately place the culture dish on a bed of dry ice or a pre-chilled metal block.
-
Add liquid nitrogen directly to the dish to cover the cell monolayer, which effectively arrests metabolism.
-
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add 1 mL of ice-cold 80% methanol per 10 cm dish.
-
Use a cell scraper to mechanically detach the cells into the methanol solution. Ensure thorough scraping to maximize cell recovery.
-
Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Clarification:
-
Vortex the tube briefly.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube.
-
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: Suspension Cell Culture Labeling and Extraction
This protocol is for cells grown in suspension.
Materials:
-
Same as Protocol 1, plus a refrigerated centrifuge with a swinging-bucket rotor.
-
Ice-cold 0.85% ammonium bicarbonate (AMBIC) in 60% methanol (quenching solution).
Procedure:
-
Cell Culture and Labeling: Culture cells in suspension with the appropriate L-Cystine-³⁴S₂-supplemented medium for the desired duration.
-
Quenching and Harvesting:
-
Rapidly transfer a known volume of the cell suspension to a centrifuge tube.
-
To quench metabolism, add an excess volume of ice-cold quenching solution (e.g., 60% methanol with 0.85% AMBIC at -40°C). This rapidly inactivates metabolism and dilutes extracellular metabolites.
-
Centrifuge at 1,000 x g for 1-2 minutes at 4°C to pellet the cells.
-
-
Washing:
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in a fresh aliquot of ice-cold washing solution (e.g., PBS or saline) to remove residual medium.
-
Repeat the centrifugation step.
-
-
Metabolite Extraction:
-
Aspirate the wash solution completely.
-
Add 500 µL to 1 mL of ice-cold 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and extract metabolites.
-
-
Sample Clarification & Storage: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Tissue Sample Preparation
This protocol is for solid tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., bead beater)
-
Extraction solvent (e.g., 9:1 methanol:chloroform)
-
Analytical balance
Procedure:
-
Tissue Harvesting: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to quench all metabolic activity.
-
Homogenization:
-
Place the frozen tissue in a pre-chilled mortar and grind it into a fine powder under liquid nitrogen.
-
Weigh the frozen powder (typically 20-50 mg) into a pre-chilled tube containing lysis beads.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent at a fixed ratio (e.g., 1 mL per 50 mg of tissue). A 9:1 methanol:chloroform mixture has been shown to provide good metabolite recovery.
-
Homogenize the sample using a bead beater or sonicator until the tissue is completely disrupted. Keep the sample on ice during this process.
-
-
Sample Clarification & Storage: Follow steps 5 and 6 from Protocol 1.
Sample Derivatization (for GC-MS Analysis)
For GC-MS analysis, the polar functional groups of amino acids must be derivatized to increase their volatility. A common two-step method involves methoxyamination followed by silylation.
Procedure:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Add 20 µL of methoxyamine in pyridine (30 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and incubate at 100°C for 4 hours. This step replaces active hydrogens on hydroxyl, amine, and thiol groups with a TBDMS group.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
Accurate quantification in metabolomics relies on validated analytical methods. The tables below summarize representative performance data for LC-MS/MS methods used for cystine analysis.
Table 1: LC-MS/MS Method Performance for Cystine Quantification
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.078 - 100 µM | |
| Lower Limit of Quantification (LLOQ) | 0.02 µM (40 fmol on-column) | |
| Lower Limit of Detection (LOD) | 0.0192 µM | |
| Intra-day Reproducibility (%CV) | ≤10% | |
| Inter-day Reproducibility (%CV) | 7.5% - 8.0% | |
| Recovery Rate | 94% - 106% |
| Linearity (R²) | > 0.999 | |
Note: These values are derived from studies analyzing unlabeled cystine but are representative of the performance expected for stable isotope-labeled analogs.
Downstream Analysis Considerations
-
LC-MS/MS: This is the most common platform for metabolomics. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separating polar metabolites like amino acids. Detection is performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass difference between the ³²S and ³⁴S isotopologues.
-
Data Analysis: The level of ³⁴S₂ enrichment is calculated by determining the ratio of the peak area of the labeled L-Cystine (M+4) to the total L-Cystine pool (labeled + unlabeled). This ratio provides a direct measure of the contribution of the exogenous tracer to the intracellular pool.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Metabolite Yield | Incomplete cell lysis or extraction. | Ensure sufficient volume of extraction solvent. Increase vortexing/homogenization time. |
| High Variability | Inconsistent timing in quenching or washing steps. | Standardize all incubation and handling times. Keep samples on ice at all times. |
| Cysteine Oxidation | Sample degradation due to improper handling. | Minimize time between harvesting and extraction. Consider adding a reducing agent like DTT after protein removal. |
| Poor Chromatographic Peak Shape | Matrix effects or improper derivatization (GC-MS). | Optimize sample cleanup steps. Ensure derivatization reaction goes to completion. |
| Contamination | Leaching from plasticware or contaminated solvents. | Use high-quality, LC-MS grade solvents and certified low-binding tubes. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Cystine-³⁴S₂ Incorporation in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the efficiency of L-Cystine-³⁴S₂ incorporation in Escherichia coli. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high incorporation efficiency of L-Cystine-³⁴S₂ in E. coli?
A1: The primary challenge is overcoming the dilution of the isotopic label by endogenously synthesized, unlabeled L-cysteine. Wild-type E. coli can synthesize all 20 common amino acids.[1][2] This metabolic capability, known as prototrophy, leads to a mixture of ³⁴S-labeled and unlabeled cysteine being incorporated into proteins, thus reducing the overall isotopic enrichment.
Q2: How can I prevent the dilution of the ³⁴S label by endogenous cysteine synthesis?
A2: The most effective method is to use a cysteine auxotrophic E. coli strain.[1][3][4] These strains have a genetic knockout in a key enzyme of the cysteine biosynthesis pathway (e.g., cysE or cysM), making them unable to produce their own cysteine. Consequently, they are entirely dependent on the L-Cystine-³⁴S₂ supplied in the growth medium, leading to significantly higher and more specific incorporation.
Q3: Are there specific E. coli strains recommended for L-Cystine-³⁴S₂ labeling?
A3: Yes, cysteine auxotrophic strains derived from common expression strains like BL21(DE3) or C43(DE3) are highly recommended. An example is the YM138 strain, which is a C43(DE3) derivative with a deletion in the cysE gene. Using such strains is a cost-effective and high-yield approach for selective isotopic labeling.
Q4: What are the key media components to consider for optimizing incorporation?
A4: When using a cysteine auxotroph, the minimal medium must be supplemented with a defined concentration of L-Cystine-³⁴S₂. It is also crucial to ensure that other sulfur sources are minimized or eliminated from the medium to prevent the bacteria from utilizing them to synthesize unlabeled cysteine precursors. The medium should also be supplemented with all other essential amino acids to avoid metabolic scrambling, where the bacteria might catabolize other amino acids to synthesize cysteine precursors.
Q5: Can high concentrations of L-cysteine or L-cystine be toxic to E. coli?
A5: Yes, high intracellular concentrations of L-cysteine can be toxic to E. coli. This is due to several factors, including the promotion of reactive oxygen species formation and the inhibition of key biosynthetic enzymes. E. coli has mechanisms to export excess cysteine to mitigate this toxicity. It is important to optimize the concentration of L-Cystine-³⁴S₂ in the culture medium to balance efficient incorporation with minimal toxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | - Toxicity of the recombinant protein.- Incorrect vector or insert.- Suboptimal induction conditions.- Use of rare codons in the target gene. | - Lower the induction temperature (e.g., 18-25°C) and extend the induction time.- Use a lower concentration of the inducer (e.g., IPTG).- Sequence the plasmid to verify the insert and reading frame.- Use an E. coli strain that supplies tRNAs for rare codons.- Consider a different expression vector or host strain. |
| High Protein Yield but Low ³⁴S Incorporation | - Use of a wild-type (prototrophic) E. coli strain.- Presence of contaminating unlabeled sulfur sources in the medium.- Metabolic scrambling from other amino acids. | - Switch to a cysteine auxotrophic E. coli strain (e.g., a cysE or cysM knockout).- Use a defined minimal medium with L-Cystine-³⁴S₂ as the sole sulfur source.- Ensure all glassware and reagents are free from contaminating sulfur compounds.- Supplement the medium with a complete mixture of the other 19 unlabeled amino acids to prevent metabolic conversion. |
| Poor Bacterial Growth or Cell Lysis | - Toxicity from high concentrations of L-Cystine-³⁴S₂.- Suboptimal culture conditions (pH, temperature, aeration). | - Titrate the concentration of L-Cystine-³⁴S₂ to find the optimal balance between labeling and cell health.- Monitor and control the pH of the culture medium.- Optimize the growth temperature and shaking speed for adequate aeration.- Supplementing the medium with certain amino acids like glycine, leucine, and isoleucine can sometimes reverse growth inhibition caused by cysteine. |
| Precipitation in Minimal Medium | - High concentrations of certain salts (e.g., magnesium, phosphate) or trace elements. | - Prepare stock solutions of individual components and add them separately to the medium.- Adjust the pH of the medium before autoclaving.- Filter-sterilize heat-labile components. |
| Inconsistent Incorporation Efficiency Between Batches | - Variability in inoculum preparation.- Inconsistent timing of induction.- Degradation of L-Cystine-³⁴S₂ stock solution. | - Standardize the protocol for preparing the starter culture.- Induce the culture at a consistent cell density (OD₆₀₀).- Aliquot and store the L-Cystine-³⁴S₂ stock solution at -20°C or below to prevent degradation. |
Quantitative Data Summary
The following table provides representative data on expected L-Cystine-³⁴S₂ incorporation efficiencies under different experimental conditions. Actual results may vary depending on the specific protein, E. coli strain, and experimental setup.
| E. coli Strain Type | Medium Type | L-Cystine-³⁴S₂ Concentration | Expected Incorporation Efficiency (%) | Key Considerations |
| Wild-Type (e.g., BL21(DE3)) | Minimal Medium | 50 mg/L | 10 - 40% | Significant dilution from endogenous synthesis. |
| Cysteine Auxotroph (cysE⁻) | Minimal Medium | 50 mg/L | > 95% | Requires supplementation with L-Cystine-³⁴S₂ for growth. |
| Cysteine Auxotroph (cysE⁻) | Minimal Medium with other unlabeled amino acids | 50 mg/L | > 98% | Addition of other amino acids prevents metabolic scrambling. |
| Cysteine Auxotroph (cysE⁻) | Rich Medium (e.g., LB) | 50 mg/L | < 10% | Rich media contain unlabeled sulfur sources that will compete with L-Cystine-³⁴S₂. |
Experimental Protocols
Protocol: L-Cystine-³⁴S₂ Metabolic Labeling in a Cysteine Auxotrophic E. coli Strain
This protocol is designed for high-efficiency incorporation of L-Cystine-³⁴S₂ into a target protein expressed in a cysteine auxotrophic E. coli strain.
1. Materials:
-
Cysteine auxotrophic E. coli strain (e.g., YM138) transformed with the expression plasmid for the target protein.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl).
-
Sterile 20% (w/v) glucose solution.
-
Sterile 1 M MgSO₄ solution.
-
Sterile 1 M CaCl₂ solution.
-
L-Cystine-³⁴S₂ (sterile stock solution, e.g., 10 mg/mL in 0.1 M HCl).
-
Amino acid stock solutions (for all other 19 amino acids, unlabeled).
-
Appropriate antibiotic.
-
Inducer (e.g., IPTG).
2. Procedure:
-
Day 1: Starter Culture
-
Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
-
Day 2: Main Culture and Induction
-
Prepare 1 L of M9 minimal medium in a 2.8 L baffled flask. Autoclave the base medium.
-
Aseptically add the following sterile components to the cooled medium:
-
20 mL of 20% glucose.
-
2 mL of 1 M MgSO₄.
-
100 µL of 1 M CaCl₂.
-
The appropriate antibiotic.
-
All 19 unlabeled amino acids to their recommended final concentrations.
-
L-Cystine-³⁴S₂ to a final concentration of 50-100 mg/L.
-
-
Inoculate the M9 medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.
-
-
Day 3: Cell Harvest and Analysis
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed with protein purification.
-
Analyze the incorporation efficiency of ³⁴S by mass spectrometry.
-
Protocol: Quantification of ³⁴S Incorporation by Mass Spectrometry
-
Purify the ³⁴S-labeled protein of interest.
-
Perform in-gel or in-solution tryptic digestion of the protein to generate peptides.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Identify peptides containing cysteine residues.
-
Compare the isotopic distribution of the cysteine-containing peptides to the theoretical distribution for unlabeled and fully ³⁴S-labeled peptides.
-
Calculate the incorporation efficiency based on the relative intensities of the isotopic peaks.
Visualizations
Caption: Cysteine biosynthesis pathway in E. coli and L-Cystine-³⁴S₂ uptake.
Caption: Experimental workflow for L-Cystine-³⁴S₂ labeling in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research - E. coli Auxotrophic Expression Strains of Toshio Iwasaki Group Homepage|Nippon Medical School|æ¥æ¬å»ç§å¤§å¦|å²©å´ ä¿é ã°ã«ã¼ã ãã¼ã ãã¼ã¸ [fesworld.jp]
Technical Support Center: Troubleshooting Low Signal Intensity of ³⁴S-Labeled Metabolites
Welcome to the technical support center for troubleshooting low signal intensity of ³⁴S-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during mass spectrometry-based metabolomics experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity during the analysis of ³⁴S-labeled metabolites in a question-and-answer format.
Q1: I am observing very low or no signal for my ³⁴S-labeled metabolites. What are the most common causes?
Low signal intensity in the mass spectrometry of ³⁴S-labeled metabolites is a frequent challenge. The primary reasons often revolve around the inherent chemical properties of sulfur-containing molecules, the efficiency of the labeling process, and the analytical methodology. Key factors include:
-
Poor Ionization Efficiency: Sulfur-containing metabolites, particularly in their native form, can exhibit poor ionization in common mass spectrometry sources like electrospray ionization (ESI).[1]
-
Low Incorporation of the ³⁴S Label: Inefficient metabolic incorporation of the ³⁴S isotope into the target metabolites will naturally lead to a low signal for the labeled species.[2]
-
Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression and reducing the signal of your target analyte.[1][3]
-
Inefficient Sample Preparation: Failure to effectively extract and concentrate the metabolites of interest or remove interfering substances from the sample matrix can significantly reduce the analyte signal.[4]
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the specific mass-to-charge ratio (m/z) and fragmentation behavior of the ³⁴S-labeled metabolites.
-
Analyte Instability: Some sulfur-containing metabolites can be unstable and may degrade during sample collection, preparation, and analysis.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.
Q2: How can I improve the signal intensity of my ³⁴S-labeled metabolites?
Improving the signal intensity requires a systematic approach to optimize each step of your experimental workflow. Consider the following strategies:
-
Optimize Sample Preparation: Employ extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to efficiently isolate and concentrate your sulfur-containing metabolites while removing interfering compounds.
-
Enhance Chromatographic Separation: Modify your LC method to achieve better separation of your target metabolites from matrix components. This can involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Optimize Mass Spectrometer Parameters: Systematically tune the ion source parameters (e.g., capillary voltage, nebulizer pressure, gas flow rate, and temperature) and MS/MS parameters (e.g., collision energy) to maximize the signal for your specific ³⁴S-labeled metabolites.
-
Consider Chemical Derivatization: For metabolites with poor ionization efficiency, chemical derivatization can be a highly effective strategy to enhance their signal in the mass spectrometer.
-
Use Stable Isotope-Labeled Internal Standards: Incorporating a known concentration of a stable isotope-labeled internal standard (ideally a ³⁴S-labeled version of your analyte of interest if available, or a ¹³C or ¹⁵N labeled analogue) can help to normalize for variations in sample preparation, matrix effects, and instrument response.
Q3: My labeling efficiency with ³⁴S seems low. How can I improve it?
Low incorporation of the ³⁴S label is a critical issue that directly impacts signal intensity. To improve labeling efficiency:
-
Optimize Labeling Time: Ensure that the duration of the labeling experiment is sufficient for the cells or organism to reach isotopic steady state for the targeted metabolic pathways.
-
Verify Precursor Availability: Confirm that the ³⁴S-labeled precursor (e.g., ³⁴S-sulfate, ³⁴S-methionine) is effectively taken up and metabolized by the biological system.
-
Check for Contamination with Unlabeled Sulfur Sources: Ensure that the growth medium and other reagents are free from contaminating unlabeled sulfur sources that would dilute the ³⁴S label. For cell culture experiments, using dialyzed fetal bovine serum can reduce contamination from unlabeled amino acids.
-
Monitor Cell Health: Ensure that the labeling conditions are not adversely affecting the health and metabolism of the cells or organism.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low signal intensity of ³⁴S-labeled metabolites.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Quantitative Data Summary
When troubleshooting, it is crucial to systematically evaluate the impact of different parameters. The following tables provide examples of how to structure your data to compare the effects of various optimization steps.
Table 1: Effect of Ion Source Parameters on Signal Intensity of a ³⁴S-Labeled Metabolite (e.g., ³⁴S-Glutathione)
| Parameter | Setting 1 | Signal Intensity (Arbitrary Units) | Setting 2 | Signal Intensity (Arbitrary Units) | Setting 3 | Signal Intensity (Arbitrary Units) |
| Capillary Voltage (kV) | 3.0 | 1.2 x 10⁴ | 3.5 | 2.5 x 10⁴ | 4.0 | 1.8 x 10⁴ |
| Nebulizer Pressure (psi) | 30 | 1.5 x 10⁴ | 40 | 2.8 x 10⁴ | 50 | 2.1 x 10⁴ |
| Drying Gas Flow (L/min) | 8 | 1.9 x 10⁴ | 10 | 2.6 x 10⁴ | 12 | 2.2 x 10⁴ |
| Gas Temperature (°C) | 300 | 2.0 x 10⁴ | 325 | 2.9 x 10⁴ | 350 | 2.4 x 10⁴ |
Data in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of Sample Preparation Methods on Metabolite Recovery and Signal Intensity
| Preparation Method | Metabolite Recovery (%) | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Protein Precipitation (Methanol) | 75 | 1.8 x 10⁴ | 50 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60 | 1.2 x 10⁴ | 40 |
| Solid-Phase Extraction (C18) | 92 | 3.5 x 10⁴ | 120 |
Data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Metabolite Extraction from Adherent Cells for ³⁴S-Labeling Analysis
This protocol provides a general guideline for quenching metabolism and extracting metabolites from adherent cells grown in culture.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing the ³⁴S-labeled precursor (e.g., ³⁴S-sodium sulfate or ³⁴S-L-methionine) at a predetermined concentration.
-
Incubate the cells for a sufficient duration to allow for significant incorporation of the ³⁴S label into the metabolites of interest.
-
-
Quenching Metabolism:
-
Aspirate the labeling medium from the culture dish.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled precursor.
-
Add a sufficient volume of ice-cold quenching solution (e.g., 80% methanol) to the culture dish to cover the cell monolayer. It is crucial to perform this step quickly to arrest metabolic activity.
-
-
Metabolite Extraction:
-
Place the culture dish on dry ice for 10-15 minutes to ensure complete cell lysis and inactivation of enzymes.
-
Scrape the cells from the dish into the quenching solution using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase of your chromatography method).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring it to an autosampler vial for analysis.
-
Caption: A generalized experimental workflow for ³⁴S-labeled metabolite analysis.
References
Technical Support Center: Preventing Artefactual Oxidation of L-Cystine-34S2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the artefactual oxidation of L-Cystine-34S2 during sample preparation for mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is artefactual oxidation and why is it a concern for this compound analysis?
Artefactual oxidation is the unintended oxidation of molecules during sample collection, storage, and preparation. For this compound, which contains reactive thiol groups in its reduced form (L-Cysteine-34S), this is a critical issue. Oxidation can occur post-cell lysis or during analytical procedures, leading to the formation of disulfide bonds (this compound) or more highly oxidized species like sulfinic and sulfonic acids.[1][2] This can lead to inaccurate quantification of the endogenous redox state of cysteine residues, compromising the integrity of studies investigating cellular redox balance or utilizing this compound as a tracer.[2]
Q2: What are the primary mechanisms of this compound oxidation during sample preparation?
The primary mechanisms of oxidation involve the reaction of the thiol group of L-Cysteine-34S with reactive oxygen species (ROS) present in the sample or introduced during the workflow. This can be exacerbated by factors such as exposure to atmospheric oxygen, suboptimal pH, and the presence of metal ions that can catalyze oxidation reactions. Thiol-disulfide exchange reactions can also occur, where a free thiol attacks a disulfide bond, leading to a rearrangement of disulfide pairs.[3]
Q3: How can I minimize artefactual oxidation during initial sample handling?
To minimize pre-analytical oxidation, it is crucial to process samples quickly and on ice. The addition of alkylating agents directly to the lysis buffer is a key first step to "cap" the free thiol groups of cysteine residues, preventing them from reacting further.[4]
Q4: What are alkylating agents and how do they work?
Alkylating agents are chemicals that react with the free thiol groups of cysteine residues, forming a stable, irreversible covalent bond. This "alkylation" or "capping" prevents the thiol group from undergoing oxidation or participating in disulfide exchange reactions. Commonly used alkylating agents include iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide (CAA).
Q5: Should I use a reducing agent in my sample preparation?
The use of a reducing agent depends on the experimental goal. If you aim to quantify the total amount of this compound (both free and disulfide-bonded), you would first reduce the disulfide bonds to free thiols using an agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and then proceed with alkylation. If the goal is to determine the endogenous redox state, you would first alkylate the existing free thiols, then reduce the disulfide bonds and alkylate the newly formed thiols with a different, isotopically labeled alkylating agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background oxidation detected in control samples | Inefficient alkylation of free thiols during lysis. | Increase the concentration of the alkylating agent (e.g., IAM, NEM) in the lysis buffer. Ensure the pH of the lysis buffer is optimal for the chosen alkylating agent (see Table 1). Work quickly and keep samples on ice. |
| Incomplete reduction of disulfide bonds | Insufficient concentration or incubation time with the reducing agent. | Increase the concentration of DTT or TCEP. Optimize the incubation time and temperature. TCEP is generally more stable and effective at lower pH than DTT. |
| Variability in this compound measurements between replicates | Inconsistent sample handling leading to variable levels of artefactual oxidation. | Standardize all sample preparation steps, including incubation times, temperatures, and reagent concentrations. Prepare fresh reagent solutions for each experiment. |
| Presence of unexpected adducts on cysteine residues | Off-target reactions of the alkylating agent. | Optimize the concentration of the alkylating agent and the reaction pH. IAM can react with other amino acid residues at higher pH and concentrations. Consider using a more specific alkylating agent like NEM. |
| Low signal intensity for this compound | Adsorption of the analyte to labware. | Use low-adsorption tubes and pipette tips. Consider adding a small amount of an organic solvent or surfactant to the sample to minimize non-specific binding. |
| Negative abundance values after isotopic correction | Issues with the correction algorithm or raw data quality. | Verify the natural isotope abundance values used in your correction software. Ensure the isotopic purity of your this compound tracer is accurately entered. Improve chromatographic separation to reduce co-eluting interferences. |
Quantitative Data Summary
Table 1: Comparison of Common Alkylating Agents for Cysteine Residues
| Alkylating Agent | Abbreviation | Mass Shift (Da) | Optimal pH | Typical Reaction Time | Key Characteristics |
| Iodoacetamide | IAM | +57.02 | 7.5 - 8.5 | 15 - 60 min | Widely used and effective, but can have off-target reactions at higher pH. |
| N-ethylmaleimide | NEM | +125.05 | 6.5 - 7.5 | 15 - 30 min | Faster and often more specific than IAM at near-neutral pH. |
| Chloroacetamide | CAA | +57.02 | ~8.0 | ~30 min | Generally high specificity for cysteine, may cause less off-target alkylation than IAM. |
| 4-Vinylpyridine | 4-VP | +105.06 | 7.0 - 8.0 | 60 - 120 min | Provides a stable derivative suitable for various analytical techniques. |
Experimental Protocols
Protocol 1: Quantification of Total this compound (Reduced and Oxidized Forms)
This protocol is designed to measure the total amount of this compound in a sample by first reducing all disulfide bonds.
Materials:
-
Lysis Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM DTT or TCEP stock solution
-
Alkylating Agent: 500 mM IAM or NEM stock solution in lysis buffer (prepare fresh)
-
Quenching Solution: 1 M DTT or L-cysteine solution
Procedure:
-
Cell Lysis: Lyse cells or homogenize tissue in ice-cold Lysis Buffer.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 37°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (IAM or NEM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding the quenching solution to a final concentration of 50 mM.
-
Downstream Processing: Proceed with protein precipitation, digestion, and LC-MS/MS analysis.
Protocol 2: Differential Alkylation for Assessing Endogenous Redox State
This protocol allows for the relative quantification of the reduced and oxidized forms of this compound.
Materials:
-
Lysis Buffer with Alkylating Agent: 8 M urea in 100 mM Tris-HCl, pH 7.0, containing 20 mM NEM.
-
Reducing Agent: 500 mM TCEP stock solution.
-
Second Alkylating Agent: 500 mM isotopically heavy IAM (e.g., 13C2, D2-IAM) stock solution.
-
Quenching Solution: 1 M DTT or L-cysteine solution.
Procedure:
-
Lysis and Initial Alkylation: Lyse cells directly in the Lysis Buffer containing NEM to immediately cap all free thiols. Incubate at room temperature for 30 minutes.
-
Removal of Excess Alkylating Agent: Remove excess NEM by protein precipitation (e.g., with acetone or TCA) or buffer exchange.
-
Reduction: Resuspend the protein pellet in Lysis Buffer (without NEM) and add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
Second Alkylation: Add the isotopically heavy IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction with the quenching solution.
-
Downstream Processing: Proceed with protein digestion and LC-MS/MS analysis. The ratio of the signals from the light (NEM) and heavy (IAM) alkylated peptides will indicate the initial redox state.
Visualizations
Caption: Workflow for total this compound quantification.
Caption: Differential alkylation workflow for redox state analysis.
Caption: Key strategies to prevent artefactual oxidation.
References
- 1. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
improving mass accuracy for L-Cystine-34S2 in high-resolution MS
Welcome to the technical support center for the high-resolution mass spectrometry (HRMS) analysis of L-Cystine-³⁴S₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve mass accuracy and obtain reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical exact mass of L-Cystine-³⁴S₂?
A1: To ensure high mass accuracy, it is crucial to use the correct theoretical exact mass for L-Cystine-³⁴S₂. The molecular formula for L-Cystine is C₆H₁₂N₂O₄S₂. By substituting the mass of the most abundant sulfur isotope (³²S) with the heavy isotope (³⁴S), we can calculate the monoisotopic mass. A table of relevant theoretical masses is provided below.
Q2: Why is achieving high mass accuracy important for L-Cystine-³⁴S₂ analysis?
A2: High mass accuracy is essential for several reasons[1]:
-
Unambiguous Compound Identification: It allows for the confident identification of L-Cystine-³⁴S₂ by distinguishing it from other co-eluting compounds with the same nominal mass (isobars)[2].
-
Isotope Resolution: HRMS can precisely resolve the isotopic peaks of L-Cystine, which is critical for differentiating the ³⁴S₂-labeled form from the naturally occurring isotopologues[1].
-
Quantitative Accuracy: Precise mass measurement is fundamental for accurate quantification, as it ensures that the signal being measured corresponds only to the analyte of interest[1].
Q3: What are common sources of mass error in HRMS analysis?
A3: Deviations from the theoretical mass can be caused by several factors[3]:
-
Instrument Calibration Drift: Mass accuracy can drift over time due to fluctuations in temperature, electronics, or pressure in the mass analyzer. Regular calibration is necessary to correct for this.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of L-Cystine-³⁴S₂, causing ion suppression or enhancement, which can affect mass accuracy.
-
Space Charge Effects: Excessively high ion concentrations in the mass analyzer can lead to ion-ion repulsion, causing shifts in the measured m/z.
-
Isobaric Interferences: Compounds with very similar masses to L-Cystine-³⁴S₂ can co-elute and interfere with the measurement if the instrument's resolution is insufficient to separate them.
Q4: What is the difference between external and internal mass calibration, and which is better for this application?
A4: Both external and internal calibration methods are used to ensure mass accuracy.
-
External Calibration: The instrument is calibrated using a standard solution of known masses before running the samples. This is a common and straightforward approach.
-
Internal Calibration (or Lock Mass): A known compound (a "lock mass") is continuously introduced into the ion source along with the sample. This allows the instrument to correct for any mass drift in real-time during the analysis.
For applications requiring the highest mass accuracy, internal calibration is superior . It can typically improve mass accuracy by at least two-fold compared to external calibration alone because it accounts for fluctuations that occur during the analytical run.
Quantitative Data Tables
For accurate data processing, refer to the following tables for theoretical masses and expected instrument performance.
Table 1: Theoretical Monoisotopic Masses of L-Cystine Isotopologues and Common Adducts.
| Compound/Adduct | Molecular Formula | Theoretical Exact Mass (m/z) |
| L-Cystine (Monoisotopic) | C₆H₁₂N₂O₄³²S₂ | 240.0235 |
| L-Cystine-³⁴S₂ | C₆H₁₂N₂O₄³⁴S₂ | 243.9995 |
| [L-Cystine-³⁴S₂ + H]⁺ | [C₆H₁₃N₂O₄³⁴S₂]⁺ | 245.0068 |
| [L-Cystine-³⁴S₂ + Na]⁺ | [C₆H₁₂N₂O₄³⁴S₂Na]⁺ | 267.0017 |
| [L-Cystine-³⁴S₂ + K]⁺ | [C₆H₁₂N₂O₄³⁴S₂K]⁺ | 282.9625 |
| [L-Cystine-³⁴S₂ - H]⁻ | [C₆H₁₁N₂O₄³⁴S₂]⁻ | 243.0151 |
Table 2: Typical Mass Accuracy of High-Resolution Mass Analyzers.
| Mass Analyzer Type | Mass Accuracy (with Internal Calibration) | Mass Accuracy (with External Calibration) |
| Orbitrap | 0.5 - 1 ppm | < 2-3 ppm |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | 0.1 - 0.5 ppm | < 1 ppm |
| Time-of-Flight (TOF) | 1 - 10 ppm | 5 - 20 ppm |
Note: These values are typical and can vary based on the specific instrument model, age, and maintenance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of L-Cystine-³⁴S₂.
Issue 1: Poor Mass Accuracy (> 5 ppm error)
Symptoms:
-
The measured m/z for L-Cystine-³⁴S₂ consistently deviates from the theoretical mass.
-
Difficulty in confirming the elemental composition of the analyte.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Instrument Out of Calibration | Perform a fresh external mass calibration using the manufacturer's recommended standards. Ensure the calibration solution is not expired and is properly prepared. For optimal performance, perform calibration regularly. |
| No Internal Calibration (Lock Mass) | Implement an internal lock mass. Choose a ubiquitous background ion (e.g., from polysiloxanes) or continuously infuse a known standard. This will correct for mass drift during the run. |
| Temperature Fluctuations | Ensure the laboratory environment is temperature-stable, as fluctuations can affect the electronics and flight path of the mass analyzer. |
| High Ion Flux (Space Charge) | Reduce the sample concentration or the ionization source parameters (e.g., spray voltage) to lower the total ion current entering the mass analyzer. |
Issue 2: Inconsistent or Low Signal Intensity
Symptoms:
-
The peak for L-Cystine-³⁴S₂ is weak or undetectable.
-
Poor reproducibility of the signal across multiple injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ion Suppression (Matrix Effect) | Improve sample cleanup to remove interfering matrix components like salts and phospholipids. Diluting the sample can also mitigate this effect. Use a stable isotope-labeled internal standard (e.g., L-Cystine-¹³C₆,¹⁵N₂) to normalize the signal. |
| Suboptimal Ionization | Optimize ion source parameters, including spray voltage, gas flows (nebulizer, auxiliary), and capillary temperature. L-Cystine ionizes well in positive mode as [M+H]⁺. |
| Poor Chromatographic Peak Shape | Ensure the LC method provides sharp, symmetrical peaks. Poor peak shape can reduce signal intensity. Consider modifying the mobile phase composition or gradient. |
| Analyte Degradation | Cysteine and cystine can be prone to oxidation. Handle samples quickly, keep them cold, and consider using derivatizing agents to protect free thiol groups if necessary. |
Issue 3: Isobaric Interference
Symptoms:
-
High mass accuracy is achieved, but the peak is broad or shows shoulders.
-
MS/MS fragmentation spectrum contains unexpected fragments, suggesting co-eluting compounds.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Isobaric Species | Improve chromatographic separation by modifying the LC gradient, changing the column chemistry, or using a longer column to resolve the interference from L-Cystine-³⁴S₂. |
| Insufficient Mass Resolution | Ensure the mass spectrometer is operating at its highest possible resolution setting. This will help distinguish between ions with very close m/z values. |
| In-source Fragmentation | Reduce the energy in the ion source (e.g., decrease cone voltage) to prevent larger molecules from fragmenting into species that are isobaric with your analyte. |
Experimental Protocols
Protocol 1: Instrument Calibration for High Mass Accuracy
This protocol outlines the steps for performing an external and internal calibration on a typical HRMS system (e.g., Orbitrap).
1. External Calibration:
-
Prepare the manufacturer's recommended calibration solution (e.g., a mixture of caffeine, MRFA, and Ultramark).
-
Set up an infusion method to deliver the calibration solution directly to the ion source at a stable flow rate.
-
Acquire data in both positive and negative ion modes across the desired mass range (e.g., m/z 100-1000).
-
Using the instrument's calibration software, apply the new calibration file. The software should report a mass accuracy of < 1 ppm for the calibration standards.
2. Internal Calibration (Lock Mass):
-
Identify a suitable lock mass ion that is consistently present in the background or introduce one via a secondary sprayer. Common lock masses include polysiloxanes (e.g., m/z 371.1012 in positive mode).
-
In the instrument method, enable the internal calibration feature and specify the m/z of the lock mass ion.
-
Set a narrow mass tolerance (e.g., 2-3 ppm) for the lock mass detection.
-
During data acquisition, the instrument will use this ion as a reference to correct for any mass drift in real-time.
Protocol 2: Sample Preparation for L-Cystine Analysis
This protocol is a general guideline for extracting L-Cystine from biological matrices like plasma or cell lysates.
1. Materials:
-
Internal Standard (IS) solution (e.g., L-Cystine-¹³C₆,¹⁵N₂ in water).
-
Protein precipitation solvent: Ice-cold 80% methanol or 10% trichloroacetic acid (TCA).
-
LC-MS grade water and acetonitrile.
-
Formic acid.
2. Procedure:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add the internal standard solution.
-
Add 400 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-HRMS analysis.
Visualizations
Caption: Troubleshooting workflow for poor mass accuracy.
Caption: Comparison of external and internal calibration methods.
References
- 1. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 2. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize isotopic dilution in 34S tracer experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize isotopic dilution in ³⁴S tracer experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your ³⁴S tracer experiments, offering solutions to maintain the integrity of your isotopic analysis.
| Issue | Symptoms | Potential Causes | Solutions |
| Poor Precision & Inconsistent Replicates | High relative standard deviation (%RSD) between replicate measurements of the ³⁴S/³²S ratio. | - Incomplete homogenization of the ³⁴S spike with the sample. - Instability in the mass spectrometer. - Inconsistent sample preparation. | - Ensure thorough mixing and equilibration of the spike with the sample matrix.[1] - Verify instrument stability and perform necessary calibrations. - Standardize sample preparation protocols to ensure consistency across all samples. |
| Inaccurate Quantification | Measured concentrations deviate significantly from expected values. | - Inaccurate concentration or isotopic purity of the ³⁴S spike.[1] - Incomplete equilibration between the spike and the analyte.[1] - Isotopic fractionation during sample preparation or analysis. | - Accurately calibrate the ³⁴S spike against a primary standard.[1] - Add the spike as early as possible in the sample preparation workflow to ensure complete equilibration.[2] - Use a consistent chemical form for both the spike and the analyte to minimize fractionation. |
| Signal Suppression or Enhancement (Matrix Effects) | Inaccurate isotope ratio measurements due to interference from other components in the sample matrix. | The sample matrix can affect the ionization efficiency of the sulfur compounds. | - Improve sample clean-up procedures using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. - Dilute the sample to reduce the concentration of interfering matrix components. - Use matrix-matched calibrants for the calibration curve. |
| Isobaric Interferences | Overlapping signals from other ions with the same mass-to-charge ratio as ³⁴S, leading to inaccurate measurements. | Polyatomic interferences (e.g., from oxygen or phosphorus) and interferences from other elements (e.g., silicon isotopes) can obscure the ³⁴S signal. | - Use high-resolution mass spectrometry to separate the ³⁴S signal from interfering ions. - Employ chemical separation techniques to remove the interfering elements before analysis. - Apply mathematical corrections for known interferences, such as for silicon isotopes. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in ³⁴S tracer experiments?
Isotopic dilution is the decrease in the isotopic enrichment of a tracer, such as ³⁴S, when it is mixed with a sample containing the natural abundance of that isotope. In tracer experiments, this dilution can affect the sensitivity and accuracy of the measurements, making it harder to track the metabolic fate of the labeled compound.
Q2: How can I optimize the amount of ³⁴S spike to add to my sample?
The optimal spike-to-sample ratio is crucial for minimizing analytical error. While a 1:1 ratio is often a good starting point, the ideal ratio depends on the natural abundance of ³⁴S and the specific instrumentation used. It is recommended to perform a preliminary experiment with varying spike concentrations to determine the optimal ratio for your specific sample and analytical setup.
Q3: When is the best time to add the ³⁴S spike during sample preparation?
The ³⁴S spike should be added as early as possible in the sample preparation process. This ensures that the spike and the analyte undergo the same processing steps, leading to complete homogenization and equilibration, which is critical for accurate quantification.
Q4: What are the best practices for sample preparation to minimize isotopic dilution?
To minimize isotopic dilution and ensure accurate results, consider the following sample preparation strategies:
-
Dilute-and-shoot: Suitable for relatively clean samples like urine, this method involves minimal sample handling.
-
Protein Precipitation: A common method for samples with high protein content, such as plasma or serum, to reduce matrix complexity.
-
Solid-Phase Extraction (SPE): A selective technique that retains the analyte of interest while washing away impurities, reducing matrix effects.
-
Use of low-binding tubes and pipette tips: This prevents the loss of analytes that tend to adhere to plastic surfaces.
Q5: How does the chemical form of the ³⁴S tracer impact the experiment?
The chemical form of the ³⁴S tracer should ideally be identical to the analyte of interest. This ensures that both the tracer and the analyte behave in the same way during sample preparation and analysis, minimizing the risk of isotopic fractionation and ensuring accurate quantification.
Experimental Protocols
Protocol 1: General Workflow for Isotope Dilution Mass Spectrometry (IDMS)
This protocol outlines the general steps for performing a ³⁴S tracer experiment using isotope dilution mass spectrometry.
-
Spike Calibration: Accurately determine the concentration and isotopic purity of the ³⁴S-enriched spike solution. This can be achieved by calibrating against a certified reference material.
-
Sample Preparation:
-
Add a known amount of the calibrated ³⁴S spike to the sample at the earliest stage of preparation.
-
Ensure complete homogenization and equilibration of the spike with the sample matrix.
-
Perform necessary extraction and purification steps (e.g., SPE) to isolate the sulfur-containing compounds and remove potential interferences.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared sample using a high-precision mass spectrometer, such as an ICP-MS or GC-MS.
-
Measure the isotope ratios of ³⁴S/³²S in the spiked sample.
-
-
Data Analysis:
-
Use the measured isotope ratios and the known amount and enrichment of the spike to calculate the concentration of the analyte in the original sample.
-
Protocol 2: Compound-Specific Isotopic Analysis of ³⁴S-labeled Amino Acids via GC-MS
This protocol is adapted for the analysis of ³⁴S-labeled amino acids in biological tissues.
-
Sample Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Spike Addition: Add a known amount of ³⁴S-labeled amino acid standard to the homogenate.
-
Extraction: Perform an extraction to separate the free amino acids and protein-bound amino acids.
-
Derivatization: Derivatize the amino acids (e.g., trimethylsilylation) to make them volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a high-resolution GC-MS system.
-
Identify the specific ion fragments containing a sulfur atom.
-
Measure the isotopic pattern of these fragments to determine the ³⁴S abundance.
-
-
Data Correction: Correct for any isobaric interferences, such as those from silicon isotopes (³⁰Si), which can have a similar mass-to-charge ratio as ³⁴S.
Visualizations
References
addressing L-Cystine-34S2 solubility issues in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of L-Cystine-34S2 in aqueous buffers for researchers, scientists, and drug development professionals.
Introduction
This compound is a stable isotope-labeled form of L-Cystine, where both sulfur atoms are the heavy isotope ³⁴S. For the purposes of solubility and general chemical behavior in buffer solutions, its properties are considered identical to unlabeled L-Cystine. L-Cystine is known to be one of the least soluble naturally occurring amino acids, which can present significant challenges in experimental settings.[1][2][3] This guide addresses these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: L-Cystine's low solubility at neutral pH is due to its zwitterionic nature. Like other amino acids, it has both an acidic carboxyl group and a basic amino group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water molecules and thus leading to its lowest solubility. The pI of its constituent amino acid, cysteine, is 5.1.[4] L-Cystine is least soluble in the pH range of 5-7.[5] Its solubility is significantly higher in more acidic (pH < 2) or more alkaline (pH > 8) conditions.
Q2: What are the primary factors that influence the solubility of this compound?
A2: The three main factors are:
-
pH: This is the most critical factor. Solubility is dramatically increased in highly acidic or alkaline solutions.
-
Temperature: Solubility is positively correlated with temperature; increasing the temperature will increase solubility.
-
Ionic Strength: The presence of salts, such as NaCl, can also affect solubility. The addition of NaCl has been shown to increase the solubility of L-Cystine.
Q3: What is the maximum concentration of this compound I can expect to dissolve in a neutral buffer like PBS (pH 7.4)?
A3: The solubility of L-Cystine in water at 25°C is very low, approximately 0.112 mg/mL. At a neutral pH, the solubility is similarly low, around 1 mM. Achieving concentrations significantly higher than this in a buffer at or near neutral pH without precipitation is highly unlikely.
Q4: Are there more soluble alternatives to this compound for my experiments?
A4: Yes. If high concentrations are required at neutral pH, especially for applications like cell culture, several strategies exist:
-
Use a different form: L-Cysteine, the reduced form of L-Cystine, is much more soluble in water. However, it is prone to oxidation back to L-Cystine, which may precipitate out of solution.
-
Use peptide forms: Dipeptides such as N,N'-di-L-alanyl-L-cystine are significantly more soluble (e.g., >30 mM at pH 7) than L-Cystine itself. Commercially available peptide sources of L-Cystine have been developed to overcome solubility challenges in cell culture media.
Troubleshooting Guide
Problem 1: My this compound powder will not dissolve in my neutral buffer (e.g., PBS, TRIS at pH 7.4).
-
Cause: This is expected behavior due to the intrinsically low solubility of L-Cystine at neutral pH.
-
Solution 1 (Recommended): Prepare a concentrated stock in acid or base. First, dissolve the this compound in a small volume of 1 M HCl or 0.1 M NaOH. Then, add this concentrated stock dropwise to your final, vigorously stirring neutral buffer. The final concentration in the neutral buffer must remain below the solubility limit to avoid precipitation. See Protocol 1 and Protocol 2 for details.
-
Solution 2: Use heat. Gently warming the buffer while stirring may slightly increase the amount that dissolves, but this effect is limited at neutral pH.
-
Solution 3: Use sonication. A sonicating water bath can help disperse aggregates and facilitate dissolution, but it will not increase the ultimate solubility limit at that pH.
Problem 2: My this compound dissolved in acid, but a precipitate formed immediately after I adjusted the pH to 7.0.
-
Cause: When you adjust the pH of a concentrated acidic stock solution towards neutral, you are crossing the pH range of minimal solubility. The concentration of this compound in your solution is now far above its solubility limit at neutral pH, causing it to precipitate.
-
Solution: Instead of adjusting the pH of the concentrated stock, you should add the acidic stock solution in a small volume to a much larger volume of the final neutral buffer. This ensures the final concentration of this compound is very low and stays below the solubility threshold. See Protocol 3 for the recommended workflow.
Problem 3: I observe a precipitate forming in my L-Cysteine-34S2 stock solution over time.
-
Cause: If you prepared a solution of L-Cysteine (the reduced form), it can oxidize to this compound upon exposure to air, especially at neutral or alkaline pH. Since L-Cystine is much less soluble, it precipitates.
-
Solution 1: Prepare fresh solutions. Cysteine solutions are not stable for long periods and should be prepared fresh before each experiment.
-
Solution 2: Degas your solvent. To minimize oxidation, use deoxygenated water or buffer (e.g., by bubbling with nitrogen gas) to prepare the solution.
-
Solution 3: Keep the solution acidic. The rate of oxidation is significantly retarded at a low pH (1-2). Storing cysteine solutions at a low pH can improve their stability.
Quantitative Data Summary
The following tables summarize key solubility data for L-Cystine.
Table 1: Solubility of L-Cystine in Water
| Temperature | Solubility (mg/mL) |
| 25 °C (298.15 K) | 0.112 |
Table 2: Solubility of L-Cystine in Various Solvents at 25 °C
| Solvent | Concentration | Reported Solubility | Notes |
| Water | N/A | 0.112 mg/mL | Very poorly soluble. |
| 1 M HCl | 1 M | 50 - 100 mg/mL | Heat may be required. |
| 0.1 M HCl | 0.1 M | 2.5 mg/mL | Sonication may be required. |
| 0.1 M NaOH | 0.1 M | 3.33 mg/mL | Warming and pH adjustment to 11 may be needed. |
Table 3: General Effect of pH on L-Cystine Solubility at 25 °C
| pH Range | Relative Solubility |
| < 2 | High |
| 2 - 7 | Low to Very Low |
| > 8 | High |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Acidic Stock Solution (e.g., 25 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: In a chemical fume hood, add 1 M HCl dropwise to the powder while vortexing. For every 25 mg of powder, you will need approximately 1 mL of 1 M HCl.
-
Dissolution: Continue vortexing or stirring. If needed, gently warm the solution (e.g., to 40-50°C) or place it in a sonicating water bath to facilitate complete dissolution. The result should be a clear, colorless solution.
-
Storage: Store the stock solution at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C.
Protocol 2: Preparation of a Concentrated Alkaline Stock Solution (e.g., 3 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add 0.1 M NaOH to the powder. For every 3 mg of powder, add approximately 1 mL of 0.1 M NaOH.
-
Dissolution: Vortex or sonicate the mixture. Gentle warming (e.g., to 70°C) may be required to achieve full dissolution.
-
Storage: Store this solution at 2-8°C and use it promptly, as alkaline conditions can promote chemical modifications over time.
Protocol 3: General Method for Preparing a Dilute this compound Working Solution at Neutral pH
-
Prepare Stock: First, prepare a concentrated acidic stock solution (e.g., 25 mg/mL in 1 M HCl) as described in Protocol 1 .
-
Prepare Buffer: Measure out the final volume of your desired neutral aqueous buffer (e.g., PBS pH 7.4). Place it in a beaker or flask with a stir bar and begin vigorous stirring.
-
Dilution: Using a calibrated micropipette, slowly add the required volume of the concentrated acidic stock solution drop-by-drop into the center of the vortex of the stirring buffer. The volume of the added stock should be minimal relative to the buffer volume (e.g., ≤ 1:1000) to avoid significantly altering the final pH.
-
Final Check: Ensure the final concentration of this compound does not exceed its solubility limit at neutral pH (approx. 0.1 mg/mL). Check the pH of the final solution and adjust with dilute NaOH or HCl if necessary, although the small volume of acidic stock should have a negligible effect.
Visual Guides
Caption: A decision-making workflow for dissolving this compound.
Caption: The impact of pH on the solubility state of L-Cystine.
References
overcoming matrix effects in L-Cystine-34S2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of L-Cystine-34S2 using LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | Secondary Interactions with Column: Silanol groups on the column stationary phase can interact with the amine groups of cystine. | - Use a column with end-capping or a different stationary phase chemistry. - Optimize mobile phase pH: Adjusting the pH can alter the ionization state of cystine and minimize secondary interactions. |
| Metal Contamination: Metal ions in the LC system can chelate with cystine. | - Passivate the LC system with a chelating agent. - Use mobile phase additives like EDTA to chelate metal ions. | |
| High Variability in Analyte/Internal Standard Ratio | Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results. | - Ensure precise and consistent execution of the sample preparation protocol. - Automate sample preparation steps where possible to minimize human error. |
| Differential Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause slight differences in the ionization of the analyte and the internal standard. | - Improve sample cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1][2] - Optimize chromatography: Modify the gradient to better separate this compound from co-eluting matrix components. | |
| Low Signal Intensity or Ion Suppression | Co-eluting Matrix Components: Endogenous compounds in the biological matrix can compete with this compound for ionization, reducing its signal.[1][2] | - Enhance sample preparation: Use techniques like protein precipitation followed by SPE to remove a broader range of interferences.[1] - Modify chromatographic conditions: Adjust the mobile phase composition or gradient to separate the analyte from the suppressive region. |
| Suboptimal Ion Source Parameters: The settings of the mass spectrometer's ion source may not be ideal for this compound. | - Optimize ion source parameters: Systematically tune parameters such as spray voltage, gas flows, and temperature using a pure standard solution of L-Cystine. | |
| Inaccurate Quantification at Low Concentrations | Endogenous L-Cystine Contribution: The biological matrix naturally contains unlabeled L-Cystine, which can interfere with the quantification of low-level spikes. | - Use a surrogate matrix for calibration curve preparation: If a true blank matrix is unavailable, a substitute matrix with low or no endogenous L-Cystine can be used. - Employ the standard addition method: This involves adding known amounts of the standard to the sample to create a sample-specific calibration curve. |
| Carryover: Residual analyte from a high-concentration sample can be injected with the subsequent sample, leading to artificially elevated results for low-concentration samples. | - Optimize the autosampler wash procedure: Use a strong wash solvent and increase the wash volume and duration between injections. - Inject a blank sample after high-concentration samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound essential for accurate quantification?
A1: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis. Because this compound is chemically identical to the endogenous L-Cystine, it co-elutes and experiences the same effects of sample preparation (e.g., extraction loss) and matrix-induced ion suppression or enhancement. By measuring the ratio of the analyte to the known concentration of the SIL-IS, accurate and precise quantification can be achieved, as the ratio remains constant even if the absolute signal intensity varies.
Q2: What are the most common sources of matrix effects in biological samples for L-Cystine analysis?
A2: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they can co-extract with the analyte and cause significant ion suppression in electrospray ionization (ESI).
Q3: How can I prevent the oxidation of cysteine to cystine during sample preparation?
A3: A significant challenge in the analysis of sulfur-containing amino acids is the potential for oxidation. To prevent the artificial formation of cystine from cysteine during sample preparation, a thiol-alkylating agent such as N-Ethylmaleimide (NEM) or iodoacetamide should be added to the sample immediately after collection or thawing. This step stabilizes the free thiol groups of cysteine.
Q4: What are the recommended sample preparation techniques for L-Cystine quantification in plasma?
A4: A common and effective approach for plasma samples involves protein precipitation followed by further cleanup if necessary. A typical workflow includes:
-
Addition of a thiol-alkylating agent (e.g., NEM).
-
Spiking with the this compound internal standard.
-
Protein precipitation with a cold organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid (TCA).
-
Centrifugation to pellet the precipitated proteins.
-
The supernatant can be directly analyzed or subjected to further cleanup using solid-phase extraction (SPE) for cleaner samples.
Q5: What type of liquid chromatography is best suited for L-Cystine analysis?
A5: Reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly used for the separation of polar compounds like amino acids. For L-Cystine, which is polar, HILIC can provide good retention and separation from other polar matrix components. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer excellent selectivity.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a standard procedure for the extraction of L-Cystine from plasma samples prior to LC-MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.
-
Alkylation: To 100 µL of plasma, add 10 µL of a 10 mg/mL N-Ethylmaleimide (NEM) solution in water to prevent the oxidation of cysteine. Vortex briefly.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS analysis.
Protocol 2: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol is used to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A known amount of this compound is added to the initial mobile phase.
-
Set B (Post-Spike in Matrix): Blank plasma is subjected to the full extraction procedure (Protocol 1). The resulting blank extract is then spiked with the same amount of this compound as in Set A.
-
Set C (Pre-Spike in Matrix): this compound is spiked into the plasma before the extraction procedure.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | 75-90 | 85-105 | |
| Protein Precipitation (Trichloroacetic Acid) | 80-95 | 90-110 | |
| Solid-Phase Extraction (Mixed-Mode) | 95-105 | 80-95 | General Knowledge |
| Liquid-Liquid Extraction | 90-110 | 60-85 | General Knowledge |
Note: These are typical ranges and can vary depending on the specific matrix and experimental conditions.
Table 2: Typical LC-MS/MS Parameters for L-Cystine Analysis
| Parameter | Setting |
| LC Column | HILIC or Mixed-Mode Column (e.g., Primesep 100) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of cystine from early eluting matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (L-Cystine) | Q1: m/z 241.0 -> Q3: m/z (product ion) |
| MRM Transition (this compound) | Q1: m/z 245.0 -> Q3: m/z (corresponding product ion) |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Principle of stable isotope dilution for this compound.
References
Technical Support Center: Refinement of Quenching Techniques in Metabolic Labeling Experiments
Welcome to the technical support center for metabolic labeling experiments. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the critical quenching step. Proper quenching ensures the immediate cessation of metabolic activity, preserving a snapshot of the metabolite profile at a specific moment.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolic labeling experiments?
The main objective of quenching is to instantly halt all enzymatic reactions within cells.[2] This process is crucial because metabolites can have turnover rates on the order of seconds.[3] Effective quenching ensures that the metabolic profile accurately reflects the state of the cells at the exact moment of sampling.[1]
Q2: What are the characteristics of an ideal quenching solvent?
An ideal quenching solvent should:
-
Immediately and completely inhibit all metabolic activity.
-
Cause no damage to the cell membrane, thus preventing the leakage of intracellular metabolites.[2]
-
Not interfere with downstream analytical techniques, such as mass spectrometry.
-
Be easily separable from the metabolites of interest.
Q3: What are the most common quenching methods?
Commonly used quenching methods involve the rapid introduction of cells to:
-
Cold Organic Solvents: Typically, cold methanol or acetonitrile solutions are used to rapidly lower the temperature and denature enzymes. Cold aqueous methanol is a widely used quenching solution.
-
Cold Isotonic Solutions: Chilled saline solutions can inactivate metabolism quickly while maintaining cell integrity.
-
Liquid Nitrogen: Snap-freezing in liquid nitrogen is a very rapid method to stop metabolic activity.
Troubleshooting Guide
Problem 1: Suspected Metabolite Leakage from Cells
Q: My results show lower than expected intracellular metabolite concentrations. How can I determine if metabolite leakage is occurring and how can I prevent it?
A: Metabolite leakage is a common issue where intracellular components are lost into the quenching solution, often due to compromised cell membrane integrity.
Identifying Leakage:
-
Analyze the quenching supernatant for the presence of intracellular metabolites. A significant amount of key metabolites in the supernatant confirms leakage.
-
Perform a mass balance analysis by measuring metabolite levels in all fractions (intracellular, extracellular, and quenching solution) to trace their fate.
Solutions & Prevention:
-
Optimize Quenching Solution: The composition of the quenching solvent is critical. For some organisms like S. cerevisiae, pure, cold methanol (-40°C or below) can prevent leakage more effectively than aqueous methanol solutions. Conversely, for other organisms like P. chrysogenum, a 40% (v/v) aqueous methanol solution at -25°C was found to be optimal. For the cyanobacterium Synechococcus, a chilled saline solution was shown to mitigate leakage better than cold methanol.
-
Temperature Control: Ensure the quenching solution is sufficiently cold and that the sample-to-quenching-solution ratio is high enough (e.g., 1:10) to maintain a low temperature (e.g., below -20°C) after sample addition.
-
Minimize Contact Time: Prolonged exposure to the quenching solvent can increase leakage. Aim for rapid separation of cells from the quenching solution after metabolic inactivation.
-
Consider Fast Filtration: This technique rapidly separates cells from the culture medium before quenching, which can then be done by immediately plunging the filter with the cells into liquid nitrogen. This minimizes the contact time with potentially damaging solvents during the separation phase.
Problem 2: Incomplete Quenching of Metabolism
Q: I am concerned that metabolic activity is continuing during my sample processing, leading to inaccurate metabolite profiles. How can I verify and ensure complete quenching?
A: Incomplete quenching can occur if enzymes are not fully denatured, allowing for the interconversion of metabolites after sampling.
Identifying Incomplete Quenching:
-
Energy Charge Analysis: The energy charge of a cell, calculated from the ratios of ATP, ADP, and AMP, is a sensitive indicator of metabolic activity. A high energy charge (e.g., >0.9) suggests that metabolism was effectively stopped.
-
Isotope-Labeled Standards: Spike isotope-labeled standards of known reactive metabolites into the quenching solvent. The conversion of these standards into other metabolites during the procedure is a direct sign of residual enzyme activity.
Solutions & Prevention:
-
Use Acidified Solvents: For some applications, quenching in a cold acidic organic solvent (e.g., containing formic acid) can more effectively denature enzymes and halt their activity.
-
Boiling Ethanol: While it may seem counterintuitive, quenching with boiling ethanol is a classic and effective method for reliably denaturing enzymes. However, the potential for thermal degradation of certain metabolites should be considered.
-
Fast Filtration and Liquid Nitrogen: A fast filtration method that allows for the transfer of washed cells into liquid nitrogen within 10-15 seconds has been shown to be highly effective, preserving a high energy charge.
Problem 3: Poor Reproducibility Between Replicates
Q: I am observing high variability between my biological or technical replicates. Could my quenching technique be the cause?
A: Yes, inconsistent quenching is a major source of variability.
Solutions & Prevention:
-
Standardize Protocols: Every step of the quenching and extraction process must be rigorously standardized and performed identically for every sample. This includes volumes, temperatures, incubation times, and centrifugation forces and durations.
-
Automate When Possible: Automation can reduce human error and improve the reproducibility of sample preparation, although low-temperature steps can be challenging to automate.
-
Ensure Homogeneous Mixing: Ensure the sample is mixed instantly and thoroughly with the quenching solution to guarantee that all cells experience the same conditions simultaneously.
Data Summaries
Table 1: Comparison of Quenching Methods on Cellular Energy Charge
| Quenching Method | Organism/Cell Type | Resulting Energy Charge (Ec) | Reference |
| Fast Filtration then Liquid N₂ | Mammalian Cells | 0.94 | |
| Cold PBS (0.5°C) | Mammalian Cells | 0.90 | |
| Cold 60% Methanol with AMBIC (-20°C) | Mammalian Cells | 0.82 |
Table 2: Effect of Methanol Concentration in Quenching Solution on Metabolite Recovery
| Quenching Solution (QS) | Organism | Average Metabolite Recovery | Reference |
| 40% (v/v) Aqueous Methanol (-25°C) | P. chrysogenum | 95.7% (±1.1%) | |
| 60% (v/v) Aqueous Methanol (-40°C) | P. chrysogenum | 84.3% (±3.1%) | |
| Pure Methanol (-40°C) | P. chrysogenum | 49.8% (±6.6%) | |
| 80% Methanol/Water | L. bulgaricus | Higher intracellular metabolites, lower leakage rate vs. 60% Methanol |
Experimental Protocols
Protocol 1: Fast Filtration and Liquid Nitrogen Quenching
This protocol is adapted for mammalian cells and is designed to rapidly separate cells from the medium before quenching to minimize leakage.
-
Preparation: Assemble a commercially available filtration unit connected to a vacuum pump. Pre-cool liquid nitrogen in a suitable container.
-
Sampling: Quickly transfer a defined volume of the cell suspension onto the filter membrane within the filtration unit.
-
Filtration & Washing: Apply a controlled vacuum to speed up the filtration. Immediately wash the cells on the filter with a small volume of cold 0.9% (w/w) NaCl solution to remove extracellular medium components. The entire filtration and washing process should take less than 15-30 seconds.
-
Quenching: Using pre-chilled forceps, quickly remove the filter membrane from the unit and plunge it directly into liquid nitrogen.
-
Storage: Store the frozen filter at -80°C until metabolite extraction.
Protocol 2: Optimized Cold Methanol Quenching
This protocol is a general guideline. The optimal methanol concentration and temperature must be empirically determined for the specific organism being studied.
-
Preparation: Pre-cool the quenching solution (e.g., 40% v/v aqueous methanol for P. chrysogenum or 80% v/v for L. bulgaricus) to the desired temperature (e.g., -25°C). Prepare collection tubes with the quenching solution.
-
Sampling: Quickly withdraw a specific volume of cell culture and dispense it directly into a tube containing at least 5-10 volumes of the pre-chilled quenching solution to ensure the final temperature remains low.
-
Incubation & Separation: Vortex the mixture briefly to ensure homogeneity. Immediately centrifuge at a high speed (e.g., 10,000 g) for a short duration (e.g., 5 minutes) at a very low temperature (e.g., -20°C).
-
Fraction Collection: Quickly decant the supernatant. The remaining cell pellet is the quenched sample.
-
Storage: Immediately store the cell pellet at -80°C or proceed directly to the extraction step.
Visualizations
Caption: Experimental workflow for metabolic labeling, highlighting the critical quenching step.
Caption: A decision tree for troubleshooting common issues in quenching protocols.
References
dealing with incomplete protein digestion of 34S-labeled samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding the digestion of 34S-labeled protein samples for mass spectrometry analysis.
Troubleshooting Incomplete Protein Digestion
This section addresses common problems encountered during the enzymatic digestion of 34S-labeled protein samples.
Question: What are the primary causes of incomplete protein digestion in my 34S-labeled samples?
Answer: Incomplete protein digestion can significantly impact the accuracy of quantitative proteomics. Several factors can contribute to this issue:
-
Poor Protein Denaturation: The three-dimensional structure of a protein can prevent enzymes from accessing cleavage sites.[1] Inadequate denaturation leaves these sites inaccessible.
-
Suboptimal Enzyme Activity: The efficiency of digestive enzymes like trypsin is dependent on factors such as pH, temperature, and the presence of inhibitors.
-
Presence of Contaminants: Detergents, salts, and other reagents from sample preparation can interfere with enzymatic activity.[2][3] It is crucial to use high-purity reagents and avoid plastics that can leach contaminants.[4]
-
Incorrect Enzyme-to-Protein Ratio: An insufficient amount of enzyme relative to the protein substrate will result in partial digestion.
-
Protein Modifications: Post-translational modifications or modifications induced by sample processing (e.g., oxidation) can block cleavage sites.[5]
-
Sample Complexity: Highly complex protein mixtures or proteins that are part of large complexes can be more resistant to digestion.
Question: My mass spectrometry results show a low peptide count and poor sequence coverage. How can I improve my digestion efficiency?
Answer: To improve digestion efficiency and the quality of your mass spectrometry data, consider the following optimization steps:
-
Enhance Protein Denaturation and Reduction:
-
Use effective denaturing agents like urea or guanidine-HCl.
-
Ensure complete reduction of disulfide bonds with DTT or TCEP, followed by alkylation with iodoacetamide (IAA) to prevent them from reforming.
-
-
Optimize Digestion Conditions:
-
Enzyme Selection: While trypsin is most common, using a combination of enzymes (e.g., Lys-C followed by trypsin) can improve cleavage and increase the number of identified peptides.
-
pH and Temperature: Maintain the optimal pH for your chosen enzyme (e.g., pH 8.0 for trypsin) and incubate at the recommended temperature (typically 37°C).
-
Incubation Time: An overnight digestion (12-18 hours) is standard, but optimizing this time for your specific sample may be necessary.
-
-
Ensure Sample Purity:
-
Thoroughly remove any interfering substances. For in-gel digestion, this involves extensive washing and destaining steps. For in-solution digestion, methods like buffer exchange or precipitation are effective.
-
Use MS-compatible detergents or ensure their complete removal before analysis.
-
-
Evaluate Digestion Method:
-
In-gel digestion is suitable for proteins separated by electrophoresis.
-
In-solution digestion can offer better recovery and is often used for complex mixtures, though it requires rigorous cleanup.
-
Frequently Asked Questions (FAQs)
Q1: Why is complete digestion critical for quantitative analysis of 34S-labeled proteins?
Stable isotope labeling techniques, including those using heavy sulfur (34S), are used for accurate protein quantification by comparing the mass spectrometry signal intensities of "light" and "heavy" peptide pairs. Incomplete digestion affects this process in two major ways:
-
Quantitative Inaccuracy: If a protein is not fully digested, the specific peptides chosen for quantification may not be generated consistently across different samples, leading to inaccurate ratios.
-
Reduced Sensitivity: Fewer peptides will be available for analysis, decreasing the overall confidence in protein identification and quantification.
Q2: What are the advantages and disadvantages of in-gel versus in-solution digestion?
Both are common methods for preparing protein samples for mass spectrometry, each with its own benefits and drawbacks.
| Feature | In-Gel Digestion | In-Solution Digestion |
| Process | Proteins are separated by gel electrophoresis, bands are excised, and digestion occurs within the gel matrix. | Proteins in a solution are denatured, reduced, alkylated, and digested directly. |
| Advantages | - Reduces sample complexity.- Removes many interfering substances (salts, detergents) during electrophoresis. | - Higher peptide recovery is possible.- Can be more easily automated.- Avoids potential protein loss during electrophoresis. |
| Disadvantages | - Can lead to sample loss during staining, destaining, and peptide extraction steps.- Some proteins may not enter or resolve well in the gel.- Potential for contamination from the gel matrix or handling. | - Susceptible to interference from non-protein components in the initial sample.- Highly abundant proteins can mask the detection of lower abundance ones. |
| Best For | Analyzing specific protein bands, comparing protein isoforms, or simplifying highly complex mixtures. | Shotgun proteomics, analyzing entire proteomes, or when starting with a relatively pure protein mixture. |
Q3: How can I avoid keratin contamination during sample preparation?
Keratin is a common contaminant in proteomics experiments that can obscure results. To minimize its presence:
-
Always wear powder-free nitrile gloves.
-
Work in a clean environment, such as a laminar flow hood.
-
Use high-purity, HPLC-grade solvents and reagents.
-
Keep gel containers and sample tubes covered as much as possible.
-
Use fresh razor blades for excising gel bands.
Experimental Protocols
Protocol 1: In-Gel Digestion of Proteins
This protocol is adapted for proteins separated by SDS-PAGE and visualized with Coomassie blue stain.
Materials:
-
Excised protein band in a microcentrifuge tube
-
Destain Solution: 50% acetonitrile (ACN), 50 mM ammonium bicarbonate
-
Dehydration Solution: 100% ACN
-
Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin solution (e.g., Promega modified trypsin)
-
Extraction Solution: 50% ACN, 5% formic acid
Procedure:
-
Excise Band: Carefully cut the protein band of interest from the gel, minimizing the amount of empty gel.
-
Destain: Add destain solution to cover the gel pieces and incubate for 15-20 minutes. Repeat until the blue color is gone.
-
Dehydrate: Remove the destain solution and add 100% ACN. Incubate for 10-15 minutes until the gel pieces turn white and shrink.
-
Dry: Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduce: Rehydrate the gel pieces in reduction solution and incubate at 56°C for 60 minutes.
-
Alkylate: Cool the sample to room temperature, remove the DTT solution, and add the alkylation solution. Incubate for 45 minutes in the dark.
-
Wash: Wash the gel pieces with 50 mM ammonium bicarbonate, then dehydrate with 100% ACN. Dry the pieces completely in a vacuum centrifuge.
-
Digest: Rehydrate the gel pieces on ice with trypsin solution (typically 10-20 ng/µL in digestion buffer). Add enough solution to cover the gel pieces. Incubate at 37°C overnight (12-18 hours).
-
Extract Peptides: Add extraction solution to the digest and incubate for 20 minutes. Collect the supernatant. Repeat the extraction two more times.
-
Combine and Dry: Pool all supernatants and dry them in a vacuum centrifuge. The sample is now ready for desalting and MS analysis.
Protocol 2: In-Solution Digestion of Proteins
This protocol is for digesting proteins directly in a liquid sample.
Materials:
-
Protein sample in a suitable buffer
-
Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl pH 8.5, 5 mM DTT
-
Alkylation Solution: 55 mM IAA in 100 mM Tris-HCl pH 8.5
-
Digestion Buffer: 100 mM Tris-HCl pH 8.5
-
Trypsin solution
-
Quenching Solution: Formic acid
Procedure:
-
Denature and Reduce: Adjust the protein concentration to approximately 1 mg/mL. Add Denaturation/Reduction Buffer and incubate at 37°C for 1 hour.
-
Alkylate: Add IAA solution to a final concentration of 15 mM. Incubate for 45 minutes at room temperature in the dark.
-
Dilute: Dilute the sample with Digestion Buffer at least 4-fold to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Digest: Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). Incubate at 37°C overnight.
-
Quench: Stop the digestion by adding formic acid to a final concentration of 1-5% (pH < 3).
-
Cleanup: The resulting peptide mixture must be desalted before LC-MS/MS analysis, typically using C18 StageTips or a similar method.
Visual Guides
Workflow for Protein Digestion and Analysis
Caption: General workflow for 34S-labeled protein sample preparation and analysis.
Troubleshooting Incomplete Digestion
Caption: A logical workflow for troubleshooting incomplete protein digestion.
Factors Affecting Enzymatic Digestion
Caption: Key factors influencing the efficiency of enzymatic protein digestion.
References
- 1. Protein Nutrition: Understanding Structure, Digestibility, and Bioavailability for Optimal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. Personalizing Protein Nourishment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating L-Cystine-34S₂ Enrichment by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate validation of stable isotope enrichment is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating L-Cystine-34S₂ enrichment, with a comparative look at Quantitative Nuclear Magnetic Resonance (qNMR) as a viable alternative. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.
Stable isotope tracing using molecules like L-Cystine-34S₂ is a powerful technique to elucidate metabolic pathways and quantify fluxes within biological systems. Mass spectrometry stands as the primary analytical tool for this purpose, offering high sensitivity and specificity. This guide will delve into the practical aspects of validating L-Cystine-34S₂ enrichment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique in metabolomics.
Performance Comparison: LC-MS/MS vs. qNMR for L-Cystine Quantification
The choice of analytical technique is critical and depends on the specific requirements of the study, such as sensitivity, sample throughput, and the nature of the biological matrix. Below is a comparison of LC-MS/MS and qNMR for the quantification of L-Cystine.
| Feature | LC-MS/MS | qNMR |
| Sensitivity | High (fmol to pmol range) | Lower (µmol to mmol range) |
| Specificity | High, especially with tandem MS | High, based on unique nuclear spin properties |
| Sample Throughput | High | Moderate |
| Sample Preparation | More complex, involves extraction and chromatography | Simpler, minimal sample preparation |
| Instrumentation Cost | High | High |
| Economic Viability | More expensive per sample due to consumables | More economical for high sample numbers after initial investment |
| Data Analysis | Requires specialized software for peak integration and analysis | Relatively straightforward spectral integration |
This table summarizes the general performance characteristics of LC-MS/MS and qNMR for L-Cystine quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are protocols for sample preparation and analysis for both LC-MS/MS and qNMR.
Protocol 1: LC-MS/MS for L-Cystine-34S₂ Enrichment Analysis
This protocol is adapted from established methods for stable isotope-labeled amino acid analysis and is specifically tailored for L-Cystine-34S₂.
1. Sample Preparation (from cell culture)
-
Cell Harvesting: Aspirate the labeling medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add ice-cold 80% methanol to the cells. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell lysate vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, containing the amino acid fraction, to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, hold for 1 min, ramp to 98% B in 8 min, hold for 2 min, return to 2% B in 0.1 min, and equilibrate for 4 min.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or full scan for high-resolution MS.
-
Key Mass Transitions for L-Cystine-34S₂:
-
Unlabeled L-Cystine (M): Precursor ion (m/z) 241.0, Product ion (m/z) specific to fragmentation.
-
L-Cystine-34S₂ (M+4): Precursor ion (m/z) 245.0, Product ion (m/z) specific to fragmentation.
-
-
3. Data Analysis
-
The percentage of L-Cystine-34S₂ enrichment is calculated from the peak areas of the labeled (M+4) and unlabeled (M) L-Cystine.
-
Enrichment (%) = [Area(M+4) / (Area(M) + Area(M+4))] x 100.
Protocol 2: qNMR for L-Cystine Quantification
This protocol outlines the steps for quantifying total L-Cystine using qNMR, which can be used as an orthogonal method to validate the concentration of L-Cystine determined by other means.
1. Sample Preparation
-
Dissolution: Accurately weigh the L-Cystine sample and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O with a pH adjuster, as L-Cystine solubility is pH-dependent).
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) with a resonance that does not overlap with the analyte signals.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Integration: Integrate the area of a well-resolved L-Cystine proton signal and a signal from the internal standard.
-
Quantification: The concentration of L-Cystine is calculated using the following formula:
-
C(analyte) = [I(analyte) / N(analyte)] x [N(std) / I(std)] x [m(std) / m(analyte)] x P(std)
-
Where C is the concentration, I is the integral, N is the number of protons for the integrated signal, m is the mass, and P is the purity of the standard.
-
Data Presentation
The following tables present hypothetical but realistic data to illustrate the expected outcomes from the described experimental protocols.
Table 1: LC-MS/MS Analysis of L-Cystine-34S₂ Enrichment
| Sample ID | Unlabeled L-Cystine (M) Peak Area | L-Cystine-34S₂ (M+4) Peak Area | % Enrichment |
| Control 1 | 1,250,000 | Not Detected | 0.0% |
| Control 2 | 1,320,000 | Not Detected | 0.0% |
| Labeled 1 | 650,000 | 5,850,000 | 90.0% |
| Labeled 2 | 610,000 | 5,612,000 | 90.2% |
This table shows representative data from an LC-MS/MS experiment to determine the percentage of L-Cystine-34S₂ enrichment in a biological sample.
Table 2: Comparison of L-Cystine Quantification by LC-MS/MS and qNMR
| Sample ID | L-Cystine Concentration by LC-MS/MS (µM) | L-Cystine Concentration by qNMR (µM) | % Difference |
| Sample A | 52.5 | 55.1 | 4.9% |
| Sample B | 48.9 | 50.8 | 3.9% |
| Sample C | 61.2 | 63.5 | 3.8% |
This table presents a comparison of the quantification of total L-Cystine in the same samples using two different analytical methods, demonstrating good concordance.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and their underlying logic, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Validating the enrichment of L-Cystine-34S₂ is a critical step in stable isotope tracing studies. LC-MS/MS offers a highly sensitive and specific method for this purpose, and the provided protocol serves as a robust starting point for researchers. For orthogonal validation or for studies where absolute quantification is paramount and sensitivity is less of a concern, qNMR presents a powerful and straightforward alternative. The choice between these methods should be guided by the specific experimental goals, available resources, and the desired level of analytical detail. By following the detailed protocols and considering the comparative data presented, researchers can confidently and accurately validate the enrichment of L-Cystine-34S₂ in their biological samples.
A Comparative Analysis of L-Cystine-³⁴S₂ and L-Methionine-³⁴S Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, sulfur-34 (³⁴S) labeled amino acids, specifically L-Cystine-³⁴S₂ and L-Methionine-³⁴S, offer a targeted approach to investigate the intricate network of sulfur metabolism. This guide provides an objective comparison of these two tracers, supported by experimental considerations and data presentation formats, to aid researchers in selecting the optimal tool for their specific scientific inquiries.
Introduction to ³⁴S Tracers in Metabolic Labeling
Stable isotope labeling, coupled with mass spectrometry, allows for the precise tracking of metabolites through cellular pathways. While isotopes of carbon (¹³C) and nitrogen (¹⁵N) are widely used, ³⁴S labeling provides a unique lens to specifically interrogate the metabolism of sulfur-containing amino acids, methionine and cysteine. This is particularly valuable for studies in proteomics, redox biology, and drug metabolism. The "SULAQ" (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) technique is a notable application in quantitative proteomics that utilizes these tracers.[1][2]
Comparative Overview
The fundamental difference between L-Cystine-³⁴S₂ and L-Methionine-³⁴S lies in their distinct roles and entry points into sulfur metabolism. Methionine is an essential amino acid, meaning it must be obtained from the diet in mammals, while cysteine is considered semi-essential as it can be synthesized from methionine via the transsulfuration pathway. This metabolic relationship is a critical factor in experimental design and data interpretation.
Key Differences at a Glance
| Feature | L-Cystine-³⁴S₂ | L-Methionine-³⁴S |
| Labeled Atom | Sulfur (³⁴S) in both sulfur atoms of the cystine dimer | Sulfur (³⁴S) in the methionine molecule |
| Primary Use Case | Tracing the direct incorporation and metabolism of cysteine, redox proteomics, disulfide bond formation. | Tracing the fate of methionine, including protein synthesis, S-adenosylmethionine (SAM) cycle, and the transsulfuration pathway leading to cysteine synthesis. |
| Metabolic Pathways Traced | Cysteine uptake, incorporation into proteins and glutathione, redox cycling. | Methionine uptake, protein synthesis, one-carbon metabolism (via SAM), homocysteine metabolism, and conversion to cysteine. |
| Proteome Coverage | Targeted, as cysteine is one of the least abundant amino acids in proteins.[3] | Broader than cysteine, as methionine is more frequently incorporated into proteins. |
| Inter-conversion | Does not directly convert back to methionine in mammalian cells. | Can be converted to cysteine, allowing for tracing of both amino acids. |
Performance and Applications
The choice between L-Cystine-³⁴S₂ and L-Methionine-³⁴S depends heavily on the specific research question.
-
L-Methionine-³⁴S: As a precursor to cysteine, this tracer is ideal for studying the overall flux through the sulfur amino acid pathway. It allows for the simultaneous investigation of methionine-specific pathways (e.g., methylation reactions involving the SAM cycle) and the downstream synthesis of cysteine and its derivatives like glutathione. This makes it a versatile tracer for a broad overview of sulfur metabolism.
-
L-Cystine-³⁴S₂: This tracer is more specific for tracking the direct uptake and utilization of cysteine. It is particularly powerful for investigating cellular redox homeostasis, the formation of disulfide bonds in proteins, and the synthesis of glutathione from an exogenous cysteine source.[4] Because cysteine is less abundant in proteins, using a cysteine-based SILAC approach provides a more targeted analysis.[3]
Experimental Protocols
While specific protocols should be optimized for the cell line and experimental goals, the following provides a generalized methodology for a stable isotope labeling experiment using either L-Cystine-³⁴S₂ or L-Methionine-³⁴S. This protocol is based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Generalized SILAC Protocol for ³⁴S-Labeling
1. Cell Culture and Media Preparation:
-
Cell Line Selection: Choose a cell line appropriate for the research question. Note that some cell lines may have different efficiencies in amino acid uptake and metabolism.
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media. Use a base medium deficient in both methionine and cysteine (e.g., DMEM for SILAC).
-
For the "light" medium, supplement with natural abundance ("light") L-methionine and L-cysteine at their normal concentrations.
-
For the "heavy" medium, supplement with either L-Cystine-³⁴S₂ or L-Methionine-³⁴S at the same concentration as its "light" counterpart. The other sulfur-containing amino acid should be the "light" version to ensure specific tracing.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
2. Metabolic Labeling:
-
Culture two separate populations of cells. One in the "light" medium and the other in the "heavy" medium.
-
To achieve near-complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell divisions in the respective media.
3. Experimental Treatment:
-
Once labeling is complete, cells can be subjected to experimental conditions (e.g., drug treatment, induction of a signaling pathway).
4. Sample Collection and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
For relative quantification, mix equal numbers of cells (or equal amounts of protein) from the "light" and "heavy" populations.
-
Lyse the mixed cell pellet and extract the total protein.
5. Protein Digestion:
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Digest the protein mixture into peptides using a protease (e.g., trypsin).
6. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" (³²S) and "heavy" (³⁴S) labeled forms. The mass difference will be approximately 2 Da for each incorporated ³⁴S atom.
7. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer™, or open-source tools like FreeFlux) to identify and quantify the relative abundance of the "light" and "heavy" peptide pairs. This ratio reflects the change in protein abundance or synthesis/degradation rates under the experimental conditions.
Visualizing Metabolic Pathways and Workflows
To better understand the application of these tracers, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.
Caption: Metabolic pathway of sulfur-containing amino acids.
Caption: Generalized SILAC experimental workflow.
Data Presentation
Quantitative data from comparative proteomics experiments using ³⁴S tracers should be presented in a clear and structured format. The following table provides a template for summarizing the results.
Table 1: Example Data Presentation for Comparative Proteomics
| Protein ID | Gene Name | Peptide Sequence | Light/Heavy Ratio | p-value | Biological Function |
| P12345 | ABCD1 | (³²S)MPEPTIDER | 2.5 | 0.001 | Example Function 1 |
| (³⁴S)MPEPTIDER | |||||
| Q67890 | EFGH2 | (³²S)CPEPTIDER | 0.8 | 0.045 | Example Function 2 |
| (³⁴S)CPEPTIDER | |||||
| ... | ... | ... | ... | ... | ... |
Conclusion
Both L-Cystine-³⁴S₂ and L-Methionine-³⁴S are powerful tracers for investigating sulfur amino acid metabolism. The choice between them is dictated by the specific biological question. L-Methionine-³⁴S offers a broader view of the entire sulfur amino acid network, including transmethylation and transsulfuration pathways. In contrast, L-Cystine-³⁴S₂ provides a more targeted approach to study direct cysteine utilization, redox regulation, and disulfide bond dynamics. By carefully considering the metabolic pathways and employing rigorous experimental design and data analysis, researchers can leverage these tracers to gain significant insights into cellular physiology and disease.
References
- 1. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy L-Cystine-34S2 [smolecule.com]
A Guide to Assessing the Biological Equivalence of L-Cystine-³⁴S₂ and Natural L-Cystine
For Researchers, Scientists, and Drug Development Professionals
Metabolic Fate of Cystine: An Overview
L-Cystine, the oxidized dimer of the amino acid L-cysteine, plays a crucial role in various cellular processes. Extracellular L-cystine is transported into the cell and subsequently reduced to two molecules of L-cysteine.[4][5] Intracellular L-cysteine is a vital precursor for protein synthesis, the synthesis of the major antioxidant glutathione (GSH), and the production of other important molecules like taurine and hydrogen sulfide (H₂S).
The core metabolic pathways involving cystine/cysteine include:
-
Uptake and Reduction: L-cystine is taken up by cells via specific transporters, such as the xCT antiporter (SLC7A11), and then reduced to L-cysteine.
-
Glutathione Synthesis: L-cysteine is a rate-limiting precursor for the synthesis of glutathione, a critical antioxidant.
-
Protein Synthesis: L-cysteine is incorporated into proteins.
-
Taurine Synthesis: L-cysteine can be oxidized to cysteine sulfinic acid, a precursor for taurine synthesis.
-
Hydrogen Sulfide Production: L-cysteine can be catabolized to produce hydrogen sulfide (H₂S), a signaling molecule.
-
Pyruvate Production: Cysteine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
The expectation is that L-Cystine-³⁴S₂ will follow these same metabolic pathways, and the ³⁴S label will be incorporated into downstream metabolites.
Experimental Design for Assessing Biological Equivalence
To formally assess the biological equivalence, a series of in vitro and in vivo experiments can be designed using L-Cystine-³⁴S₂ as a tracer. The overarching goal is to demonstrate that the uptake, metabolism, and incorporation of L-Cystine-³⁴S₂ are indistinguishable from that of natural L-Cystine.
Key Experiments:
-
Cellular Uptake and Metabolism Assay: To compare the rate of uptake and the metabolic profile of L-Cystine-³⁴S₂ and natural L-Cystine in a cell culture model.
-
Protein Incorporation Assay: To verify that L-Cystine-³⁴S₂ is incorporated into newly synthesized proteins at a similar rate to natural L-Cystine.
-
In Vivo Pharmacokinetic and Metabolite Distribution Study: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of L-Cystine-³⁴S₂ and a labeled version of natural cystine (e.g., ¹³C-labeled) in an animal model.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cellular Uptake and Metabolism
| Parameter | L-Cystine (Natural) | L-Cystine-³⁴S₂ |
| Cellular Uptake (nmol/mg protein/min) | ||
| Vmax | Value ± SD | Value ± SD |
| Km | Value ± SD | Value ± SD |
| Intracellular Metabolite Levels at 1h (nmol/mg protein) | ||
| L-Cysteine-³⁴S | N/A | Value ± SD |
| L-Cysteine (unlabeled) | Value ± SD | N/A |
| Glutathione-³⁴S | N/A | Value ± SD |
| Glutathione (unlabeled) | Value ± SD | N/A |
| Taurine-³⁴S | N/A | Value ± SD |
| Taurine (unlabeled) | Value ± SD | N/A |
Table 2: Protein Incorporation
| Parameter | L-Cystine (Natural) | L-Cystine-³⁴S₂ |
| ³⁴S-Cysteine in Protein Hydrolysate (pmol/µg protein) | N/A | Value ± SD |
| Total Cysteine in Protein Hydrolysate (pmol/µg protein) | Value ± SD | Value ± SD |
| Percentage of ³⁴S-Cysteine Incorporation | N/A | Value ± SD |
Table 3: In Vivo Pharmacokinetic Parameters
| Parameter | L-Cystine (¹³C-labeled) | L-Cystine-³⁴S₂ |
| Plasma Cmax (µM) | Value ± SD | Value ± SD |
| Plasma Tmax (h) | Value ± SD | Value ± SD |
| Plasma AUC₀₋₂₄ (µM*h) | Value ± SD | Value ± SD |
| Tissue Distribution at 4h (% of administered dose/g tissue) | ||
| Liver | Value ± SD | Value ± SD |
| Kidney | Value ± SD | Value ± SD |
| Muscle | Value ± SD | Value ± SD |
Experimental Protocols
Cellular Uptake and Metabolism Assay
-
Cell Culture: Utilize a relevant cell line (e.g., hepatocytes, neurons) and culture under standard conditions.
-
Treatment: Incubate cells with either natural L-Cystine or L-Cystine-³⁴S₂ at various concentrations for different time points.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells and deproteinize the lysate.
-
-
Analysis:
-
Analyze the cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify intracellular concentrations of L-Cystine, L-Cysteine, glutathione, and taurine, distinguishing between the ³⁴S-labeled and unlabeled forms.
-
Determine kinetic parameters (Vmax and Km) for uptake by measuring the initial rates of uptake at different substrate concentrations.
-
Protein Incorporation Assay
-
Cell Culture and Treatment: Culture cells in a cysteine-free medium supplemented with either natural L-Cystine or L-Cystine-³⁴S₂ for a defined period (e.g., 24 hours).
-
Protein Extraction and Hydrolysis:
-
Harvest cells and extract total protein.
-
Hydrolyze the protein extract to release individual amino acids.
-
-
Analysis:
-
Analyze the protein hydrolysate by LC-MS to determine the amount of ³⁴S-labeled cysteine and total cysteine incorporated into the protein.
-
In Vivo Pharmacokinetic and Metabolite Distribution Study
-
Animal Model: Use a suitable animal model (e.g., rats, mice).
-
Administration: Administer a single oral or intravenous dose of L-Cystine-³⁴S₂ or a ¹³C-labeled L-Cystine (as a control for natural cystine).
-
Sample Collection: Collect blood samples at various time points. At the end of the study, collect various tissues (liver, kidney, muscle, etc.).
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize tissue samples.
-
Extract metabolites from plasma and tissue homogenates.
-
-
Analysis:
-
Analyze the extracts by LC-MS to quantify the concentrations of the labeled and unlabeled forms of cystine and its major metabolites over time.
-
Calculate pharmacokinetic parameters from the plasma concentration-time profiles.
-
Visualizations
References
A Comparative Guide to Cross-Validating Metabolic Fluxes: 13C and 34S Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic fluxes is paramount for elucidating cellular physiology and identifying novel therapeutic targets. Stable isotope tracing has emerged as a powerful tool for quantifying these fluxes. While 13C-Metabolic Flux Analysis (13C-MFA) is a well-established gold standard for mapping carbon metabolism, the use of other stable isotopes, such as 34S, offers complementary insights into distinct metabolic pathways. This guide provides an objective comparison of 13C and 34S tracers for determining metabolic fluxes, complete with experimental protocols and supporting data, to aid in the design and interpretation of cross-validation studies.
Principles of 13C and 34S Isotope Tracing
Stable isotope tracing relies on the introduction of a substrate enriched with a non-radioactive, heavy isotope (e.g., 13C or 34S) into a biological system. As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry, it is possible to infer the activity of the metabolic pathways involved.
13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique that uses mathematical modeling to quantify the rates (fluxes) of intracellular reactions in central carbon metabolism. By providing cells with a 13C-labeled carbon source, such as glucose or glutamine, researchers can track the distribution of the 13C label throughout a network of interconnected pathways.
34S-Metabolic Flux Analysis (34S-MFA) , while less established as a comprehensive flux analysis technique, utilizes 34S-labeled sulfur sources to trace the assimilation and metabolism of sulfur. This approach is particularly valuable for investigating pathways involving sulfur-containing amino acids and other essential sulfur compounds.
Comparative Overview of 13C and 34S Tracers
| Feature | 13C Tracers | 34S Tracers |
| Primary Labeled Substrates | [U-13C]glucose, [1,2-13C]glucose, [U-13C]glutamine | [34S]sulfate, [34S]methionine, [34S]cysteine |
| Key Metabolic Pathways | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Amino Acid Metabolism | Sulfur Assimilation, Cysteine and Methionine Synthesis, Glutathione and Ergothioneine Synthesis, Sulfolipid and Sulfo-amino Acid Metabolism |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), LC-MS |
| Data Analysis | Mathematical modeling and computational flux estimation (e.g., using INCA, Metran) | Isotopic enrichment analysis, tracking of labeled sulfur-containing metabolites |
| Resolution of Fluxes | High resolution of a large network of interconnected fluxes in central carbon metabolism | Primarily provides information on the fate and incorporation of sulfur into specific biomolecules; network-level flux quantification is less developed |
| Maturity of the Technique | Well-established with standardized protocols and software | Emerging technique with protocols primarily focused on tracing and relative quantification |
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the key steps for a typical 13C-MFA experiment in cell culture.
1. Cell Culture and Isotope Labeling:
- Culture cells in a defined medium to ensure precise control over nutrient composition.
- In the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose) at a known concentration.
- Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.
2. Metabolite Quenching and Extraction:
- Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent like methanol or a methanol/water mixture.
- Extract the intracellular metabolites by scraping the cells in the quenching solution and collecting the extract.
3. Sample Analysis:
- Analyze the isotopic labeling patterns of the extracted metabolites, often after derivatization for GC-MS analysis or directly for LC-MS analysis.
- Measure the concentrations of extracellular metabolites (e.g., glucose, lactate, amino acids) in the culture medium to determine uptake and secretion rates.
4. Data Analysis and Flux Calculation:
- Correct the measured mass isotopomer distributions for the natural abundance of 13C.
- Use a computational software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data (mass isotopomer distributions and extracellular rates) to a metabolic network model.
- Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Protocol 2: 34S-Metabolic Tracing
This protocol is based on studies using 34S-labeled yeast for in vivo tracer experiments and can be adapted for cell culture.
1. Preparation of 34S-Labeled Substrate:
- For cell culture, a commercially available 34S-labeled sulfate or amino acid is typically used.
- For in vivo studies, 34S-labeled yeast can be prepared by culturing yeast in a medium with 34S-sulfate as the sole sulfur source.
2. Isotope Labeling:
- Introduce the 34S-labeled substrate into the cell culture medium or administer the 34S-labeled yeast to the animal model.
- The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the sulfur-containing compounds of interest.
3. Sample Collection and Preparation:
- For cell culture, quench metabolism and extract metabolites as described in the 13C-MFA protocol.
- For in vivo studies, collect tissues, urine, and feces at different time points.
- Perform microwave digestion of the samples to prepare them for total sulfur isotopic analysis.
4. Sample Analysis:
- Measure the isotopic composition of total sulfur in the samples using double-focusing inductively coupled plasma mass spectrometry (ICP-MS).
- For a more detailed analysis, use high-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) to determine the 34S enrichment in specific sulfur-containing metabolites.
5. Data Analysis:
- Calculate the isotopic enrichment of 34S in total sulfur and in individual metabolites.
- Analyze the differential isotope enrichment to trace the fate and distribution of 34S in the organism or cell.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Central carbon metabolism showing entry points for 13C tracers.
Caption: Sulfur assimilation and metabolism of key sulfur-containing compounds.
Caption: Hypothetical workflow for cross-validation of 13C and 34S flux data.
Conclusion: A Synergistic Approach to Metabolic Flux Analysis
While 13C-MFA provides a high-resolution map of central carbon metabolism, 34S tracing offers a unique window into the vital pathways of sulfur metabolism. A cross-validation approach, though not yet established with standardized protocols, holds immense potential for a more comprehensive understanding of cellular metabolism. By combining these two powerful techniques, researchers can:
-
Gain a more holistic view of cellular metabolism: By simultaneously probing carbon and sulfur pathways, a more complete picture of the metabolic network can be constructed.
-
Validate and refine metabolic models: Data from 34S tracing can be used to constrain and validate the models used for 13C-MFA, particularly for pathways that involve both carbon and sulfur-containing metabolites.
-
Uncover novel metabolic interactions: The intersection of carbon and sulfur metabolism is rich with regulatory and functional significance. A dual-tracer approach could reveal previously unappreciated connections between these essential metabolic networks.
As analytical techniques continue to advance, the integration of multiple stable isotope tracers will undoubtedly become a cornerstone of metabolic research, enabling a deeper and more dynamic understanding of the complex metabolic symphony that governs life.
A Comparative Guide to Enzymatic and Chemical Synthesis of L-Cystine-³⁴S₂ for Purity
For researchers, scientists, and professionals in drug development, the choice of synthesis method for isotopically labeled compounds like L-Cystine-³⁴S₂ is critical to ensure the accuracy and reliability of experimental outcomes. This guide provides a detailed comparison of enzymatic and chemical synthesis routes for producing L-Cystine-³⁴S₂, focusing on the purity of the final product. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of L-Cystine-³⁴S₂, highlighting the differences in isotopic purity, chemical purity, stereochemical purity, and overall yield.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Strecker) |
| Isotopic Purity | 85-95% | 85-88% |
| Chemical Purity | High (>98%) | Variable, requires extensive purification |
| Stereochemical Purity | High (Directly yields L-enantiomer) | Low (Produces a racemic mixture) |
| Key Advantages | High stereoselectivity, mild reaction conditions, high yields | Applicable to a wide range of amino acids |
| Key Disadvantages | Enzyme availability and stability can be limitations | Produces a racemic mixture requiring chiral resolution, harsh reaction conditions, use of toxic reagents (e.g., cyanide) |
| Overall Yield | High (up to 94% molar yield from O-acetyl-L-serine) | Lower, significantly impacted by the mandatory chiral resolution step |
Experimental Workflows
The following diagrams illustrate the generalized workflows for the enzymatic and chemical synthesis of L-Cystine-³⁴S₂.
Experimental Protocols
Below are detailed methodologies for the key experiments in both enzymatic and chemical synthesis of L-Cystine-³⁴S₂.
Enzymatic Synthesis Protocol
This method utilizes the enzyme cysteine synthase (CysK or CysM) to catalyze the formation of L-cysteine-³⁴S from O-acetyl-L-serine and a ³⁴S-labeled sulfur source. The resulting L-cysteine-³⁴S is then oxidized to L-Cystine-³⁴S₂.
Materials:
-
O-acetyl-L-serine
-
³⁴S-labeled Sodium Sulfide (Na₂³⁴S)
-
Recombinant Cysteine Synthase (CysK or CysM)
-
Potassium phosphate buffer (pH 7.0)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve O-acetyl-L-serine in potassium phosphate buffer (pH 7.0) at 25°C.
-
Enzyme Addition: Introduce the recombinant cysteine synthase enzyme to the reaction mixture.
-
Substrate Addition: Slowly add a solution of ³⁴S-labeled sodium sulfide to the reaction mixture. The rate of addition should be controlled to maintain the pH and avoid enzyme inhibition.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of O-acetyl-L-serine or the formation of L-cysteine-³⁴S using techniques like HPLC.
-
Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by adjusting the pH of the solution to acidic conditions (e.g., pH 3-4) with HCl or by heat treatment.
-
Oxidation: Induce the dimerization of L-cysteine-³⁴S to L-Cystine-³⁴S₂ by adding a controlled amount of an oxidizing agent, such as hydrogen peroxide, while maintaining a slightly alkaline pH.
-
Purification: Purify the L-Cystine-³⁴S₂ from the reaction mixture using techniques such as ion-exchange chromatography or crystallization. The low solubility of L-cystine in water at its isoelectric point (around pH 4.8) can be exploited for purification.
-
Analysis: Confirm the purity (isotopic, chemical, and stereochemical) of the final product using mass spectrometry, NMR, and chiral HPLC.
Chemical Synthesis (Strecker) Protocol
The Strecker synthesis is a classic method for producing amino acids. In this context, it is adapted to incorporate the ³⁴S isotope. The process involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis and chiral resolution.
Materials:
-
2-Oxoacetic acid (as a starting aldehyde precursor)
-
³⁴S-labeled Thiourea
-
Ammonia (NH₃)
-
Potassium Cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Resolving agent (e.g., a chiral acid or an enzyme for kinetic resolution)
-
Organic solvents (e.g., methanol, ethanol)
Procedure:
-
Formation of α-aminonitrile: In a suitable solvent, react 2-oxoacetic acid with ammonia and potassium cyanide. ³⁴S-Thiourea can be used as the source of the labeled sulfur, which is incorporated in a subsequent step. This initial reaction forms a racemic α-aminonitrile.
-
Hydrolysis: Hydrolyze the α-aminonitrile intermediate to the corresponding racemic amino acid (cysteine-³⁴S) by heating with a strong acid (e.g., HCl).
-
Neutralization: Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the racemic cysteine-³⁴S.
-
Chiral Resolution: This is a critical step to separate the desired L-enantiomer from the D-enantiomer. This can be achieved through several methods:
-
Diastereomeric salt formation: React the racemic mixture with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts, which can be separated by fractional crystallization.
-
Enzymatic kinetic resolution: Use an enzyme that selectively acylates or hydrolyzes one of the enantiomers, allowing for the separation of the modified and unmodified forms.
-
-
Isolation of L-Cysteine-³⁴S: After separation, isolate the pure L-cysteine-³⁴S.
-
Oxidation: Oxidize the L-cysteine-³⁴S to L-Cystine-³⁴S₂ under controlled conditions, for example, by bubbling air through a slightly alkaline solution of the amino acid.
-
Purification: Purify the final L-Cystine-³⁴S₂ product by recrystallization or chromatography.
-
Analysis: Characterize the final product for isotopic, chemical, and enantiomeric purity using mass spectrometry, NMR, and chiral HPLC.
Conclusion
The choice between enzymatic and chemical synthesis for L-Cystine-³⁴S₂ depends heavily on the specific requirements of the intended application.
-
For applications demanding the highest chemical and stereochemical purity , the enzymatic method is superior . Its high selectivity directly produces the desired L-enantiomer, avoiding the complexities and potential yield losses associated with the chiral resolution step required in chemical synthesis. The milder reaction conditions of the enzymatic process also tend to result in fewer byproducts, simplifying purification and leading to a final product of higher chemical purity.
-
The chemical synthesis (Strecker) method , while a versatile and well-established technique for amino acid synthesis, presents significant challenges in achieving high purity for L-Cystine-³⁴S₂. The production of a racemic mixture is a major drawback, as the subsequent resolution step is often inefficient and can significantly reduce the overall yield. Furthermore, the harsh reaction conditions and the use of toxic reagents may introduce impurities that are difficult to remove.
Quantitative Accuracy of L-Cystine-³⁴S₂ Across Different Mass Analyzers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds is paramount. This guide provides an objective comparison of the quantitative performance of L-Cystine-³⁴S₂ across various mass analyzers, supported by experimental data to inform methodological decisions in metabolic studies, clinical research, and drug development.
Stable isotope-labeled L-Cystine, such as L-Cystine-³⁴S₂, serves as a critical internal standard for the accurate quantification of endogenous cystine in complex biological matrices.[1] The choice of mass analyzer can significantly impact the quantitative accuracy, sensitivity, and selectivity of the analysis. This guide delves into the performance characteristics of commonly employed mass spectrometry platforms, including quadrupole, time-of-flight (TOF), and high-resolution mass spectrometry (HRMS) analyzers like the Orbitrap and Fourier Transform Mass Spectrometry (FTMS).
Comparative Quantitative Performance
The selection of a mass analyzer is a critical decision in analytical method development. The following table summarizes the quantitative performance of different mass analyzers for the analysis of cystine and its isotopologues, based on available experimental data.
| Mass Analyzer | Analyte(s) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (%) | Reference |
| Triple Quadrupole (QqQ) | D₄-Cystine | 5 ng/mL | >0.99 | Not explicitly stated | Not explicitly stated | [2] |
| Quadrupole Time-of-Flight (Q-TOF) | Cystine | 0.02 µM (40 fmol on-column) | >0.9999 | Intra-day: 5.2% (low QC), 4.1% (high QC); Inter-day: 5.0% (low QC), 3.8% (high QC) | 95.2 - 105.3 | [3] |
| Fourier Transform Mass Spectrometry (FTMS) | Cysteine, Cystine | Not explicitly stated | Linear from 10 nmol/L to 150 µmol/L | Not explicitly stated | Not explicitly stated | [4][5] |
| Orbitrap | Cysteine-linked ADCs | Not explicitly stated | Not explicitly stated | Not explicitly stated | Mass accuracy greatly improved with increased resolution |
Note: Direct head-to-head comparative studies for L-Cystine-³⁴S₂ across all platforms are limited. The data presented is compiled from studies analyzing cystine or its deuterated isotopologues, which provides a strong indication of the expected performance for ³⁴S-labeled cystine.
Key Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of key experimental workflows for the quantification of cystine using different mass spectrometry setups.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Triple Quadrupole Analyzer
This method is widely used for targeted quantification due to its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation from plasma samples.
-
Chromatography: Reversed-phase liquid chromatography.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the stable isotope-labeled internal standard. For example, for D₄-cystine, the transition m/z 357.1 → 210.1 was monitored.
-
Quantification: A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard.
High-Resolution Accurate Mass (HRAM) LC/MS with a Q-TOF Analyzer
This approach offers high selectivity and the ability to perform retrospective data analysis.
-
Sample Preparation: Deproteinization of white blood cell (WBC) lysates.
-
Chromatography: Reversed-phase LC.
-
Mass Spectrometry: ESI in positive ion mode. Data is acquired in full scan mode, and quantification is performed by extracting ion chromatograms (EICs) of the [M+H]⁺ ions with a narrow mass window (e.g., 10 ppm). For cystine, the EIC of m/z 241.0311 was used, and for the d₄-cystine internal standard, m/z 245.0562 was used.
-
Quantification: Calibration curves are constructed based on the peak area ratios of the analyte to the internal standard. The high mass resolving power significantly reduces endogenous interferences.
Rapid LC-FTMS Method
This method is suitable for high-throughput analysis of plasma samples.
-
Sample Preparation: Simple extraction from plasma.
-
Chromatography: Rapid LC separation.
-
Mass Spectrometry: Fourier Transform Mass Spectrometry (FTMS) for accurate mass identification and quantification by stable isotopic dilution.
-
Quantification: Based on the ratio of the endogenous analyte to the spiked stable isotope-labeled standard.
Visualizing the Workflow and Influencing Factors
To better understand the experimental process and the factors influencing quantitative accuracy, the following diagrams are provided.
Caption: A generalized workflow for quantitative analysis using LC-MS with a stable isotope-labeled internal standard.
Caption: Key factors that can influence the accuracy of quantitative mass spectrometry measurements.
Conclusion
The choice of mass analyzer for the quantification of L-Cystine-³⁴S₂ depends on the specific requirements of the study.
-
Triple quadrupole mass spectrometers operating in MRM mode offer excellent sensitivity and are a robust choice for targeted, high-throughput quantification.
-
Q-TOF and Orbitrap HRMS systems provide the significant advantage of high mass resolution and accuracy, which minimizes interferences and allows for confident identification, making them particularly valuable in complex matrices and for untargeted or retrospective analyses. While a direct comparison with L-Cystine-³⁴S₂ is not available, the performance data for cystine and its deuterated forms strongly suggest that HRMS instruments can achieve comparable, if not superior, quantitative performance to triple quadrupoles, especially in terms of selectivity.
For researchers requiring the highest level of confidence in compound identification alongside quantification, a high-resolution mass analyzer such as a Q-TOF or Orbitrap is recommended. For routine, high-throughput targeted quantification where the matrix is well-characterized, a triple quadrupole instrument remains a cost-effective and powerful option. The detailed methodologies provided in this guide can serve as a starting point for the development and validation of robust quantitative assays for L-Cystine-³⁴S₂ and other stable isotope-labeled compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A rapid LC-FTMS method for the analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
L-Cystine-34S2 vs. Selenocysteine: A Comparative Guide for Redox Biology Research
For researchers, scientists, and drug development professionals, understanding the nuances of tools and biological components in redox biology is critical. This guide provides an objective comparison between L-Cystine-34S2, a stable isotope-labeled amino acid for tracking metabolic flux, and selenocysteine, a naturally occurring amino acid central to antioxidant defense.
This document outlines the distinct utilities of this compound as a metabolic tracer and selenocysteine as a key catalytic component of redox-active enzymes. We present a summary of their biochemical properties, detailed experimental protocols for their study, and visual representations of relevant biological pathways and workflows to aid in experimental design and data interpretation.
At a Glance: this compound vs. Selenocysteine
The primary distinction lies in their application: this compound is an experimental tool to probe biological systems, while selenocysteine is a functional component of these systems. This compound allows researchers to trace the uptake and incorporation of cystine/cysteine into proteins and monitor pathways like glutathione synthesis. Selenocysteine, on the other hand, is the key catalytic residue in major antioxidant enzymes, making it a subject of study for its inherent reactivity.
| Feature | This compound | Selenocysteine (Sec) |
| Primary Utility | Metabolic tracer for protein turnover and flux analysis. | Catalytic component of oxidoreductase enzymes. |
| Role in Redox Biology | Tool to quantify the dynamics of cysteine-dependent redox pathways (e.g., glutathione synthesis). | Active component in antioxidant defense (e.g., in GPx and TrxR).[1][2] |
| Chemical Nature | Stable isotope-labeled form of L-Cystine. | Selenium-containing analog of cysteine.[3] |
| Selenol/Thiol pKa | N/A (Thiol pKa of resulting Cysteine-34S is ~8.3, same as unlabeled) | ~5.2[3] |
| Redox Potential | N/A (Redox potential of resulting Cysteine-34S is the same as unlabeled Cysteine: +0.021 V) | -0.212 V[4] |
| Detection Method | Mass Spectrometry (based on a +2 Da mass shift per sulfur atom). | Mass Spectrometry, radioactive labeling (75Se), or enzyme activity assays. |
| Key Associated Enzymes | Used to study any cysteine-containing protein. | Glutathione Peroxidases (GPx), Thioredoxin Reductases (TrxR). |
Experimental Protocols
Protein Turnover Analysis using this compound Metabolic Labeling
This protocol describes a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach to measure protein turnover.
a) Cell Culture and Labeling:
-
Culture cells in a custom formulation of DMEM or RPMI-1640 medium that lacks L-Cystine.
-
Supplement the medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled cystine.
-
For the "heavy" labeling condition, supplement the medium with this compound. For the "light" control condition, supplement with an identical concentration of natural L-Cystine.
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
b) Sample Preparation for Mass Spectrometry:
-
Harvest cells from both "heavy" and "light" conditions and combine them in a 1:1 ratio based on protein amount.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM).
-
Digest the protein mixture into peptides using a protease such as trypsin.
c) LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of 34S. Each cysteine residue will result in a mass shift of approximately +1.996 Da (for 34S vs. 32S). Since cystine contains two sulfur atoms, the mass shift for the intact labeled molecule is approximately +4 Da.
d) Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
The software will identify peptide pairs and quantify the ratio of "heavy" to "light" signals. This ratio reflects the relative abundance of the protein under the two experimental conditions. For turnover studies, a pulse-chase experiment would be designed, and the change in this ratio over time would be used to calculate synthesis and degradation rates.
Glutathione Peroxidase (GPx) Activity Assay
This protocol measures the activity of the selenoprotein glutathione peroxidase. The assay is based on a coupled reaction with glutathione reductase.
a) Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA.
-
Glutathione (GSH): 10 mM solution in assay buffer.
-
Glutathione Reductase (GR): 10 U/mL solution.
-
NADPH: 2 mM solution in assay buffer.
-
Substrate: 2 mM H2O2 or 0.2 mM cumene hydroperoxide.
-
Sample: Prepare cell or tissue lysate in a suitable buffer and determine protein concentration.
b) Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of sample (diluted to an appropriate concentration).
-
100 µL of a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
-
Incubate the plate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.
-
Initiate the reaction by adding 10 µL of the peroxide substrate.
-
Immediately measure the absorbance at 340 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes.
c) Calculation:
-
Determine the rate of NADPH consumption by calculating the change in absorbance per minute (ΔA340/min).
-
GPx activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the activity of the selenoprotein thioredoxin reductase by monitoring the reduction of DTNB.
a) Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA.
-
NADPH: 4 mM solution in assay buffer.
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): 10 mM solution in ethanol.
-
Sample: Prepare cell or tissue lysate and determine protein concentration.
-
(Optional) TrxR Inhibitor: To measure TrxR-specific activity in crude lysates, a specific inhibitor can be used in a parallel reaction.
b) Assay Procedure:
-
To a 96-well plate, add:
-
50 µL of assay buffer.
-
20 µL of sample.
-
10 µL of NADPH solution.
-
-
Pre-incubate for 5 minutes at room temperature.
-
Start the reaction by adding 20 µL of DTNB solution.
-
Measure the increase in absorbance at 412 nm for 5-10 minutes.
c) Calculation:
-
Calculate the rate of increase in absorbance (ΔA412/min).
-
The activity of TrxR is calculated using the molar extinction coefficient of TNB (the product of DTNB reduction), which is 13.6 mM⁻¹cm⁻¹. One unit of TrxR activity is defined as the amount of enzyme that produces 1 µmol of TNB per minute.
Visualizing Workflows and Pathways
Experimental and Signaling Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and selenocysteine.
Caption: Workflow for a SILAC experiment using this compound.
Caption: The Glutathione Redox Cycle featuring the selenoprotein GPx.
Caption: The Thioredoxin Redox Cycle featuring the selenoprotein TrxR.
References
- 1. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprint of: Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating L-Cystine-³⁴S₂ as an Internal Standard for Mass Spectrometry
In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] For the analysis of the sulfur-containing amino acid L-Cystine, L-Cystine-³⁴S₂ presents a theoretically ideal choice as an internal standard. This guide provides an objective evaluation of its performance by comparing it with other common isotope labeling strategies and presenting supporting experimental data from analogous compounds.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N, ³⁴S).[2] When a known amount of the SIL-IS is added to a sample at the beginning of the workflow, it acts as a chemical and physical mimic of the analyte. It experiences the same losses during sample preparation and the same variations in ionization efficiency in the mass spectrometer, a phenomenon known as the matrix effect. By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are normalized, leading to highly reliable quantification.[3]
Comparison of Isotopic Labeling Strategies for L-Cystine
The choice of isotope can influence the performance of the internal standard. While L-Cystine-³⁴S₂ is an excellent option, other alternatives include labeling with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H or D).
| Feature | L-Cystine-³⁴S₂ | L-Cystine-¹³C, ¹⁵N | L-Cystine-d₄ | Structural Analog (e.g., Homocystine) |
| Co-elution | Identical to analyte | Identical to analyte | Potential for slight retention time shift | Different retention time |
| Matrix Effect Compensation | Excellent | Excellent | Very good, but can be compromised by chromatographic shift | Poor to moderate |
| Isotopic Stability | Highly Stable | Highly Stable | Prone to H/D back-exchange under certain conditions | Not Applicable |
| Chemical & Physical Properties | Virtually Identical | Virtually Identical | Minor differences in lipophilicity | Different |
| Mass Difference | +4 Da (for ³⁴S₂) | Variable (e.g., +2 to +6 Da) | +4 Da | Different molecular weight |
| Cost & Availability | Generally higher cost | Varies, can be expensive | Often more affordable | Lowest cost |
L-Cystine-³⁴S₂ and other heavy atom labels (¹³C, ¹⁵N) are considered superior. Because the label is an integral part of the core molecular structure and does not significantly alter the molecule's polarity, it co-elutes perfectly with the unlabeled analyte. This ensures that both compounds experience the exact same matrix effects at the same time, providing the most accurate correction.
Deuterium-labeled standards (e.g., d₄-Cystine) , while widely used and effective, can sometimes exhibit a slight shift in chromatographic retention time. This "isotope effect" can cause the analyte and the internal standard to elute at slightly different times, potentially exposing them to different matrix effects and compromising quantification accuracy.
Performance Data and Experimental Validation
Table 1: Performance Metrics for Cystine/Cysteine Quantification using SIL-IS
This table summarizes typical validation results from LC-MS/MS methods using different isotope-labeled internal standards for cysteine or cystine. The data is adapted from published bioanalytical methods and represents the expected performance for a properly validated assay.[4]
| Parameter | d₄-Cystine | [¹³C₂]-CM-Cysteine | Expected Performance for L-Cystine-³⁴S₂ |
| Linearity (R²) | > 0.999 | Not Reported | > 0.99 |
| Accuracy (% Nominal) | 95.2 - 105.3% | 97 ± 2% | 85 - 115% |
| Precision (Intra-day %RSD) | < 6.2% | 2.1% | < 15% |
| Precision (Inter-day %RSD) | 3.8 - 5.0% | 8.0% | < 15% |
| Recovery | Not Reported | Not Reported | Consistent and reproducible |
| Matrix Factor | Not Reported | Not Reported | Close to 1.0 |
These metrics, which are standard in regulated bioanalysis, demonstrate that SIL-IS allows for the development of highly accurate, precise, and linear methods for quantifying cystine in complex biological matrices like plasma and white blood cells.
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of L-Cystine in human plasma using a SIL-IS like L-Cystine-³⁴S₂.
Key Experiment: Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method using an internal standard.
References
Safety Operating Guide
Proper Disposal of L-Cystine-34S2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing L-Cystine-34S2, a stable isotope-labeled compound, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental compliance. Unlike radioactive isotopes, stable isotopes like sulfur-34 do not emit radiation, which simplifies their handling and disposal.[1] The disposal procedure for this compound is therefore analogous to that of unlabeled L-Cystine.
L-Cystine itself is generally not classified as a hazardous substance.[2] However, it is crucial to handle all chemical waste with care and in accordance with institutional and local regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use standard laboratory gloves.
-
Body Protection: A lab coat is recommended to protect from spills.
All handling of this compound waste should be conducted in a well-ventilated area.
Quantitative Data for Disposal
As L-Cystine is a non-hazardous compound, there are typically no specific quantitative limits that trigger different disposal protocols. The primary consideration is to manage the waste in accordance with standard laboratory chemical waste procedures.
| Parameter | Value | Notes |
| Hazard Classification | Non-hazardous | Based on Safety Data Sheets (SDS) for L-Cystine. |
| Precautionary Measures | Standard chemical handling precautions | Includes wearing appropriate PPE and working in a well-ventilated area. |
| Waste Segregation | Segregate from radioactive and biohazardous waste | Do not mix with other waste streams unless permitted by your institution's waste management plan.[] |
| Container Requirements | Sealed, labeled container for chemical waste | Ensure the container is clearly labeled with the chemical name. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers), as chemical waste.
-
It is critical to segregate this waste from other waste streams, particularly radioactive or biohazardous waste, to prevent cross-contamination and ensure proper disposal.[]
-
-
Waste Collection and Containment:
-
Use a dedicated, leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical and clearly labeled with the full chemical name: "this compound Waste".
-
-
Spill Management:
-
In the event of a small spill, sweep up the solid material and place it in the designated waste container.[4] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as chemical waste.
-
-
Final Disposal:
-
Once the waste container is full, seal it securely.
-
Arrange for the disposal of the container through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
References
Essential Safety and Logistics for Handling L-Cystine-34S2
For researchers, scientists, and drug development professionals utilizing L-Cystine-34S2, a stable isotope-labeled compound, adherence to proper safety and handling protocols is paramount to ensure personnel safety and maintain sample integrity. While L-Cystine is generally considered non-hazardous, prudent laboratory practices are essential.[1] This guide provides a comprehensive overview of personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses or Goggles | Should meet ANSI Z.87.1-1989 standards.[2] A face shield may be worn over safety glasses for added protection against splashes.[3] |
| Hand Protection | Disposable Gloves | Nitrile gloves are suitable for providing short-term protection.[2] It is crucial to change gloves frequently, especially after handling the stock vial, to prevent the spread of contamination.[4] |
| Body Protection | Laboratory Coat | A full-length lab coat, worn closed with sleeves rolled down, is required to protect against accidental spills. |
| Foot Protection | Closed-Toe Shoes | Imperative for protecting feet from potential spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory. |
| Respiratory Protection | Not generally required | Under normal handling conditions where dust formation is minimized, respiratory protection is not necessary. If significant dust is generated, a NIOSH-approved respirator may be required. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
For long-term stability, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.
Handling Procedures:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. All necessary equipment and materials should be readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Handle the solid form of this compound in a manner that avoids dust formation.
-
If possible, use a fume hood or a designated workstation with local exhaust ventilation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Cross-Contamination Prevention:
-
Use dedicated spatulas, weighing boats, and other equipment for handling the isotopically labeled compound to prevent cross-contamination with unlabeled L-Cystine.
-
Clean all equipment thoroughly after use.
-
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the work area.
Disposal Plan
All waste materials containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Place contaminated items such as gloves, pipette tips, and weighing paper into a designated, sealed container labeled "Hazardous Waste" or "Chemical Waste".
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, leak-proof container. Do not dispose of this waste down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted by your institution.
Disposal Procedure:
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
